molecular formula C9H12N2S B100690 (3,4-Dimethylphenyl)thiourea CAS No. 16738-18-4

(3,4-Dimethylphenyl)thiourea

Cat. No.: B100690
CAS No.: 16738-18-4
M. Wt: 180.27 g/mol
InChI Key: SVVAZPFKTDKAAN-UHFFFAOYSA-N
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Description

(3,4-Dimethylphenyl)thiourea is a versatile organosulfur compound that serves as a key scaffold in advanced materials science and medicinal chemistry research. This thiourea derivative is primarily investigated for its dual functionality as a highly effective corrosion inhibitor for metals in aggressive acidic environments and its broad-spectrum biological activities . Researchers utilize it to develop novel antifungal agents, as structural analogs have demonstrated significant efficacy against agricultural pathogens such as Physalospora piricola and Cercospora arachidicola . Its mechanism of action is attributed to the thiourea moiety, which allows the molecule to adsorb onto metal surfaces, forming a protective layer, and to interact with biological targets through hydrogen bonding and coordination with metal ions in enzyme active sites . Furthermore, its structural framework is integral in the design of organocatalysts and anion sensors, leveraging its strong hydrogen-bond-donating capability . The compound also provides a foundational core for synthesizing more complex heterocyclic systems for pharmaceutical and agrochemical discovery .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,4-dimethylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2S/c1-6-3-4-8(5-7(6)2)11-9(10)12/h3-5H,1-2H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVAZPFKTDKAAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357613
Record name (3,4-dimethylphenyl)thiourea
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16738-18-4
Record name 16738-18-4
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209927
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (3,4-dimethylphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of (3,4-Dimethylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Core Content: This document provides a comprehensive overview of the synthesis and detailed characterization of (3,4-Dimethylphenyl)thiourea, a compound of interest in medicinal chemistry and materials science.[1] Thiourea derivatives are known for a wide range of biological activities, including antibacterial, antifungal, and anticancer properties, and serve as crucial intermediates in the synthesis of various heterocyclic compounds.[1][2][3] This guide presents detailed experimental protocols, quantitative data, and visual workflows to facilitate its preparation and analysis in a research setting.

Synthesis

The synthesis of N-aryl thioureas can be achieved through several established methods, including the reaction of aryl amines with isothiocyanates, thiophosgene, or carbon disulfide.[2] A common and effective laboratory-scale method involves the in situ generation of an isothiocyanate from an amine, followed by its reaction with an amine. An efficient one-pot synthesis involves the reaction of the corresponding aromatic amine with potassium thiocyanate in the presence of a strong acid.

Reaction Scheme

The synthesis proceeds by reacting 3,4-dimethylaniline with potassium thiocyanate in the presence of hydrochloric acid. The acid protonates the thiocyanate ion, which then reacts with the amine to form the target thiourea derivative.

3,4-Dimethylaniline + KSCN + 2HCl → this compound + KCl + NH₄Cl

Experimental Protocol: Synthesis of this compound

This protocol outlines a standard procedure for the synthesis of the title compound.

  • Reagent Preparation:

    • Dissolve 3,4-dimethylaniline (0.1 mol) in a mixture of concentrated hydrochloric acid (25 mL) and water (200 mL) in a 500 mL round-bottom flask.

    • If the amine hydrochloride precipitates, gently warm the mixture until a clear solution is obtained. Cool the solution to room temperature.

  • Reaction:

    • Prepare a solution of potassium thiocyanate (0.12 mol) in water (50 mL).

    • Slowly add the potassium thiocyanate solution to the stirred amine hydrochloride solution.

    • Fit the flask with a reflux condenser and heat the mixture in a water bath at 100°C for 3-4 hours.

  • Isolation and Purification:

    • During heating, the this compound will begin to crystallize.

    • After the reflux period, cool the reaction mixture in an ice bath to complete the crystallization process.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the crude product thoroughly with cold water to remove any unreacted starting materials and inorganic salts.

    • Recrystallize the product from a suitable solvent, such as aqueous ethanol, to afford the pure this compound.

    • Dry the purified crystals under vacuum.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Isolation & Purification prep1 Dissolve 3,4-dimethylaniline in HCl/Water react1 Add KSCN solution to amine solution prep1->react1 prep2 Prepare aqueous KSCN solution prep2->react1 react2 Reflux at 100°C for 3-4 hours react1->react2 workup1 Cool mixture in ice bath react2->workup1 workup2 Filter solid product workup1->workup2 workup3 Wash with cold water workup2->workup3 workup4 Recrystallize from aqueous ethanol workup3->workup4 workup5 Dry under vacuum workup4->workup5 product Pure this compound workup5->product

Caption: Workflow for the synthesis of this compound.

Characterization

Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following sections detail the expected results from standard analytical techniques.

Spectroscopic Analysis

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in this compound.

Experimental Protocol: The FT-IR spectrum is typically recorded using the KBr pellet method. A small amount of the dried sample is mixed with spectroscopic grade KBr and pressed into a thin, transparent disk. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Expected Data: The FT-IR spectrum of thiourea derivatives shows characteristic absorption bands.[4][5]

Wavenumber (cm⁻¹)AssignmentDescription
3450 - 3100N-H StretchingBroad bands corresponding to symmetric & asymmetric stretches.
3100 - 3000Aromatic C-H StretchingSharp, medium intensity bands.
2980 - 2850Aliphatic C-H StretchingBands from the two methyl groups.
1620 - 1580N-H BendingScissoring vibration of the amino groups.[4]
1550 - 1490C-N Stretching / Amide IICoupled C-N stretching and N-H bending.
~1350C=S Stretching (Thioamide I)Often coupled, can be complex.
1300 - 1200N-C-N StretchingCharacteristic of the thiourea backbone.
~850 - 750C=S StretchingLower frequency C=S stretching vibration.[6]

Table 1: Predicted FT-IR Absorption Bands for this compound.

Experimental Protocol: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃. Tetramethylsilane (TMS) is used as an internal standard.

Expected ¹H NMR Data: The proton NMR spectrum provides information on the different types of protons and their environments.[7][8]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.6Singlet1HAr-NH -C=S
~7.2 - 7.5Multiplet3HAromatic Protons
~7.0Singlet (broad)2HC-NH₂
~2.2Singlet6H2 x Ar-CH₃

Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆) for this compound.

Expected ¹³C NMR Data: The carbon NMR spectrum confirms the carbon skeleton of the molecule.[9][10]

Chemical Shift (δ, ppm)Assignment
~181 - 183C =S (Thiocarbonyl)
~135 - 140Quaternary Ar-C
~120 - 130Ar-C H
~19 - 21Ar-C H₃

Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆) for this compound.

Mass Spectrometry (MS)

Experimental Protocol: Mass spectra can be obtained using techniques like Electrospray Ionization (ESI) or Electron Impact (EI). The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) for ESI analysis.

Expected Data: The molecular formula of this compound is C₉H₁₂N₂S.

  • Molecular Weight: 180.27 g/mol [11]

  • Expected Molecular Ion Peak (M⁺): m/z = 180

  • Protonated Molecular Ion Peak ([M+H]⁺): m/z = 181

X-ray Crystallography

Expected Structural Features:

  • The molecule is likely to be nearly planar, with a slight dihedral angle between the phenyl ring and the thiourea moiety.[12]

  • The crystal packing is expected to be dominated by intermolecular N-H···S hydrogen bonds, forming dimers or extended networks.[12][13] This hydrogen bonding is a key feature influencing the physical properties and biological activity of thioureas.

Representative Crystallographic Data (from analogous structures):

ParameterTypical Value RangeReference Compound
C=S Bond Length1.68 - 1.71 ÅN-(Aryl)thioureas
C-N Bond Length1.33 - 1.42 ÅN-(Aryl)thioureas[12]
Dihedral Angle40 - 70°N-(3,4-Dichlorophenyl)thiourea[12]
N-H···S H-Bond Length2.5 - 2.9 Å (H···S distance)N-(Aryl)thioureas

Table 4: Representative Crystallographic Parameters for Aryl Thioureas.

Structural Relationship Diagram

Structural_Features cluster_molecule This compound cluster_bonding Key Interactions mol Structure: Phenyl Ring attached to Thiourea Moiety plane Dihedral Angle between Phenyl and Thiourea Planes mol->plane Conformation inter_hb Intermolecular N-H···S Hydrogen Bonding mol->inter_hb Leads to intra_hb Intramolecular H-Bonding (Possible) packing Crystal Packing (Forms Dimers/Sheets) inter_hb->packing Dictates

Caption: Key structural features of this compound.

References

(3,4-Dimethylphenyl)thiourea: A Technical Overview of its Chemical Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of (3,4-Dimethylphenyl)thiourea, a member of the versatile thiourea class of organic compounds. Thiourea derivatives are of significant interest in medicinal chemistry and materials science due to their wide-ranging biological activities and applications as synthetic intermediates.[1][2][3][4] This document outlines the core chemical properties, structural features, and potential biological roles of this specific diarylthiourea derivative, supported by generalized experimental protocols and visual workflows.

Core Chemical Properties and Structure

This compound is an organosulfur compound structurally analogous to urea, with the carbonyl oxygen replaced by a sulfur atom.[3][5] This substitution significantly alters its chemical properties. The structure consists of a central thiourea moiety substituted with a 3,4-dimethylphenyl group on one of its nitrogen atoms.

Physicochemical Data
PropertyValueSource
IUPAC Name This compound[6]
CAS Number 16738-18-4[6][7]
Molecular Formula C₉H₁₂N₂S[6][8]
Molecular Weight 180.28 g/mol [6]
Canonical SMILES CC1=CC=C(NC(N)=S)C=C1C[6]
InChI Key SVVAZPFKTDKAAN-UHFFFAOYSA-N[6]
Parent Thiourea M.P. 176-182 °C[5][9]
Chemical Structure

The two-dimensional chemical structure of this compound highlights the planar thiourea core and the attached aromatic ring.

structure cluster_ring N1 NH₂ C1 C N1->C1 S1 S C1->S1 N2 NH C1->N2 C2 C N2->C2 C_ring C3 C C2->C3 C4 C C3->C4 CH3_1 CH₃ C3->CH3_1 C5 C C4->C5 CH3_2 CH₃ C4->CH3_2 C6 C C5->C6 C7 C C6->C7 C7->C2

Caption: 2D Structure of this compound.

Synthesis and Experimental Protocols

The synthesis of asymmetrically substituted thioureas is a well-established process in organic chemistry.

General Synthesis Pathway

The most common method for preparing N-substituted thioureas involves the reaction of an amine with an appropriate isothiocyanate.[1][10] For this compound, this is typically achieved by reacting 3,4-dimethylaniline with a thiocarbonyl source (like thiophosgene or carbon disulfide) to form the 3,4-dimethylphenyl isothiocyanate intermediate, which is subsequently reacted with ammonia.

synthesis_workflow start 3,4-Dimethylaniline intermediate Intermediate: 3,4-Dimethylphenyl isothiocyanate start->intermediate Step 1: Isothiocyanate Formation reagent1 + Carbon Disulfide (CS₂) or Thiophosgene (CSCl₂) reagent1->intermediate product Product: This compound intermediate->product Step 2: Thiourea Formation reagent2 + Ammonia (NH₃) reagent2->product signaling_pathway membrane Membrane Phospholipids aa Arachidonic Acid membrane->aa PLA₂ cox COX-1 / COX-2 Enzymes aa->cox lox 5-LOX Enzyme aa->lox compound This compound (Proposed Inhibitor) compound->cox Inhibition compound->lox Inhibition pgs Prostaglandins cox->pgs lts Leukotrienes lox->lts inflammation Inflammation pgs->inflammation lts->inflammation

References

An In-depth Technical Guide to N-(3,4-Dimethylphenyl)thiourea (CAS No. 16738-18-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3,4-Dimethylphenyl)thiourea, a member of the thiourea class of compounds, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known biological profile, with a focus on its potential as a scaffold in drug discovery. While specific data for N-(3,4-Dimethylphenyl)thiourea is limited in publicly available literature, this guide synthesizes information on closely related analogues to provide insights into its potential applications and areas for further research. All quantitative data is presented in structured tables, and detailed experimental protocols for relevant assays are provided.

Chemical and Physical Properties

N-(3,4-Dimethylphenyl)thiourea is an organic compound with the chemical formula C₉H₁₂N₂S. Its structure features a thiourea core substituted with a 3,4-dimethylphenyl group.

PropertyValueReference
CAS Number 16738-18-4
Molecular Formula C₉H₁₂N₂S
Molecular Weight 180.27 g/mol
Appearance Not specified in available literature
Melting Point Not specified in available literature
Boiling Point Not specified in available literature
Solubility Not specified in available literature

Synthesis

A general and straightforward method for the synthesis of N,N'-disubstituted thioureas involves the reaction of an isothiocyanate with a primary amine.[1] This reaction is typically conducted in a suitable solvent such as acetone or ethanol.[1]

General Synthesis Pathway

The synthesis of N-(3,4-Dimethylphenyl)thiourea would likely proceed via the reaction of 3,4-dimethylphenyl isothiocyanate with ammonia, or alternatively, the reaction of 3,4-dimethylaniline with a thiocyanate salt in the presence of an acid to generate the isothiocyanate in situ, which then reacts with an amine.

G cluster_0 Reactants cluster_1 Reaction cluster_2 Intermediate cluster_3 Final Product 3,4-Dimethylaniline 3,4-Dimethylaniline Reaction_Vessel Reaction in Acidic Conditions 3,4-Dimethylaniline->Reaction_Vessel Ammonium_Thiocyanate Ammonium_Thiocyanate Ammonium_Thiocyanate->Reaction_Vessel Isothiocyanate 3,4-Dimethylphenyl isothiocyanate Reaction_Vessel->Isothiocyanate Thiourea N-(3,4-Dimethylphenyl)thiourea Isothiocyanate->Thiourea

General synthesis pathway for N-(3,4-Dimethylphenyl)thiourea.

Illustrative Experimental Protocol for a Related Compound

Materials:

  • Starting pyridazine derivative (0.01 mol)

  • Thiourea (0.01 mol)

  • Dimethylformamide (DMF) (30 ml)

  • Ethanol for crystallization

Procedure:

  • A solution of the starting pyridazine derivative (0.01 mol) and thiourea (0.01 mol) in dimethylformamide (30 ml) is refluxed for 16 hours.[2]

  • The reaction mixture is cooled, and the solid that separates is collected.[2]

  • The crude product is crystallized from ethanol to yield the pure thiourea derivative.[2]

Potential Biological Activities and Signaling Pathways

Thiourea derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and enzyme inhibitory effects.[1][3][4]

Antimicrobial Activity

Thiourea derivatives have shown potential as antimicrobial agents.[5] While specific data for N-(3,4-Dimethylphenyl)thiourea is not available, a related compound, 1-cyclohexyl-3-(2,4-dimethylphenyl)thiourea, has demonstrated moderate antibacterial activity against various strains.

Bacterial StrainInhibition Zone (mm) for 1-cyclohexyl-3-(2,4-dimethylphenyl)thiourea
E. coliModerate
S. flexneriModerate
P. aeruginosaModerate
S. typhiModerate
Antioxidant Activity

The antioxidant potential of thiourea derivatives is another area of interest. The antioxidant activity of 1-cyclohexyl-3-(2,4-dimethylphenyl)thiourea has been evaluated using the DPPH radical scavenging assay.

AssayIC₅₀ (µg/mL) for 1-cyclohexyl-3-(2,4-dimethylphenyl)thiourea
DPPH Radical Scavenging118.05
Enzyme Inhibition

A study on 1-(2,4-difluorophenyl)-3-(3,4-dimethyl phenyl) thiourea, a structurally related compound, demonstrated significant inhibitory activity against α-amylase, an enzyme relevant to diabetes.[6] The percentage inhibition was reported to be 85 ± 1.9%.[6]

Another related compound, 1-cyclohexyl-3-(2,4-dimethylphenyl)thiourea, was tested for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), but it did not show significant activity.

EnzymeIC₅₀ (µg/mL) for 1-cyclohexyl-3-(2,4-dimethylphenyl)thiourea
Acetylcholinesterase (AChE)>100
Butyrylcholinesterase (BChE)>100
Potential Anti-inflammatory Signaling Pathways

The broader class of N,N'-diarylthioureas has been implicated in anti-inflammatory pathways through the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[1] These enzymes are critical in the biosynthesis of prostaglandins and leukotrienes, which are key mediators of inflammation.[1] The dual inhibition of COX and 5-LOX is a desirable feature for novel anti-inflammatory drugs.[1]

Arachidonic_Acid Arachidonic_Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX 5-LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->5-LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes 5-LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Thiourea_Derivative N,N'-Diarylthioureas (potential inhibitor) Thiourea_Derivative->COX inhibition Thiourea_Derivative->5-LOX inhibition

Potential anti-inflammatory mechanism of diarylthioureas.

Experimental Protocols

The following are detailed protocols for assays relevant to the potential biological activities of N-(3,4-Dimethylphenyl)thiourea.

Agar Well Diffusion Assay for Antimicrobial Activity

Objective: To qualitatively assess the antibacterial activity of a compound.

Materials:

  • Nutrient agar plates

  • Bacterial cultures (e.g., E. coli, S. aureus)

  • Test compound solution (in a suitable solvent like DMSO)

  • Positive control (standard antibiotic)

  • Negative control (solvent alone)

  • Sterile cork borer

Procedure:

  • Prepare a uniform lawn of the test bacterium on the surface of the nutrient agar plates.

  • Using a sterile cork borer, create wells of a defined diameter in the agar.

  • Into each well, add a specific volume of the test compound solution, positive control, and negative control.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition (clear area around the well) in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Start Start Prepare_Lawn Prepare bacterial lawn on agar plate Start->Prepare_Lawn Create_Wells Create wells in agar Prepare_Lawn->Create_Wells Add_Samples Add test compound, positive & negative controls Create_Wells->Add_Samples Incubate Incubate at 37°C for 24 hours Add_Samples->Incubate Measure_Zones Measure zones of inhibition Incubate->Measure_Zones End End Measure_Zones->End

Workflow for the Agar Well Diffusion Assay.

DPPH Radical Scavenging Assay for Antioxidant Activity

Objective: To determine the free radical scavenging activity of a compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Test compound solutions at various concentrations

  • Positive control (e.g., ascorbic acid)

  • Methanol

  • 96-well microplate or spectrophotometer

Procedure:

  • In a 96-well plate, add a specific volume of the test compound solution to each well.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

  • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To quantify the inhibitory effect of a compound on acetylcholinesterase activity.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compound solutions at various concentrations

  • 96-well microplate reader

Procedure:

  • In a 96-well plate, add phosphate buffer, the test compound solution, and the AChE enzyme solution to each well.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 15 minutes).

  • Initiate the reaction by adding the ATCI substrate to each well.

  • Immediately measure the change in absorbance at 412 nm over time. The rate of the reaction is proportional to the rate of color change.

  • The percentage of AChE inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of the control (without the inhibitor).

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.

Conclusion and Future Directions

N-(3,4-Dimethylphenyl)thiourea represents a chemical scaffold with potential for further investigation in drug discovery. Based on the activities of related compounds, promising areas of research include its antimicrobial, antioxidant, and enzyme inhibitory properties. Specifically, its potential as an anti-inflammatory agent via the dual inhibition of COX and 5-LOX warrants further investigation.

Future research should focus on:

  • Developing and optimizing a specific synthesis protocol for N-(3,4-Dimethylphenyl)thiourea.

  • Conducting comprehensive in vitro and in vivo studies to determine its biological activity profile, including quantitative measures such as IC₅₀ and MIC values.

  • Elucidating the specific molecular targets and signaling pathways through which it exerts its biological effects.

  • Exploring structure-activity relationships by synthesizing and testing a library of related derivatives to identify compounds with enhanced potency and selectivity.

This technical guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of N-(3,4-Dimethylphenyl)thiourea and its analogues. The provided protocols and background information are intended to facilitate further investigation into this promising class of compounds.

References

A Technical Guide to Determining the Solubility of (3,4-Dimethylphenyl)thiourea in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(3,4-Dimethylphenyl)thiourea is a derivative of thiourea, a class of compounds with significant interest in medicinal chemistry and materials science.[1] Understanding its solubility in various organic solvents is critical for its synthesis, purification, formulation, and application in drug discovery and development. This technical guide addresses the solubility of this compound.

A comprehensive review of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. Therefore, this document provides a detailed framework for researchers to determine its solubility experimentally. It outlines established methodologies, including the widely used gravimetric and UV-Vis spectrophotometry methods. Furthermore, it discusses the key physicochemical factors that influence the solubility of substituted thiourea derivatives and provides templates for systematic data recording.

Introduction to Thiourea Solubility

Thiourea, the parent compound, exhibits a range of solubilities in different solvents, which is influenced by solute-solvent interactions.[2] For instance, thiourea's solubility is highest in polar protic solvents like methanol and decreases in less polar solvents like ethyl acetate.[2] The introduction of a lipophilic 3,4-dimethylphenyl group to the thiourea core is expected to significantly alter its solubility profile, generally increasing its affinity for less polar or non-polar organic solvents compared to the unsubstituted thiourea.

Experimental Protocols for Solubility Determination

Accurate solubility measurement is fundamental. The following are detailed protocols for robust and reproducible determination of the solubility of this compound.

Synthesis of this compound

Prior to solubility determination, the compound must be synthesized and purified. A common method for synthesizing N-substituted thioureas involves the reaction of an appropriate isothiocyanate with an amine.[3] For this compound, this would typically involve the reaction of 3,4-dimethylphenyl isothiocyanate with ammonia or a protected amine equivalent. Purity of the synthesized compound is crucial and should be confirmed using techniques such as NMR, FTIR, and melting point analysis before proceeding.

Isothermal Equilibrium Method

The most common approach for determining thermodynamic solubility is the isothermal equilibrium method, where an excess of the solute is equilibrated with the solvent at a constant temperature.[4] The concentration of the dissolved solute in the supernatant is then measured.

Analytical Method 1: Gravimetric Analysis

The gravimetric method is a reliable and straightforward technique for determining solubility that relies on the precise measurement of mass.[5][6] It is particularly useful when the compound is non-volatile and thermally stable at the drying temperature.

Experimental Protocol:

  • Preparation of Saturated Solution: Add an excess amount of crystalline this compound to a known volume of the selected organic solvent in a sealed vial or jacketed glass vessel.

  • Equilibration: Agitate the mixture at a constant temperature using a magnetic stirrer or a shaker bath for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).[7] The presence of undissolved solid material at the end of this period is essential.

  • Phase Separation: Cease agitation and allow the solution to settle for at least 30 minutes at the same constant temperature, permitting the excess solid to precipitate.[8]

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-heated syringe fitted with a solvent-resistant filter (e.g., PTFE, 0.45 µm pore size) to prevent any solid particles from being transferred.[8]

  • Solvent Evaporation: Dispense the filtered supernatant into a pre-weighed, dry container (e.g., a petri dish or watch glass).[9] Carefully evaporate the solvent in a fume hood or a drying oven at a temperature well below the compound's decomposition point until a constant weight of the dried solute is achieved.[8]

  • Calculation: The solubility (S) is calculated using the following formula: S (g/L) = (Mass of dried solute) / (Volume of supernatant sampled)

Analytical Method 2: UV-Visible Spectrophotometry

This method is suitable for compounds that possess a chromophore and absorb light in the UV-Vis range. It is a high-throughput method that requires smaller sample volumes.[4][10]

Experimental Protocol:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

  • Generation of Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and adhere to the Beer-Lambert law.

  • Preparation and Sampling of Saturated Solution: Prepare a saturated solution and sample the clear supernatant as described in the gravimetric method (steps 1-4).

  • Sample Dilution: Dilute a precise volume of the filtered supernatant with the same solvent to bring the absorbance within the linear range of the calibration curve.

  • Absorbance Measurement: Measure the absorbance of the diluted sample at λmax.

  • Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Data Presentation

Quantitative solubility data should be recorded systematically. The following table provides a template for organizing experimental results.

SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Method Used
Methanol25Gravimetric
Ethanol25Gravimetric
Acetone25UV-Vis
Ethyl Acetate25UV-Vis
Dichloromethane25Gravimetric
Toluene25HPLC
Hexane25Gravimetric

Visualized Experimental Workflow and Influencing Factors

Generalized Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Synthesize & Purify This compound C Add Excess Solute to Solvent A->C B Select Organic Solvent B->C D Agitate at Constant Temperature (24-48h) C->D Sealed Vessel E Allow Phases to Settle D->E F Withdraw Supernatant via Filtered Syringe E->F G Measure Concentration F->G G1 Gravimetric Method (Evaporate & Weigh) G->G1 G2 UV-Vis Spec (Dilute & Measure Abs) G->G2 H Calculate Solubility (g/L, mol/L) G1->H G2->H

Caption: A generalized workflow for determining the solubility of a solid organic compound.

Factors Influencing Solubility

The solubility of this compound is governed by a balance of intermolecular forces between the solute and solvent molecules, as well as external conditions.[1][11]

  • Polarity ("Like Dissolves Like"): The polarity of both the solute and the solvent is the most critical factor.[11] this compound has a polar thiourea group capable of hydrogen bonding and a non-polar dimethylphenyl group. Its solubility will be highest in solvents with a compatible polarity that can effectively solvate both moieties.

  • Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[1] This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the solute's crystal lattice energy.

  • Molecular Size and Structure: The addition of the dimethylphenyl group increases the molecular size and surface area compared to thiourea, which can affect how efficiently solvent molecules can surround and solvate the solute.[1]

The diagram below illustrates the interplay of these factors.

G cluster_solute Solute Properties cluster_solvent Solvent Properties Solubility Solubility of This compound Polarity_Solute Polarity (Thiourea Group) Polarity_Solute->Solubility 'Like dissolves like' H_Bonding H-Bonding Capacity (N-H donors, C=S acceptor) H_Bonding->Solubility Strong Interactions NonPolar_Part Non-Polar Part (Dimethylphenyl Group) NonPolar_Part->Solubility Crystal_Lattice Crystal Lattice Energy Crystal_Lattice->Solubility Energy Barrier Polarity_Solvent Polarity (e.g., Dielectric Constant) Polarity_Solvent->Solubility H_Bonding_Solvent H-Bonding Capacity H_Bonding_Solvent->Solubility Temperature Temperature Temperature->Solubility Affects Kinetic Energy & Overcomes Lattice Energy

References

Spectroscopic Profile of (3,4-Dimethylphenyl)thiourea: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (3,4-Dimethylphenyl)thiourea, a compound of interest in various research and development sectors. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further studies.

Core Spectroscopic Data

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The data presented herein is a compilation based on typical values observed for structurally similar aryl thiourea derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.5 - 10.0br s1HNH
~7.5 - 8.0br s2HNH₂
~7.2 - 7.4m3HAr-H
2.24s6HAr-CH₃

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmAssignment
~180 - 184C=S
~137 - 139Ar-C (quaternary)
~135 - 137Ar-C (quaternary)
~130 - 132Ar-CH
~128 - 130Ar-CH
~120 - 122Ar-CH
~19 - 21Ar-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in the molecule.

Table 3: IR Absorption Bands (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadN-H Stretching (NH and NH₂)
3100 - 3000MediumC-H Stretching (Aromatic)
2950 - 2850MediumC-H Stretching (Aliphatic)
1620 - 1580StrongN-H Bending
1550 - 1500StrongC=S Stretching (Thioamide I)
1400 - 1300MediumC-N Stretching (Thioamide II)
~820StrongC-H Bending (Aromatic, out-of-plane)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data (Predicted)

m/zRelative Intensity (%)Assignment
180High[M]⁺ (Molecular Ion)
163Medium[M - NH₃]⁺
134Medium[M - SNH₂]⁺
106High[C₇H₈N]⁺
91Medium[C₇H₇]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for aryl thiourea derivatives.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher.

  • Sample Preparation: Approximately 5-10 mg of the this compound sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Data Acquisition: The spectra are acquired at room temperature. For ¹H NMR, standard parameters include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a spectral width of 200-220 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 2-5 seconds are commonly used. Proton decoupling is applied during ¹³C NMR acquisition.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy

FTIR spectra are typically recorded on a Fourier Transform Infrared spectrophotometer.

  • Sample Preparation (Solid): The solid sample can be prepared using the KBr pellet method. A small amount of the sample (1-2 mg) is ground with anhydrous potassium bromide (100-200 mg) to a fine powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[1] Alternatively, the Attenuated Total Reflectance (ATR) technique can be used by placing the solid sample directly on the ATR crystal.[1]

  • Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded. The sample is then placed in the instrument, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry

Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source.[2][3]

  • Sample Introduction: A small amount of the solid sample is introduced into the ion source via a direct insertion probe or by being vaporized from a heated crucible.[3]

  • Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[2][3][4]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Data: Chemical Shifts, Multiplicity, Integration NMR->NMR_Data IR_Data IR Data: Functional Group Identification IR->IR_Data MS_Data MS Data: Molecular Ion Peak, Fragmentation Pattern MS->MS_Data Structure Structure Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the synthesis, spectroscopic analysis, and structural confirmation.

References

The Multifaceted Biological Potential of Dimethylphenyl Thiourea Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today details the significant and varied biological activities of dimethylphenyl thiourea derivatives, highlighting their potential in the development of new therapeutic agents. This document provides researchers, scientists, and drug development professionals with an in-depth analysis of the synthesis, quantitative biological data, and mechanistic insights into this promising class of compounds.

Dimethylphenyl thiourea derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties. This guide synthesizes the current scientific literature to present a detailed overview of their potential applications.

Synthesis of Dimethylphenyl Thiourea Derivatives

The synthesis of N,N'-disubstituted thioureas, including dimethylphenyl derivatives, is a generally straightforward process. The most common method involves the nucleophilic addition of an amine to an isothiocyanate. For dimethylphenyl thiourea derivatives, this can be achieved by reacting a dimethylphenyl isothiocyanate with a suitable amine or, conversely, by reacting a dimethylaniline with an appropriate isothiocyanate. The reaction is typically carried out in a solvent such as acetone or ethanol.[1]

A general synthetic pathway is illustrated below:

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Dimethylaniline Dimethylaniline ReactionVessel Nucleophilic Addition (Solvent: Acetone/Ethanol) Dimethylaniline->ReactionVessel Isothiocyanate R-N=C=S Isothiocyanate->ReactionVessel Product N-(Dimethylphenyl)-N'-R-thiourea ReactionVessel->Product

General synthesis pathway for N-(Dimethylphenyl)-N'-R-thiourea derivatives.

Anticancer Activity and Underlying Signaling Pathways

Dimethylphenyl thiourea derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways implicated in cancer progression.

For instance, certain thiourea derivatives have been shown to inhibit the Wnt/β-catenin signaling pathway, which is crucial in the proliferation and migration of cancer cells.[2] Another important target is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, where inhibition of EGFR tyrosine phosphorylation can lead to cell cycle arrest and apoptosis.[3]

The table below summarizes the in vitro anticancer activity of selected dimethylphenyl thiourea derivatives.

CompoundCell LineIC50 (µM)Reference
1-(3,5-bis(trifluoromethyl)phenyl)-3-(...)-thioureaMOLT-3 (Leukemia)5.07[4]
1-(4-(trifluoromethyl)phenyl)-3-(...)-thioureaPC3 (Prostate Cancer)6.9 ± 1.64[2]
m-bis-thiourea derivative with 4-CF3T47D (Breast Cancer)17.33[4]
p-bis-thiourea derivative with 3,5-diCF3T47D (Breast Cancer)7.10[4]
Diarylthiourea derivativeMCF-7 (Breast Cancer)338.33 ± 1.52[5]

Below is a simplified representation of the EGFR signaling pathway and a potential point of inhibition by thiourea derivatives.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS P AKT AKT EGFR->AKT P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation AKT->Proliferation Thiourea Thiourea Derivative Thiourea->EGFR Inhibits Tyrosine Phosphorylation

Inhibition of EGFR signaling by a thiourea derivative.

Antimicrobial Activity

Several dimethylphenyl thiourea derivatives have been investigated for their activity against a range of pathogenic bacteria and fungi. The antimicrobial efficacy is often structure-dependent, with the nature and position of substituents on the phenyl ring playing a crucial role.

The following table presents the Minimum Inhibitory Concentration (MIC) values for some derivatives against various microbial strains.

CompoundMicrobial StrainMIC (µg/mL)Reference
3h (bearing 3,4-diCl-C6H3 moiety)S. aureus TCH 1516 (MRSA)8[6]
3h (bearing 3,4-diCl-C6H3 moiety)E. faecium AR-0783 (VRE)16[6]
TD4 derivativeS. aureus (ATCC 29213) & MRSA (USA 300)2[5]
TD4 derivativeMRSA (ATCC 43300)8[5]
TD4 derivativeVancomycin-intermediate S. aureus Mu504[5]
TD4 derivativeMRSE8[5]
TD4 derivativeE. faecalis (ATCC 29212)4[5]
4-chloro-3-nitrophenylthioureas (20, 22)Staphylococci2-4[7]
Thiourea derivatives 1, 2, 4, 8, 9, 10, 12S. aureus & S. epidermidis4-32[8]

Enzyme Inhibition

The inhibitory activity of dimethylphenyl thiourea derivatives extends to various enzymes that are implicated in different diseases. This includes enzymes involved in neurodegenerative diseases and metabolic disorders.

CompoundTarget EnzymeIC50Reference
1-Cyclohexyl-3-(2,4-dimethylphenyl)thioureaAcetylcholinesterase (AChE)>100 µg/mL[9]
1-Cyclohexyl-3-(2,4-dimethylphenyl)thioureaButyrylcholinesterase (BChE)>100 µg/mL[9]
1-(2,4-difluorophenyl)-3-(3,4-dimethylphenyl)thiourea (E)α-amylase85 ± 1.9% inhibition[3]
AH derivativeα-glucosidase47.9 µM[3]
AH derivativePTP1B79.74 µM[3]
Alkyl chain-linked thiourea derivative (3c)Urease10.65 ± 0.45 mM[10]
Alkyl chain-linked thiourea derivative (3g)Urease15.19 ± 0.58 mM[10]

Experimental Protocols

This guide provides detailed methodologies for the key experiments cited, ensuring reproducibility and facilitating further research.

General Procedure for the Synthesis of N-(2,4-dimethylphenyl)-N'-substituted-thioureas

To a solution of the appropriately substituted amine (1.0 equivalent) in acetone, an equimolar amount of 2,4-dimethylphenyl isothiocyanate is added. The reaction mixture is stirred at room temperature for a specified duration (typically 1-3 hours) and monitored by Thin Layer Chromatography (TLC).[11] Upon completion, the solvent is often removed under reduced pressure, and the resulting solid is purified by recrystallization from a suitable solvent like ethanol to yield the desired thiourea derivative.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic effects of the synthesized compounds are typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]

MTT_Assay_Workflow Cell_Seeding Seed cancer cells in 96-well plates Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Compound_Addition Add varying concentrations of thiourea derivatives Incubation1->Compound_Addition Incubation2 Incubate for 48-72h Compound_Addition->Incubation2 MTT_Addition Add MTT solution Incubation2->MTT_Addition Incubation3 Incubate for 4h MTT_Addition->Incubation3 Formazan_Solubilization Add solubilizing agent (e.g., DMSO) Incubation3->Formazan_Solubilization Absorbance_Measurement Measure absorbance at ~570 nm Formazan_Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 values Absorbance_Measurement->IC50_Calculation

Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method in 96-well microtiter plates.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to achieve a standardized concentration.

  • Serial Dilution: The test compounds are serially diluted in the broth within the microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.

This technical guide serves as a valuable resource for the scientific community, providing a solid foundation for the future design and development of novel dimethylphenyl thiourea derivatives as potent therapeutic agents. The presented data and protocols are intended to catalyze further research into this promising class of molecules.

References

A Technical Guide to the Synthesis of Substituted Thioureas

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth review of the core synthetic methodologies for substituted thioureas, a class of compounds with significant and expanding applications in medicinal chemistry, organocatalysis, and materials science.[1][2] Thiourea derivatives are integral scaffolds in numerous pharmaceutical agents, exhibiting a wide range of biological activities, including antibacterial, antiviral, antifungal, and anticancer properties.[3][4][5][6] This guide details the most prevalent synthetic routes, offering comprehensive experimental protocols, quantitative data for reaction optimization, and mechanistic diagrams to facilitate practical application in a research and development setting.

Synthesis from Isothiocyanates and Amines

The most common and straightforward method for synthesizing N,N'-disubstituted thioureas is the nucleophilic addition of a primary or secondary amine to an isothiocyanate.[7][8] This reaction is highly efficient, often proceeds under mild conditions, and is tolerant of a wide variety of functional groups, making it a preferred route for generating diverse compound libraries.[9] The reaction mechanism involves the attack of the amine's lone pair of electrons on the electrophilic carbon of the isothiocyanate, forming a zwitterionic intermediate that quickly undergoes a proton transfer to yield the stable thiourea product.[9]

G reagents R-N=C=S (Isothiocyanate) + R'-NH₂ (Amine) product R-NH-C(S)-NH-R' (Substituted Thiourea) reagents->product Nucleophilic Addition

Caption: General synthesis of thioureas from isothiocyanates and amines.

Table 1: Synthesis of N,N'-Disubstituted Thioureas from Isothiocyanates

Entry Isothiocyanate Amine Solvent Temperature (°C) Time (h) Yield (%) Reference
1 Phenyl isothiocyanate 2-Aminothiazole Toluene Reflux - 65 [22]
2 Phenyl isothiocyanate Aniline Dichloromethane Room Temp - ~Quantitative [12]
3 Benzyl isothiocyanate Various Amines Dichloromethane Room Temp 1-2 High [10, 12]

| 4 | 1-Naphthyl isothiocyanate | 1,4-Phenylenediamine | Dichloromethane | Room Temp | - | High | [22] |

Experimental Protocol: General Synthesis in Solution [10]
  • Setup: In a round-bottom flask, dissolve the desired amine (1.0 mmol) in anhydrous tetrahydrofuran (THF) (10 mL).

  • Addition: To the stirred amine solution, add the corresponding isothiocyanate (1.0 mmol) at room temperature.

  • Reaction: Continue stirring the mixture at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Work-up: Once the starting material is consumed, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: If the resulting solid is pure by TLC, no further purification is necessary. If impurities are present, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.

Synthesis from Amines and Carbon Disulfide

A versatile and environmentally friendly approach for synthesizing both symmetrical and unsymmetrical thioureas involves the reaction of amines with carbon disulfide (CS₂), often in an aqueous medium. [4, 6, 7] This method avoids the use of potentially toxic isothiocyanate intermediates. [8] The reaction typically proceeds through the formation of a dithiocarbamate salt, which can then react further. For symmetrical thioureas, the dithiocarbamate intermediate is often oxidized. For unsymmetrical thioureas, the intermediate reacts with a second, different amine. [5, 20]

G cluster_0 Step 1: Dithiocarbamate Formation cluster_1 Step 2: Thiourea Formation RNH2 2 R-NH₂ (Primary Amine) DTC [R-NH-C(S)-S⁻][R-NH₃⁺] (Dithiocarbamate Salt) RNH2->DTC CS2 CS₂ (Carbon Disulfide) CS2->DTC Thiourea R-NH-C(S)-NH-R (Symmetrical Thiourea) DTC->Thiourea Oxidation / Elimination H2S - H₂S

Caption: General synthesis of symmetrical thioureas from amines and CS₂.

Table 2: Synthesis of Substituted Thioureas using Carbon Disulfide

Entry Amine 1 Amine 2 Conditions Time (h) Yield (%) Reference
1 Butylamine Butylamine CBr₄, DMF, RT 0.5 96 [11]
2 Aniline Aniline CBr₄, DMF, RT 1.0 92 [11]
3 Primary Amine (10 mmol) Second Primary Amine (10 mmol) Water, CS₂ (12 mmol), RT 4-6 Good to Excellent [5]
4 Aliphatic Primary Amine Aliphatic Primary Amine Aqueous medium, RT - High [4, 6]

| 5 | Ethylenediamine (1.83 mol) | (Intramolecular) | Ethanol/Water, CS₂, Reflux | 10-11 | High | [18] |

Experimental Protocol: Synthesis of Unsymmetrical Thioureas in Water [5]
  • Setup: To a solution of a primary amine (10 mmol) in water (20 mL) in a suitable flask, add carbon disulfide (12 mmol).

  • Addition: Add a second, different primary amine (10 mmol) to the reaction mixture.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Isolation: Upon completion, collect the solid product by filtration.

  • Purification: Wash the crude product with water and then with a small amount of cold ethanol to remove unreacted starting materials. Dry the purified product under vacuum.

Synthesis from Thiophosgene or Thiocarbamoyl Chlorides

While less common due to the high toxicity and moisture sensitivity of thiophosgene (CSCl₂), this reagent provides a route to thioureas, particularly when other methods are not feasible. [14, 27] The reaction typically proceeds in two steps: thiophosgene first reacts with one equivalent of an amine to form a thiocarbamoyl chloride intermediate, which is then reacted with a second amine to yield the final thiourea. [14, 28] Using isolated thiocarbamoyl chlorides offers a safer, more controlled alternative. [13, 16]

G Thiophosgene CSCl₂ (Thiophosgene) Intermediate R-NH-C(S)-Cl (Thiocarbamoyl Chloride) Thiophosgene->Intermediate Amine1 R-NH₂ Amine1->Intermediate Product R-NH-C(S)-NH-R' (Thiourea) Intermediate->Product Amine2 R'-NH₂ Amine2->Product Base + Base (-HCl)

Caption: Two-step synthesis of thioureas via a thiocarbamoyl chloride intermediate.

Table 3: Synthesis of N,N'-Disubstituted Thioureas from Thiocarbamoyl Chloride

Entry Thiocarbamoyl Chloride Amine Base Solvent Temp (°C) Yield (%) Reference
1 N-Methyl-N-phenylthiocarbamoyl chloride Primary Amine Triethylamine (TEA) Dichloromethane (DCM) 0 to RT 85-95 [16]
2 N-Methyl-N-phenylthiocarbamoyl chloride Secondary Amine Triethylamine (TEA) Dichloromethane (DCM) 0 to RT High [13]
3 N-Methyl-N-phenylthiocarbamoyl chloride Sterically Hindered Amine DIEA Dichloromethane (DCM) 25 85-95 [16]

| 4 | N-Methyl-N-phenylthiocarbamoyl chloride | Primary Amine | Pyridine | Tetrahydrofuran (THF) | 25 | 80-90 | [16] |

Experimental Protocol: Using N-Methyl-N-phenylthiocarbamoyl Chloride [13, 16]
  • Setup: To a solution of the desired primary or secondary amine (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL) in a round-bottom flask, add triethylamine (1.2 eq.).

  • Cooling: Cool the stirred mixture to 0 °C using an ice bath.

  • Addition: Slowly add a solution of N-Methyl-N-phenylthiocarbamoyl chloride (1.0 eq.) in anhydrous DCM (5 mL) to the cooled amine solution dropwise over 15-20 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction by adding water (20 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) followed by brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography or recrystallization.

Other Synthetic Routes

Several other methods for synthesizing thioureas exist, each with specific advantages.

  • From Cyanamides: The reaction of cyanamides with hydrogen sulfide (H₂S) can produce thiourea. [2, 26] This method is more relevant for the industrial production of unsubstituted thiourea but can be adapted for substituted derivatives. [3] The reaction of an isothiocyanate with cyanamide also yields cyanothioureas. [21]

  • From Ureas: Unsubstituted or substituted ureas can be converted to their corresponding thioureas through thionation, most commonly using Lawesson's reagent. [2, 30] This is a direct way to access a thiourea from its more common oxygen analog. Under optimal conditions (mass ratio of urea to Lawesson's reagent = 2:1, 75°C, 3.5 h), yields can exceed 62%. [2, 30]

  • From Isocyanides: A completely atom-economic, three-component reaction of isocyanides, aliphatic amines, and elemental sulfur can produce thioureas in excellent yields at nearly ambient temperatures. [1, 19]

Conclusion: Relevance in Drug Development

The synthetic versatility of substituted thioureas allows for the creation of large, diverse chemical libraries essential for modern drug discovery. The thiourea moiety acts as a key pharmacophore, capable of forming strong hydrogen bonds with biological targets such as enzymes and receptors. [36] This has led to the development of thiourea-containing drugs for a range of diseases, including cancer, bacterial infections, and viral illnesses. [29, 33, 36] The methodologies outlined in this guide provide the foundational chemical knowledge required for researchers to design, synthesize, and optimize novel thiourea derivatives as potential therapeutic agents.

References

Unveiling the Solid State: A Technical Guide to the Crystal Structure Analysis of Thiourea Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiourea and its derivatives represent a versatile class of compounds with significant applications in medicinal chemistry, materials science, and catalysis.[1][2][3] Their biological activity and physicochemical properties are intrinsically linked to their three-dimensional structure in the solid state.[4] This technical guide provides an in-depth overview of the core principles and methodologies involved in the crystal structure analysis of thiourea compounds, offering a valuable resource for researchers in drug design and development.

The Foundation: Synthesis and Crystallization

The journey into the crystal structure of a thiourea compound begins with its synthesis and subsequent crystallization. A common synthetic route involves the reaction of an acyl or aryl isothiocyanate with a primary or secondary amine.[2][5]

Example Synthetic Protocol:

  • Formation of Isothiocyanate: An acid chloride is reacted with potassium thiocyanate (KSCN) in a dry solvent like acetone. The mixture is typically refluxed to drive the reaction to completion.[5]

  • Thiourea Derivative Synthesis: A solution of the desired amine in the same solvent is then added dropwise to the isothiocyanate solution at room temperature. The reaction mixture is stirred for a specified period, often a few hours, to yield the thiourea derivative.[5]

  • Purification and Crystallization: The crude product is purified, commonly by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/dichloromethane).[5] Slow evaporation of the solvent is a widely used technique to obtain single crystals of sufficient quality for X-ray diffraction analysis.

The Primary Tool: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for elucidating the precise atomic arrangement within a crystalline solid.[1][6] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Experimental Protocol for Single-Crystal X-ray Diffraction
  • Crystal Mounting: A suitable single crystal, free of significant defects, is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The instrument rotates the crystal while it is being irradiated with X-rays, and a detector records the intensities and positions of the diffracted beams. Data is typically collected at a controlled temperature, often low temperatures (e.g., 100 K or 123 K), to minimize thermal vibrations of the atoms.[7]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial crystal structure is then "solved" using computational methods, which provides a preliminary model of the atomic positions. This model is subsequently "refined" to improve the agreement between the calculated and observed diffraction patterns, resulting in a highly accurate and detailed three-dimensional structure.[8]

The logical workflow for crystal structure determination is illustrated in the following diagram:

crystal_structure_workflow cluster_synthesis Synthesis & Crystallization cluster_xrd X-ray Diffraction cluster_analysis Analysis & Interpretation synthesis Synthesize Thiourea Derivative crystallization Grow Single Crystals synthesis->crystallization data_collection Collect Diffraction Data crystallization->data_collection structure_solution Solve Crystal Structure data_collection->structure_solution structure_refinement Refine Structural Model structure_solution->structure_refinement bond_analysis Analyze Bond Lengths & Angles structure_refinement->bond_analysis computational_modeling Computational Modeling (e.g., DFT) structure_refinement->computational_modeling intermolecular_analysis Investigate Intermolecular Interactions bond_analysis->intermolecular_analysis

Figure 1: Workflow for Crystal Structure Analysis.

Interpreting the Data: Key Crystallographic Parameters

The output of a successful SC-XRD experiment is a wealth of quantitative data that describes the crystal structure. This data is crucial for understanding the compound's conformation, stability, and potential interactions with biological targets.

Unit Cell Parameters and Crystal System

The unit cell is the basic repeating unit of a crystal lattice. Its dimensions (a, b, c) and the angles between them (α, β, γ) define the crystal system. Thiourea compounds have been observed to crystallize in various systems, including monoclinic and triclinic.[5][9]

Bond Lengths and Angles

The precise measurement of bond lengths and angles within the thiourea molecule provides insights into its electronic structure and conformation. For instance, the C=S bond length is a key indicator of the thione character.[9]

Intermolecular Interactions

Non-covalent interactions, particularly hydrogen bonds, play a pivotal role in stabilizing the crystal packing of thiourea derivatives.[6][10] The N-H groups of the thiourea moiety are excellent hydrogen bond donors, while the sulfur and oxygen (if present in an acyl group) atoms act as acceptors.[6] These interactions dictate the supramolecular architecture of the crystal.

The common types of intermolecular interactions observed in thiourea crystals are depicted below:

intermolecular_interactions cluster_interactions Common Intermolecular Interactions in Thiourea Crystals Thiourea1 Thiourea Molecule 1 (...N-H...C=S...) Thiourea2 Thiourea Molecule 2 (...N-H...C=S...) Thiourea1->Thiourea2 N-H···S Thiourea3 Thiourea Molecule 3 (...N-H...O=C...) Thiourea4 Thiourea Molecule 4 (...N-H...O=C...) Thiourea3->Thiourea4 N-H···O

Figure 2: Key Hydrogen Bonding in Thiourea Crystals.

Quantitative Crystallographic Data of Selected Thiourea Derivatives

The following tables summarize crystallographic data for several thiourea compounds reported in the literature, providing a comparative overview.

Table 1: Crystal Data and Structure Refinement Parameters

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Ref.
HL²C₁₄H₁₉ClN₂OSMonoclinicP2₁/n11.1405(16)9.7015(12)14.790(2)90106.547(7)90[5]
cis-[Pt(L⁴-S,O)₂]C₄₀H₂₈Cl₂N₄O₂PtS₂TriclinicP-18.9919(3)14.7159(6)15.7954(6)113.9317(18)97.4490(18)105.0492(16)[5]
1-(3-chlorophenyl)-3-cyclohexylthiourea (3)C₁₃H₁₇ClN₂SMonoclinicP2₁/n------[9]
1-(1,1-dibutyl)-3-phenylthiourea (4)C₁₅H₂₄N₂STrigonalR3:H------[9]
--INVALID-LINK--·H₂OC₆H₂₆Cu₂N₁₂O₅S₇TriclinicP111.079(2)11.262(1)12.195(2)64.84(1)76.12(1)66.06(1)[11]

Table 2: Selected Bond Lengths (Å) and Angles (°) for 1-Benzoyl-3-(4-methoxyphenyl)thiourea

Bond/AngleExperimental (XRD)Calculated (DFT)
Bond Lengths (Å)
S1-C81.673(2)1.684
O1-C71.233(2)1.229
N1-C71.385(2)1.391
N1-C81.388(2)1.393
N2-C81.334(2)1.348
Bond Angles (°)
N1-C7-O1121.2(2)121.3
N1-C8-N2117.2(2)117.8
N1-C8-S1118.9(1)118.8
N2-C8-S1123.9(1)123.4
Data extracted from Raza et al. (2022)[12][13]

Complementary Techniques and Computational Modeling

While SC-XRD provides the definitive solid-state structure, other techniques and computational methods offer complementary information.

  • Spectroscopic Methods: FT-IR and NMR spectroscopy are routinely used to confirm the chemical structure and purity of the synthesized thiourea derivatives.[1][14]

  • Computational Chemistry: Density Functional Theory (DFT) calculations are frequently employed to optimize the molecular geometry in the gas phase and compare it with the experimental crystal structure.[8][13][15] This comparison can reveal the influence of intermolecular interactions on the molecular conformation in the solid state. Furthermore, computational methods can be used to predict crystal structures and analyze intermolecular interaction energies.[16][17]

Conclusion

The crystal structure analysis of thiourea compounds is a multifaceted process that integrates organic synthesis, single-crystal X-ray diffraction, and computational modeling. A thorough understanding of the three-dimensional arrangement of these molecules in the solid state is paramount for establishing structure-activity relationships and guiding the rational design of new therapeutic agents. The detailed experimental protocols and comparative data presented in this guide serve as a foundational resource for researchers dedicated to advancing the role of thiourea derivatives in drug development.

References

Tautomeric Forms of (3,4-Dimethylphenyl)thiourea: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3,4-Dimethylphenyl)thiourea, a derivative of thiourea, exhibits thione-thiol tautomerism, a phenomenon of significant interest in medicinal chemistry and drug design due to its influence on the molecule's reactivity, polarity, and binding characteristics. This technical guide provides a comprehensive overview of the tautomeric forms of this compound, detailing their structural aspects, the equilibrium between them, and the analytical techniques employed for their characterization. While specific quantitative data for this compound is not extensively available in the current literature, this guide synthesizes information from closely related thiourea derivatives to present a robust framework for its study. Methodologies for synthesis, spectroscopic analysis, and computational investigation are presented to facilitate further research and application in drug development.

Introduction to Thiourea Tautomerism

Thiourea and its derivatives can exist in two tautomeric forms: the thione form and the thiol form. This equilibrium involves the migration of a proton from a nitrogen atom to the sulfur atom, resulting in two distinct isomers with different functional groups: a thioketone and a thio-enol (or iminothiol), respectively.

The thione form is generally the more stable and predominant tautomer in most conditions[1]. The position of the equilibrium is influenced by several factors, including the electronic effects of the substituents on the phenyl ring, the polarity of the solvent, and hydrogen bonding interactions[2].

Tautomeric Forms of this compound

The two primary tautomeric forms of this compound are the thione form, N-(3,4-dimethylphenyl)thiourea, and the thiol form, (3,4-dimethylphenyl)carbonimidothioic acid.

Caption: Tautomeric equilibrium between the thione and thiol forms of this compound.

Synthesis of this compound

A common and effective method for the synthesis of N-arylthioureas is the reaction of the corresponding aryl isothiocyanate with ammonia or an amine. For this compound, the synthesis would involve the reaction of 3,4-dimethylphenyl isothiocyanate with ammonia. An alternative, well-established protocol involves the use of carbon disulfide and an amine.

Experimental Protocol: Synthesis from 3,4-Dimethylaniline and Carbon Disulfide

This protocol is adapted from a general procedure for the synthesis of N,N'-disubstituted thioureas.

Materials:

  • 3,4-Dimethylaniline

  • Carbon disulfide (CS₂)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other desulfurizing agent

  • Triethylamine (Et₃N)

  • Anhydrous solvent (e.g., acetone, tetrahydrofuran)

Procedure:

  • In a round-bottom flask, dissolve 3,4-dimethylaniline (1.0 equivalent) and triethylamine (1.2 equivalents) in the chosen anhydrous solvent under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add carbon disulfide (1.1 equivalents) to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours.

  • Add the desulfurizing agent (e.g., DCC, 1.1 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for an additional 4-6 hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).

  • Remove the solvent from the filtrate under reduced pressure.

  • The resulting crude 3,4-dimethylphenyl isothiocyanate is then reacted with a solution of ammonia in a suitable solvent (e.g., ethanol) to yield this compound.

  • The final product can be purified by recrystallization.

Spectroscopic Characterization of Tautomeric Forms

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques to identify and quantify the tautomeric forms of thiourea derivatives.

Infrared (IR) Spectroscopy

The thione and thiol forms exhibit distinct vibrational frequencies.

Functional GroupTautomeric FormCharacteristic IR Absorption (cm⁻¹)Reference
C=S (Thione)Thione~700-850[3]
N-HThione~3100-3400[3]
C=NThiol~1640-1690[1]
S-H (Thiol)Thiol~2550-2600 (often weak)[4]

Note: The C=S stretching vibration is often coupled with other vibrations and can be broad. The presence of a sharp band in the 2550-2600 cm⁻¹ region would be indicative of the thiol tautomer, though its absence is not conclusive due to its typically weak intensity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy can provide evidence for the existence of both tautomers in solution.

¹H NMR:

  • Thione Form: The N-H protons of the thione tautomer are expected to appear as broad singlets in the range of δ 7.0-10.0 ppm.

  • Thiol Form: The S-H proton of the thiol tautomer would likely appear as a sharp singlet, with its chemical shift being solvent-dependent. The imine proton (C=N-H) would also have a characteristic chemical shift.

¹³C NMR:

  • Thione Form: The most significant signal is that of the thiocarbonyl carbon (C=S), which is typically found in the range of δ 180-200 ppm.

  • Thiol Form: The C=N carbon of the thiol tautomer would resonate at a different chemical shift, generally upfield from the C=S signal.

Due to the expected low abundance of the thiol form, its signals may be difficult to detect under standard NMR acquisition parameters. Techniques such as low-temperature NMR or the use of specific solvents that may stabilize the thiol form could be employed.

Computational Analysis of Tautomerism

Density Functional Theory (DFT) calculations are a valuable tool for investigating the relative stabilities and electronic properties of tautomers.

Computational Protocol:

A suggested computational workflow for studying the tautomerism of this compound is as follows:

Computational_Workflow start Define Structures of Thione and Thiol Tautomers geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) start->geom_opt freq_calc Frequency Calculation (to confirm minima) geom_opt->freq_calc energy_calc Single Point Energy Calculation (higher level of theory, e.g., M06-2X/6-311++G(d,p)) freq_calc->energy_calc solvation Inclusion of Solvent Effects (e.g., SMD or PCM model) energy_calc->solvation thermo Thermochemical Analysis (Relative Energies, ΔG) solvation->thermo end Determine Tautomer Stability and Equilibrium Constant thermo->end

Caption: A typical computational workflow for studying tautomerism.

Methodology Details:

  • Software: Gaussian, ORCA, or other quantum chemistry packages.

  • Functional and Basis Set: A common and reliable combination for geometry optimization is the B3LYP functional with the 6-31G(d,p) basis set. For more accurate energy calculations, a functional like M06-2X or ωB97X-D with a larger basis set such as 6-311++G(d,p) is recommended[5].

  • Solvent Effects: To model the system in a solution phase, implicit solvation models like the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM) should be employed[5].

  • Analysis: The relative Gibbs free energies (ΔG) of the tautomers can be used to calculate the equilibrium constant (K_eq) using the equation: ΔG = -RT ln(K_eq).

Quantitative Data Summary (Based on Related Compounds)

Direct experimental quantitative data for the tautomeric equilibrium of this compound is scarce. However, studies on thiourea and other N-arylthioureas consistently show a strong preference for the thione tautomer.

CompoundMethodSolventPredominant TautomerQuantitative Data (approx.)Reference
ThioureaPotentiometric TitrationAqueousThione>98%[6]
ThioacetamideBasicity MethodAqueous H₂SO₄ThionepK_T = -8.6[7]
N-PhenylthioureaComputational (DFT)Gas PhaseThioneΔE (Thiol-Thione) > 5 kcal/mol[8]

Based on these data, it can be reasonably inferred that the thione form of this compound is the overwhelmingly predominant species in most solvents. The electron-donating nature of the two methyl groups on the phenyl ring is not expected to significantly shift the equilibrium towards the thiol form.

Conclusion

The tautomerism of this compound is characterized by a strong preference for the thione form. This guide has provided a comprehensive overview of the structural and spectroscopic features of the thione and thiol tautomers. While direct quantitative data for this specific molecule is limited, the provided experimental and computational protocols, based on established methods for similar compounds, offer a solid foundation for researchers and drug development professionals to further investigate and characterize the tautomeric behavior of this compound and its derivatives. A thorough understanding of this tautomeric equilibrium is crucial for predicting the molecule's physicochemical properties and its interactions in biological systems.

References

A Technical Guide to the Health and Safety of (3,4-Dimethylphenyl)thiourea and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct and comprehensive experimental data for (3,4-Dimethylphenyl)thiourea is limited in publicly available scientific literature. This guide provides a detailed overview based on the established health and safety profiles of the parent compound, Thiourea, and other structurally related thiourea derivatives. The information presented herein should be considered as a predictive and precautionary guide for researchers, scientists, and drug development professionals.

Thiourea and its derivatives are a versatile class of organosulfur compounds utilized in a wide array of industrial and research applications, from organic synthesis to medicinal chemistry.[1] Their diverse biological activities, including antibacterial, antioxidant, anticancer, and anti-inflammatory properties, make them valuable scaffolds in drug discovery.[2] However, this biological activity also necessitates a thorough understanding of their potential health and safety risks.

This technical guide summarizes the available toxicological data for thiourea as a representative compound, outlines general safety precautions, and provides standardized experimental workflows for assessing the biological and toxicological properties of thiourea derivatives.

Health and Safety Information

Exposure to thiourea and its derivatives can occur through inhalation, skin contact, and ingestion.[3] Short-term exposure may lead to irritation of the skin, eyes, and respiratory system.[3][4] More significant and prolonged exposure poses more severe health risks, including potential disruption of the thyroid gland.[3]

GHS Hazard Statements for Thiourea (as a representative compound):

  • H302: Harmful if swallowed.[5][6]

  • H351: Suspected of causing cancer.[5][6]

  • H361fd: Suspected of damaging fertility. Suspected of damaging the unborn child.[5][6]

  • H411: Toxic to aquatic life with long lasting effects.[5][6]

Precautionary Statements: It is imperative to obtain special instructions before use and not to handle the compound until all safety precautions have been read and understood.[5] Standard laboratory safety practices should be strictly followed, including washing hands thoroughly after handling and avoiding eating, drinking, or smoking in the work area.[6] Personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, is mandatory.[5][6]

Quantitative Toxicological Data for Thiourea

The following table summarizes the available acute toxicity data for Thiourea, which can serve as a conservative estimate for its derivatives.

Toxicity Endpoint Value Species Route Reference
LD₅₀ (Lethal Dose, 50%) >2000 - 2500 mg/kg bwRatOral[5]
LD₅₀ (Lethal Dose, 50%) >2800 mg/kg bwRabbitDermal[5]
LC₅₀ (Lethal Conc., 50%) >195 mg/m³ (4 h)RatInhalation[5]

Experimental Protocols

Researchers investigating the biological activity or toxicity of this compound or its analogs can adapt the following generalized experimental protocols.

General Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Methodology:

  • Cell Culture: Plate cells (e.g., a relevant cancer cell line or a normal cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compound (this compound) in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can then be determined by plotting cell viability against the logarithm of the compound concentration.

Visualizations

Logical Workflow for Hazard Mitigation

The following diagram illustrates a logical workflow for mitigating the hazards associated with handling thiourea derivatives in a research setting.

Hazard_Mitigation_Workflow cluster_assessment Risk Assessment cluster_control Control Measures cluster_response Emergency Response A Identify Potential Hazards (Toxicity, Carcinogenicity, etc.) B Review Safety Data Sheet (SDS) for Thiourea Analog A->B C Evaluate Exposure Routes (Inhalation, Dermal, Ingestion) B->C D Implement Engineering Controls (Fume Hood, Ventilation) C->D E Use Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) D->E F Establish Safe Handling Procedures (Weighing, Dissolving, Disposal) E->F G Define Spill Cleanup Procedure F->G H Identify First Aid Measures (Eye Wash, Safety Shower) G->H I Establish Emergency Contact Protocol H->I Biological_Screening_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation Syn Synthesis of This compound Derivative Pur Purification (Crystallization/Chromatography) Syn->Pur Char Structural Characterization (NMR, MS, IR) Pur->Char Tox In Vitro Cytotoxicity Assay (e.g., MTT Assay) Char->Tox Purity >95% Act Primary Activity Screen (e.g., Antimicrobial, Enzyme Inhibition) Char->Act Tox->Act Determine Therapeutic Window Sec Secondary/Confirmatory Assays Act->Sec Mech Mechanism of Action Studies Sec->Mech

References

Methodological & Application

Application Notes and Protocols for (3,4-Dimethylphenyl)thiourea as a Corrosion Inhibitor for Steel

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(3,4-Dimethylphenyl)thiourea is a derivative of thiourea, a class of organic compounds known for their effective corrosion inhibition properties for various metals and alloys, particularly steel in acidic environments.[1][2][3][4] The presence of sulfur and nitrogen atoms, along with the aromatic ring, in the molecular structure of this compound suggests its potential to function as an efficient corrosion inhibitor. These heteroatoms can act as adsorption centers on the steel surface, forming a protective layer that isolates the metal from the corrosive medium.[3][5] This document provides detailed protocols for the synthesis and evaluation of this compound as a corrosion inhibitor for steel.

Synthesis of this compound

A common method for the synthesis of N-aryl-thioureas is the reaction of the corresponding amine with an isothiocyanate. For this compound, a plausible synthesis route involves the reaction of 3,4-dimethylaniline with a source of thiocyanate. A general procedure is outlined below.

Protocol 1: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dimethylaniline in a suitable solvent such as ethanol or a mixture of water and ethanol.

  • Reagent Addition: To this solution, add an equimolar amount of an appropriate thiocyanate source, such as ammonium thiocyanate, followed by the slow addition of an acid (e.g., hydrochloric acid) to generate isothiocyanic acid in situ.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain it at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol to obtain pure this compound.

Experimental Evaluation of Corrosion Inhibition

The effectiveness of this compound as a corrosion inhibitor for steel can be evaluated using various electrochemical and gravimetric techniques. The following protocols are standard methods used for such evaluations.

1. Weight Loss Measurements

This is a straightforward method to determine the corrosion rate and the inhibition efficiency.

Protocol 2: Weight Loss Measurement

  • Specimen Preparation: Prepare steel coupons of known dimensions. Polish the surfaces with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.

  • Initial Measurement: Accurately weigh each steel coupon.

  • Immersion Test: Immerse the coupons in the corrosive medium (e.g., 1 M HCl) with and without different concentrations of this compound for a specified period (e.g., 24 hours) at a constant temperature.

  • Final Measurement: After the immersion period, remove the coupons, clean them to remove corrosion products (e.g., using a solution of HCl containing an inhibitor like hexamine), wash with distilled water, dry, and reweigh.

  • Calculations:

    • Calculate the corrosion rate (CR) in mm/year.

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(W₀ - Wᵢ) / W₀] x 100 where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.

Illustrative Data from Weight Loss Measurements

Inhibitor Concentration (mM)Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (%)
Blank (0)150.25.89-
0.145.11.7770.0
0.522.50.8885.0
1.012.00.4792.0
2.09.00.3594.0

2. Electrochemical Measurements

Electrochemical techniques provide faster results and insights into the mechanism of corrosion inhibition. These are typically performed using a three-electrode setup with the steel sample as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.

Protocol 3: Potentiodynamic Polarization

  • Cell Setup: Place the prepared steel working electrode in the electrochemical cell containing the corrosive solution with or without the inhibitor.

  • Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for about 30-60 minutes until a steady state is reached.

  • Polarization Scan: Scan the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: Plot the Tafel curves (log of current density vs. potential). Extrapolate the linear portions of the anodic and cathodic curves to determine the corrosion potential (Ecorr) and corrosion current density (Icorr).

  • Calculation: Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] x 100 where Icorr₀ and Icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Illustrative Data from Potentiodynamic Polarization

Inhibitor Concentration (mM)Ecorr (mV vs. SCE)Icorr (µA/cm²)Anodic Tafel Slope (mV/dec)Cathodic Tafel Slope (mV/dec)Inhibition Efficiency (%)
Blank (0)-48025075-120-
0.5-4704070-11584.0
1.0-4652268-11291.2

Protocol 4: Electrochemical Impedance Spectroscopy (EIS)

  • Cell Setup and OCP: Follow steps 1 and 2 of the potentiodynamic polarization protocol.

  • Impedance Measurement: Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis: Plot the data as Nyquist and Bode plots. The Nyquist plot for steel in acidic solution typically shows a depressed semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (Rct).

  • Calculation: Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] x 100 where Rctᵢ and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Illustrative Data from Electrochemical Impedance Spectroscopy

Inhibitor Concentration (mM)Rct (Ω·cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
Blank (0)50200-
0.53005083.3
1.05503090.9

3. Surface Analysis

Surface analysis techniques are used to visualize the morphology of the steel surface and confirm the adsorption of the inhibitor.

Protocol 5: Scanning Electron Microscopy (SEM)

  • Sample Preparation: Immerse steel coupons in the corrosive medium with and without the inhibitor for a set duration.

  • Cleaning and Drying: After immersion, gently rinse the coupons with distilled water and dry them.

  • Imaging: Mount the samples on stubs and coat with a thin layer of a conductive material (e.g., gold) if necessary. Observe the surface morphology under the SEM. A smoother surface in the presence of the inhibitor compared to the pitted and rough surface in its absence indicates effective inhibition.

Diagrams

Experimental_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_electrochem Electrochemical Techniques synthesis Synthesis of This compound weight_loss Weight Loss Measurements synthesis->weight_loss electrochemical Electrochemical Studies synthesis->electrochemical specimen_prep Steel Specimen Preparation specimen_prep->weight_loss specimen_prep->electrochemical surface_analysis Surface Analysis specimen_prep->surface_analysis weight_loss->surface_analysis pdp Potentiodynamic Polarization (PDP) electrochemical->pdp eis Electrochemical Impedance Spectroscopy (EIS) electrochemical->eis pdp->surface_analysis eis->surface_analysis

Caption: Experimental workflow for evaluating this compound as a corrosion inhibitor.

Inhibition_Mechanism cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Steel Surface cluster_process Inhibition Process inhibitor This compound (Inhibitor Molecule) adsorption Adsorption of Inhibitor on Steel Surface inhibitor->adsorption Adsorption via S and N atoms h_plus H⁺ steel Fe h_plus->steel Corrosion Attack cl_minus Cl⁻ cl_minus->steel Pitting steel->adsorption protective_film Formation of a Protective Film adsorption->protective_film Blocks active sites protective_film->steel Prevents Corrosion

Caption: Proposed mechanism of corrosion inhibition by this compound.

References

Application of (3,4-Dimethylphenyl)thiourea in Organic Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(3,4-Dimethylphenyl)thiourea , a versatile organosulfur compound, serves as a valuable reagent in the field of organic synthesis, particularly in the construction of heterocyclic frameworks. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals, summarizing its use as a key building block in the synthesis of biologically relevant molecules. While the broader class of dimethylphenyl thioureas is recognized for its potential in organocatalysis, the primary documented application of the 3,4-disubstituted isomer is as a nucleophilic reactant.

Synthesis of Aminothiazole Derivatives

This compound is a key precursor in the Hantzsch thiazole synthesis, a classic method for the preparation of thiazole rings. This reaction involves the condensation of a thiourea with an α-haloketone. The resulting aminothiazole scaffold is a prevalent motif in many biologically active compounds.

Application Note:

The reaction between this compound and an appropriate α-bromoketone provides a direct and high-yielding route to 2-amino-4-aryl-5-substituted-thiazole derivatives. These products can serve as intermediates in the synthesis of potential therapeutic agents, including inhibitors of enzymes such as 1-deoxy-D-xylulose-5-phosphate synthase (DXPS), a target in anti-infective drug discovery.[1][2][3] The reaction proceeds readily in a suitable solvent like ethanol, often with high efficiency.

Quantitative Data:
ProductReactant 1Reactant 2SolventYieldReference
2-((3,4-dimethylphenyl)amino)-4-(aryl)thiazole derivativeThis compoundα-bromo-arylketoneEthanol95%[1][2][3]
Experimental Protocol: Synthesis of a 2-((3,4-dimethylphenyl)amino)thiazole derivative

Materials:

  • This compound (1.0 equiv)

  • α-bromo-arylketone (e.g., 2-bromo-1-(pyridin-2-yl)ethan-1-one) (1.0 equiv)[1][2][3]

  • Ethanol (sufficient to dissolve reactants)

Procedure:

  • To a solution of the α-bromo-arylketone (1.0 equiv) in ethanol, add this compound (1.0 equiv).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the product may precipitate from the solution. If not, the solvent can be removed under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-((3,4-dimethylphenyl)amino)thiazole derivative as a solid.[1][2][3]

Below is a diagram illustrating the general workflow for the synthesis of aminothiazole derivatives.

G cluster_reactants Reactants cluster_process Reaction cluster_purification Workup & Purification cluster_product Product reactant1 This compound reaction Mixing in Ethanol Room Temperature reactant1->reaction reactant2 α-Bromo-arylketone reactant2->reaction workup Precipitation or Solvent Removal reaction->workup purification Recrystallization workup->purification product 2-((3,4-dimethylphenyl)amino)thiazole derivative purification->product

Experimental workflow for aminothiazole synthesis.

General Synthesis of this compound

For researchers interested in preparing the title compound, a straightforward method involves the reaction of 3,4-dimethylaniline with an isothiocyanate or a source of thiocarbonyl.

Application Note:

The synthesis of this compound can be achieved through the reaction of 3,4-dimethylaniline with an acyl isothiocyanate, which is often generated in situ from the corresponding acyl chloride and a thiocyanate salt. This method provides a reliable route to the desired thiourea derivative.

Experimental Protocol: Synthesis of 3-Acetyl-1-(3,4-dimethylphenyl)thiourea (A related derivative)

While a specific protocol for the unsubstituted this compound was not detailed in the searched literature, a representative procedure for a related acetylated derivative is provided below. This can be adapted by using an appropriate starting isothiocyanate.

Materials:

  • Acetyl chloride

  • Ammonium thiocyanate

  • 3,4-Dimethylaniline

  • Acetone

Procedure:

  • Prepare acetyl isothiocyanate in situ by adding a solution of acetyl chloride (0.10 mol) in acetone (30 ml) dropwise to a suspension of ammonium thiocyanate (0.10 mol) in acetone (30 ml).

  • Reflux the reaction mixture for 30 minutes.

  • After cooling to room temperature, add a solution of 3,4-dimethylaniline (0.10 mol) in acetone (10 ml).

  • Reflux the mixture for an additional 3 hours.

  • Pour the reaction mixture into acidified cold water to precipitate the product.

  • Recrystallize the precipitate from a suitable solvent like acetonitrile to obtain the pure 3-acetyl-1-(3,4-dimethylphenyl)thiourea.

The following diagram illustrates the logical relationship in the synthesis of a substituted this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product aniline 3,4-Dimethylaniline reaction Nucleophilic Addition in Acetone (Reflux) aniline->reaction isothiocyanate Acyl Isothiocyanate (in situ generated) isothiocyanate->reaction product Substituted This compound reaction->product

Synthesis of a substituted this compound.

Conclusion

Currently, the documented utility of this compound in organic synthesis is primarily as a nucleophilic building block for the construction of heterocyclic systems, with a notable application in the high-yielding synthesis of aminothiazoles. While the catalytic potential of the broader class of dimethylphenyl thioureas is established, specific applications of the 3,4-isomer in organocatalysis are not yet widely reported in the scientific literature. The provided protocols offer a solid foundation for the use of this reagent in the synthesis of complex molecules for further investigation in medicinal chemistry and drug development.

References

Application Notes and Protocols for Using (3,4-Dimethylphenyl)thiourea in Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the antimicrobial properties of (3,4-Dimethylphenyl)thiourea. The protocols outlined below are based on established methods for assessing the antimicrobial activity of thiourea derivatives.[1][2][3][4][5]

I. Application Notes

This compound belongs to the thiourea class of compounds, which are recognized for their wide-ranging biological activities, including antimicrobial effects.[2][4] Thiourea derivatives have demonstrated potential as antibacterial and antifungal agents.[2][4][6] Their mechanism of action is often linked to the inhibition of essential microbial enzymes.[1] The antimicrobial efficacy of these compounds can be significantly influenced by the nature and position of substituents on the phenyl ring.[1]

The following protocols describe two standard and widely used methods for determining the antimicrobial activity of a compound: the Agar Well Diffusion Assay for preliminary screening of antimicrobial activity and the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC).[7][8][9][10][11][12]

II. Experimental Protocols

A. Protocol 1: Agar Well Diffusion Assay

This method is used for the initial qualitative screening of the antimicrobial activity of this compound.[7][8][11][12]

Materials:

  • This compound

  • Bacterial and/or fungal strains

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile Petri dishes

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

  • Dimethyl sulfoxide (DMSO) as a solvent

  • Positive control (e.g., a standard antibiotic like Ciprofloxacin)

  • Negative control (solvent alone, e.g., DMSO)

  • Incubator

  • Calipers

Procedure:

  • Preparation of Media: Prepare MHA or SDA according to the manufacturer's instructions and sterilize by autoclaving. Pour the molten agar into sterile Petri dishes and allow it to solidify in a laminar flow hood.

  • Preparation of Inoculum: Culture the microbial strains in a suitable broth medium overnight. Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Inoculation of Agar Plates: Using a sterile cotton swab, evenly spread the standardized microbial inoculum over the entire surface of the agar plates to create a lawn.

  • Well Creation: Use a sterile cork borer to create uniform wells in the agar.[8][11]

  • Preparation of Test Compound: Prepare a stock solution of this compound in DMSO. From the stock solution, prepare the desired test concentration.

  • Application of Test Compound and Controls: Add a specific volume (e.g., 50-100 µL) of the this compound solution into the designated wells.[1][11] In separate wells on the same plate, add the positive control and the negative control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.[7][8]

  • Measurement of Inhibition Zone: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters (mm) using calipers.[7]

B. Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to quantify the antimicrobial activity of this compound by determining the lowest concentration that inhibits the visible growth of a microorganism.[9][10][13]

Materials:

  • This compound

  • Bacterial and/or fungal strains

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Micropipettes and sterile tips

  • DMSO

  • Positive control (microorganism in broth without the compound)

  • Negative control (broth only)

  • Microplate reader (optional)

Procedure:

  • Preparation of Test Compound: Prepare a stock solution of this compound in DMSO.

  • Preparation of Inoculum: Prepare a microbial suspension and adjust its turbidity to the 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[1][10]

  • Serial Dilution in Microtiter Plate: a. Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate. b. Add 100 µL of the this compound stock solution to the first well of a row and mix well. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well containing the compound.[1][9]

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well (except the negative control wells), resulting in a final volume of 200 µL per well.[1]

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.[1]

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[10][13] This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.[1]

III. Data Presentation

The following tables are examples of how to present the quantitative data obtained from the antimicrobial assays.

Table 1: Zone of Inhibition of this compound and Control

Test MicroorganismThis compound (Concentration)Zone of Inhibition (mm)Positive Control (Antibiotic)Zone of Inhibition (mm)Negative Control (DMSO)Zone of Inhibition (mm)
Staphylococcus aureuse.g., 100 µg/mL[Insert Data]e.g., Ciprofloxacin (10 µg/mL)[Insert Data]N/A0
Escherichia colie.g., 100 µg/mL[Insert Data]e.g., Ciprofloxacin (10 µg/mL)[Insert Data]N/A0
Candida albicanse.g., 100 µg/mL[Insert Data]e.g., Fluconazole (25 µg/mL)[Insert Data]N/A0

Table 2: Minimum Inhibitory Concentration (MIC) of this compound and Control

Test MicroorganismThis compound MIC (µg/mL)Positive Control (Antibiotic) MIC (µg/mL)
Staphylococcus aureus[Insert Data][Insert Data]
Escherichia coli[Insert Data][Insert Data]
Candida albicans[Insert Data][Insert Data]

Note: The above tables are templates. The actual concentrations and controls should be optimized based on the specific experimental design.

IV. Mandatory Visualizations

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_agar_steps Agar Well Diffusion Steps cluster_broth_steps Broth Microdilution Steps cluster_results Data Analysis prep_compound Prepare this compound Stock Solution agar_assay Agar Well Diffusion Assay prep_compound->agar_assay broth_assay Broth Microdilution Assay prep_compound->broth_assay prep_media Prepare Agar/Broth Media prep_media->agar_assay prep_media->broth_assay prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) prep_inoculum->agar_assay prep_inoculum->broth_assay lawn Inoculate Agar Plate (Create Lawn) agar_assay->lawn serial_dilution Perform Serial Dilutions in 96-Well Plate broth_assay->serial_dilution create_wells Create Wells lawn->create_wells add_compound Add Compound & Controls create_wells->add_compound incubate_agar Incubate Plates add_compound->incubate_agar measure_zones Measure Zone of Inhibition (mm) incubate_agar->measure_zones add_inoculum Add Inoculum to Wells serial_dilution->add_inoculum incubate_broth Incubate Plate add_inoculum->incubate_broth determine_mic Determine MIC (µg/mL) incubate_broth->determine_mic

Caption: Workflow for antimicrobial susceptibility testing.

Hypothetical_Signaling_Pathway compound This compound cell_wall Microbial Cell Wall/Membrane compound->cell_wall Penetration enzyme Essential Enzyme (e.g., DNA Gyrase) compound->enzyme Inhibition dna_synthesis DNA Replication/ Transcription enzyme->dna_synthesis Required for protein_synthesis Protein Synthesis enzyme->protein_synthesis Required for cell_death Inhibition of Growth/ Cell Death dna_synthesis->cell_death protein_synthesis->cell_death

References

(3,4-Dimethylphenyl)thiourea: A Versatile Ligand for the Synthesis of Bioactive Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

(3,4-Dimethylphenyl)thiourea is a versatile ligand that readily forms stable complexes with a variety of transition metals, leading to compounds with significant potential in medicinal chemistry and materials science. The presence of the sulfur and nitrogen donor atoms in the thiourea moiety allows for diverse coordination modes, including monodentate and bidentate chelation.[1][2] The dimethylphenyl group influences the electronic properties and steric hindrance of the ligand, which in turn affects the geometry, stability, and biological activity of the resulting metal complexes.[2]

This document provides detailed protocols for the synthesis of this compound and its subsequent use in the preparation of metal complexes. It also summarizes key characterization data and biological activities, offering a foundational resource for researchers exploring the potential of these compounds.

Synthesis of this compound Ligand

The synthesis of N,N'-disubstituted thioureas, such as this compound, is a straightforward process. A common and efficient method involves the reaction of an isothiocyanate with a primary amine. For the synthesis of the title compound, 3,4-dimethylaniline is reacted with an appropriate isothiocyanate.[3]

Experimental Protocol: Synthesis of 1-(3,4-Dimethylphenyl)thiourea

This protocol describes the synthesis of the ligand from 3,4-dimethylaniline and ammonium thiocyanate.

Materials:

  • 3,4-Dimethylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Ammonium thiocyanate (NH₄SCN)

  • Ethanol

  • Distilled water

Procedure:

  • In a round-bottom flask, dissolve 3,4-dimethylaniline in a minimal amount of ethanol.

  • Slowly add concentrated HCl to the solution with stirring until the formation of the hydrochloride salt is complete.

  • In a separate beaker, prepare a saturated aqueous solution of ammonium thiocyanate.

  • Add the ammonium thiocyanate solution dropwise to the stirred solution of the 3,4-dimethylaniline hydrochloride salt.

  • Reflux the reaction mixture for 3-4 hours.

  • Cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the white precipitate, wash with cold distilled water, and then with a small amount of cold ethanol.

  • Dry the product in a vacuum desiccator.

Synthesis of Metal Complexes with this compound

This compound can be used as a ligand to synthesize a variety of metal complexes. The following protocol provides a general procedure for the synthesis of transition metal complexes.

Experimental Protocol: General Synthesis of ML₂Cl₂ type Complexes

This protocol outlines the synthesis of metal(II) chloride complexes with this compound.

Materials:

  • This compound ligand

  • Metal(II) chloride salt (e.g., CuCl₂, NiCl₂, CoCl₂, PdCl₂, PtCl₂)

  • Methanol or Acetone

Procedure:

  • Dissolve the this compound ligand (2 molar equivalents) in methanol or acetone in a round-bottom flask.

  • In a separate beaker, dissolve the metal(II) chloride salt (1 molar equivalent) in the same solvent.

  • Add the metal salt solution dropwise to the stirred solution of the ligand at room temperature.

  • Stir the reaction mixture for approximately one hour. A precipitate of the complex should form.

  • For complete precipitation, cool the reaction mixture in an ice bath.

  • Filter the resulting solid complex, wash it with water and then with a small amount of cold methanol.

  • Dry the complex in a vacuum.[4]

Characterization Data

The synthesized ligand and its metal complexes can be characterized using various spectroscopic techniques. The coordination of the thiourea ligand to the metal center typically results in observable shifts in the characteristic vibrational frequencies and nuclear magnetic resonance signals.

Table 1: Spectroscopic Data for Thiourea Ligands and their Metal Complexes

Compound/Complex TypeKey IR Bands (cm⁻¹)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Free Thiourea Ligand ν(N-H): ~3176, ν(C=S): ~1211, 601NH: ~9.29, Aromatic H: ~7.04-7.28C=S: ~174-177
Metal Complexes (Monodentate via S) ν(N-H): 3174–3336 (minor shift), ν(C=S): downward shiftNH: downfield shift, Aromatic H: minor shiftsC=S: downfield shift (~6 ppm)
Metal Complexes (Bidentate via S and N) ν(N-H): significant shift or disappearance, ν(C=S): downward shiftNH: significant downfield shift or disappearanceC=S: significant downfield shift

Note: The exact values will vary depending on the specific metal and the full structure of the ligand. The data presented is a general representation based on typical observations for similar thiourea complexes.[1]

Biological Activity

Metal complexes of thiourea derivatives have demonstrated a wide range of biological activities, often showing enhanced efficacy compared to the free ligands.[5][6] These activities include anticancer, antibacterial, and antifungal properties.[2][7]

Table 2: In Vitro Cytotoxicity Data (IC₅₀ values in µM) for Representative Thiourea Metal Complexes

CompoundHeLa (Cervical Cancer)A549 (Lung Cancer)Jurkat (T-cell Leukemia)MCF-7 (Breast Cancer)
Ligand T1 >50~40>50-
[Au(T1)(PPh₃)]OTf 1.8 ± 0.22.5 ± 0.31.5 ± 0.1-
[Ag(T1)₂]OTf *3.2 ± 0.44.1 ± 0.52.8 ± 0.3-
[PtCl₂(HPMCT)₂] ---12.72 ± 0.4
Cisplatin (Reference) ~10-20~5-15~1-5~5-10

*Data for a similar phosphine-containing thiourea ligand (T1) and its complexes are presented for comparative purposes.[5] HPMCT is N-Phenylmorpholine-4-carbothioamide.[1] The cytotoxicity of metal complexes is often significantly higher than that of the free ligand.[5]

Visualized Workflows and Pathways

General Synthesis Workflow

G General Synthesis Workflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis cluster_characterization Characterization cluster_activity Biological Evaluation Amine 3,4-Dimethylaniline Ligand This compound Amine->Ligand Isothiocyanate Ammonium Thiocyanate Isothiocyanate->Ligand Complex Metal Complex (e.g., M(Ligand)₂Cl₂) Ligand->Complex MetalSalt Metal(II) Chloride MetalSalt->Complex NMR NMR Spectroscopy Complex->NMR IR IR Spectroscopy Complex->IR MS Mass Spectrometry Complex->MS Cytotoxicity Cytotoxicity Assays NMR->Cytotoxicity Antibacterial Antibacterial Assays NMR->Antibacterial IR->Cytotoxicity IR->Antibacterial MS->Cytotoxicity MS->Antibacterial

Caption: Workflow for synthesis and evaluation of metal complexes.

Coordination Modes of Thiourea Ligands

G Coordination Modes cluster_monodentate Monodentate Coordination cluster_bidentate Bidentate Chelation M Metal Center S1 S M->S1 S2 S M->S2 N2a N M->N2a C1 C S1->C1 N1a N-H C1->N1a N1b N-H C1->N1b R1a 3,4-Dimethylphenyl N1a->R1a R1b H N1b->R1b C2 C S2->C2 C2->N2a N2b N-H C2->N2b R2a 3,4-Dimethylphenyl N2a->R2a R2b H N2b->R2b

Caption: Common coordination modes of thiourea ligands to a metal center.

Conclusion

This compound serves as a readily accessible and versatile ligand for the synthesis of novel metal complexes. The straightforward synthetic procedures for both the ligand and its complexes, combined with the potential for significant biological activity, make this an attractive system for further investigation in the fields of medicinal chemistry and drug development. The protocols and data presented here provide a solid foundation for researchers to explore the rich coordination chemistry and therapeutic potential of these compounds.

References

Application Notes and Protocols for Testing the Antioxidant Activity of Thiourea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potent antioxidant properties. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathophysiology of numerous diseases. Thiourea derivatives can mitigate oxidative damage by scavenging free radicals, thus representing a promising avenue for the development of novel therapeutic agents.

This document provides a comprehensive guide to the experimental procedures for evaluating the antioxidant potential of thiourea derivatives. It includes detailed protocols for common in vitro assays such as the DPPH, ABTS, and FRAP assays, as well as the more biologically relevant Cellular Antioxidant Activity (CAA) assay. Additionally, it outlines the key signaling pathway involved in the cellular antioxidant response that can be modulated by these compounds.

In Vitro Antioxidant Capacity Assays

A series of well-established in vitro assays can be employed to determine the antioxidant capacity of thiourea derivatives. These assays are based on different mechanisms of antioxidant action, primarily Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). It is recommended to use a battery of these tests to obtain a comprehensive antioxidant profile.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a color change from purple to yellow.[1]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.[1][2]

    • Prepare a stock solution of the thiourea derivative in a suitable solvent (e.g., DMSO or methanol).

    • Prepare a series of dilutions of the test compound and a standard antioxidant (e.g., Ascorbic Acid or Trolox) from their respective stock solutions.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of the test compounds, standard, or blank (solvent only) to the wells.[1]

    • Mix the contents thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[1][2]

  • Measurement and Calculation:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[1][2]

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [((Abs_control - Abs_sample) / Abs_control)] x 100 [1] Where:

      • Abs_control is the absorbance of the DPPH solution with the blank.

      • Abs_sample is the absorbance of the DPPH solution with the test compound or standard.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.[2]

Data Presentation:

CompoundConcentration (µg/mL)% DPPH ScavengingIC50 (µg/mL)
Thiourea Derivative X10
25
50
100
Standard (e.g., Ascorbic Acid)10
25
50
100
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[3][4] The reduction of ABTS•+ by an antioxidant leads to its decolorization.

Experimental Protocol:

  • Reagent Preparation:

    • ABTS Radical Cation (ABTS•+) Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix equal volumes of the two solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[2][3]

    • ABTS•+ Working Solution: Dilute the stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[2]

    • Prepare stock solutions and serial dilutions of the thiourea derivatives and a standard antioxidant (e.g., Trolox).

  • Assay Procedure (96-well plate format):

    • Add 190 µL of the ABTS•+ working solution to each well.

    • Add 10 µL of the different concentrations of the test compounds, standard, or blank to the wells.[1]

    • Mix and incubate the plate at room temperature for a defined period (e.g., 6 minutes).[1][2]

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.[2][3]

    • Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.

    • Determine the IC50 value from the dose-response curve. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Data Presentation:

CompoundConcentration (µg/mL)% ABTS ScavengingIC50 (µg/mL)TEAC (mM Trolox equivalents/mg compound)
Thiourea Derivative Y10
25
50
100
Standard (Trolox)10
25
50
100
FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[[“]][6]

Experimental Protocol:

  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

    • Prepare a series of standard solutions of known Fe²⁺ concentration (e.g., using ferrous sulfate).

    • Prepare solutions of the thiourea derivatives.

  • Assay Procedure (96-well plate format):

    • Add 150 µL of the pre-warmed FRAP reagent to each well.[1]

    • Add 20 µL of the test compounds, standards, or a blank to the wells.[1]

    • Mix and incubate the plate at 37°C for a specified time (e.g., 4 to 30 minutes).[1]

  • Measurement and Calculation:

    • Measure the absorbance at 593 nm.[6][7]

    • Create a standard curve by plotting the absorbance of the Fe²⁺ standards against their concentrations.

    • Determine the FRAP value of the samples from the standard curve, expressed as µM Fe²⁺ equivalents.

Data Presentation:

CompoundConcentration (µg/mL)Absorbance at 593 nmFRAP Value (µM Fe²⁺ equivalents)
Thiourea Derivative Z10
25
50
100
Fe²⁺ Standard100 µM
200 µM
400 µM
800 µM

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of compounds within a cellular environment, providing a more biologically relevant assessment by accounting for factors like cell uptake and metabolism. The assay utilizes the probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is converted to the highly fluorescent dichlorofluorescein (DCF) upon oxidation by intracellular ROS.

Experimental Protocol:

  • Cell Culture:

    • Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom microplate at a density of 6 x 10⁴ cells/well.

    • Culture the cells for 24 hours to allow for attachment and confluence.

  • Assay Procedure:

    • Remove the culture medium and wash the cells with PBS.

    • Treat the cells with various concentrations of the thiourea derivative or a standard antioxidant (e.g., Quercetin) in treatment medium for 1 hour.

    • Add 25 µM DCFH-DA to each well and incubate for a further 60 minutes.

    • Remove the medium, wash the cells with PBS.

    • Add 600 µM of the peroxyl radical initiator AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) to each well.

  • Measurement and Calculation:

    • Immediately measure the fluorescence intensity every 5 minutes for 1 hour using a fluorescence plate reader with an excitation of 485 nm and an emission of 538 nm.

    • Calculate the area under the curve (AUC) for the fluorescence versus time plot.

    • The CAA value is calculated as follows: CAA unit = 100 - (∫SA / ∫CA) x 100 Where:

      • ∫SA is the integrated area under the sample curve.

      • ∫CA is the integrated area under the control curve.

    • Results are typically expressed as micromoles of quercetin equivalents (QE) per 100 micromoles of the compound.

Data Presentation:

CompoundConcentration (µM)CAA Value (units)Quercetin Equivalents (µmol QE/100 µmol)
Thiourea Derivative A1
5
10
25
Quercetin1
5
10
25

Signaling Pathways and Experimental Workflows

The antioxidant effects of many compounds, including potentially thiourea derivatives, are mediated through the activation of specific cellular signaling pathways. The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response.[2]

Experimental Workflow for Antioxidant Assays

G cluster_prep Sample & Reagent Preparation cluster_assays Antioxidant Assays cluster_measurement Measurement & Analysis Thiourea Thiourea Derivative Stock Solution DPPH DPPH Assay Thiourea->DPPH ABTS ABTS Assay Thiourea->ABTS FRAP FRAP Assay Thiourea->FRAP CAA CAA Assay Thiourea->CAA Standard Standard Antioxidant (e.g., Trolox, Ascorbic Acid) Standard->DPPH Standard->ABTS Standard->FRAP Standard->CAA DPPH_reagent DPPH Reagent DPPH_reagent->DPPH ABTS_reagent ABTS•+ Reagent ABTS_reagent->ABTS FRAP_reagent FRAP Reagent FRAP_reagent->FRAP Cells Cell Culture (for CAA Assay) Cells->CAA Spectro Spectrophotometer/ Plate Reader DPPH->Spectro ABTS->Spectro FRAP->Spectro CAA->Spectro Calc Data Calculation (% Inhibition, IC50, FRAP value, CAA value) Spectro->Calc Report Results & Reporting Calc->Report

Caption: General experimental workflow for in vitro antioxidant activity testing.

The Keap1-Nrf2 Signaling Pathway

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation.[2] In the presence of oxidative stress, electrophiles, or certain antioxidant compounds like potentially thiourea derivatives, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription. This leads to the production of a battery of protective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination Keap1 Keap1 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 Induces dissociation Thiourea Thiourea Derivative Thiourea->Keap1_Nrf2 Potentially induces dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Transcription Transcription ARE->Transcription Genes Antioxidant Genes (HO-1, NQO1, GSTs) Genes->ROS Detoxification & Neutralization Transcription->Genes

Caption: The Keap1-Nrf2 signaling pathway in cellular antioxidant response.

References

Application Notes and Protocols: (3,4-Dimethylphenyl)thiourea as a Versatile Precursor for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the synthesis of various heterocyclic compounds utilizing (3,4-Dimethylphenyl)thiourea as a key precursor. The protocols are intended for laboratory use by professionals in organic synthesis and medicinal chemistry.

Introduction

This compound is a valuable and versatile building block in the synthesis of a variety of heterocyclic compounds. The presence of the thiourea moiety provides a reactive core for cyclization reactions, while the 3,4-dimethylphenyl group can modulate the physicochemical and pharmacological properties of the final products. This document outlines protocols for the synthesis of aminothiazoles, and provides general methodologies for the synthesis of pyrimidinethiones and triazoles, which can be adapted for this specific precursor.

Synthesis of 2-Amino-1,3-Thiazole Derivatives

The Hantzsch thiazole synthesis is a classic and efficient method for the preparation of thiazole derivatives. This reaction involves the condensation of an α-haloketone with a thiourea derivative. In the context of using this compound, this reaction leads to the formation of N-(3,4-dimethylphenyl)-1,3-thiazol-2-amine derivatives, which have shown potential as bioactive molecules.

A notable application of this reaction is in the synthesis of aminothiazoles with potential antimalarial activity. Research has shown that compounds derived from this compound can inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria.[1]

Quantitative Data
Product ClassReagentsSolventReaction TimeTemperatureYieldReference
Aminothiazoleα-Bromoketone, this compoundEthanolNot specifiedReflux95%[1]
Experimental Protocol: Synthesis of a 2-Amino-N-(3,4-dimethylphenyl)-1,3-thiazole Derivative

This protocol is based on a reported synthesis of an aminothiazole derivative with antimalarial activity.[1]

Materials:

  • α-Bromoketone (e.g., 2-bromo-1-(indol-3-yl)ethan-1-one) (1.0 equiv)

  • 1-(3,4-Dimethylphenyl)thiourea (1.0 equiv)

  • Ethanol

  • Diisopropylethylamine (DIPEA) (optional, as a base)

  • Saturated sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of the α-bromoketone (1.0 equiv) in ethanol, add 1-(3,4-dimethylphenyl)thiourea (1.0 equiv).

  • If required, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.0-1.2 equiv) to the mixture.

  • Stir the reaction mixture at room temperature or heat to reflux until the reaction is complete (monitor by TLC).

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure aminothiazole derivative.

Reaction Scheme

Hantzsch_Thiazole_Synthesis cluster_reactants Reactants cluster_product Product alpha_bromoketone α-Bromoketone plus + alpha_bromoketone->plus thiourea This compound aminothiazole N-(3,4-dimethylphenyl)- 1,3-thiazol-2-amine derivative thiourea->aminothiazole Ethanol, Reflux plus->thiourea

Caption: Hantzsch synthesis of aminothiazoles.

General Protocol for the Synthesis of Pyrimidinethione Derivatives

Pyrimidinethiones can be synthesized through the cyclocondensation of a substituted thiourea with a chalcone (an α,β-unsaturated ketone). This reaction provides a straightforward route to highly functionalized pyrimidine scaffolds. While a specific example using this compound is not detailed in the searched literature, the following general protocol can be adapted.

Experimental Protocol: Synthesis of 4,6-Diaryl-1,2,3,4-tetrahydropyrimidine-2-thione

Materials:

  • Chalcone (e.g., 1,3-diaryl-2-propen-1-one) (1.0 equiv)

  • This compound (1.0 equiv)

  • Potassium hydroxide

  • Ethanol

  • Dilute hydrochloric acid

Procedure:

  • Dissolve the chalcone (1.0 equiv) and this compound (1.0 equiv) in ethanol.

  • Add a solution of potassium hydroxide in ethanol to the mixture.

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrimidinethione.

General Protocol for the Synthesis of 1,2,4-Triazole-3-thione Derivatives

1,2,4-Triazole-3-thiones are accessible from thiosemicarbazide precursors, which can be prepared from the corresponding isothiocyanate. The following is a general two-step procedure that can be adapted for this compound.

Step 1: Synthesis of 4-(3,4-Dimethylphenyl)thiosemicarbazide

Materials:

  • 3,4-Dimethylphenyl isothiocyanate (1.0 equiv)

  • Hydrazine hydrate (1.0-1.2 equiv)

  • Ethanol

Procedure:

  • Dissolve 3,4-dimethylphenyl isothiocyanate in ethanol.

  • Slowly add hydrazine hydrate to the solution with stirring.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Cool the mixture, and the resulting solid thiosemicarbazide can be collected by filtration, washed with cold ethanol, and dried.

Step 2: Synthesis of 5-Substituted-4-(3,4-dimethylphenyl)-2,4-dihydro-1,2,4-triazole-3-thione

Materials:

  • 4-(3,4-Dimethylphenyl)thiosemicarbazide (1.0 equiv)

  • A carboxylic acid or its derivative (e.g., acyl chloride, ester) (1.0 equiv)

  • A suitable base (e.g., sodium hydroxide, potassium carbonate)

  • A suitable solvent (e.g., ethanol, water)

Procedure:

  • React the 4-(3,4-dimethylphenyl)thiosemicarbazide with a suitable acylating agent (e.g., a carboxylic acid in the presence of a condensing agent, or an acyl chloride).

  • The resulting intermediate is then cyclized in the presence of a base. For example, refluxing the intermediate in an aqueous or alcoholic solution of sodium hydroxide or potassium carbonate.

  • After the cyclization is complete, cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the triazole-3-thione.

  • Filter the solid, wash with water, and recrystallize from an appropriate solvent.

Biological Activity and Signaling Pathways

Heterocyclic compounds synthesized from this compound have shown promising biological activities. For instance, certain N-(3,4-dimethylphenyl)-1,3-thiazol-2-amine derivatives exhibit antimalarial activity against Plasmodium falciparum.[1]

Antimalarial Activity

The initial hypothesis for the mode of action of these aminothiazole derivatives was the inhibition of the enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXPS), which is part of the non-mevalonate pathway for isoprenoid biosynthesis in the parasite.[1] This pathway is essential for the parasite's survival and is absent in humans, making it an attractive drug target. However, subsequent studies suggested that DXPS is likely not the primary target, and the precise mechanism of action remains to be elucidated.[1] This indicates that these compounds may act on a different, novel target within the parasite.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_bioassay Biological Evaluation Reactants Reactants: This compound + Co-reactant Reaction Reaction (e.g., Hantzsch Synthesis) Reactants->Reaction Solvent, Catalyst, Temperature Workup Reaction Work-up (Extraction, Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Spectroscopy Spectroscopic Analysis (NMR, MS, IR) Purification->Spectroscopy Pure Heterocyclic Compound Screening In vitro/In vivo Screening (e.g., Antimalarial Assay) Spectroscopy->Screening MoA Mechanism of Action Studies Screening->MoA Active Compounds

Caption: General experimental workflow.

References

Application Notes & Protocols for the Quantification of (3,4-Dimethylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(3,4-Dimethylphenyl)thiourea is a substituted thiourea derivative. Thiourea and its derivatives are a versatile class of compounds with a wide range of applications, including in pharmaceuticals, agriculture, and materials science. Accurate and reliable quantification of these compounds is crucial for quality control, pharmacokinetic studies, and toxicological assessments. This document provides detailed application notes and protocols for the quantitative analysis of this compound using common analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, and UV-Visible Spectrophotometry.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. A reversed-phase HPLC method is well-suited for the analysis of moderately polar compounds like this compound.

Workflow for HPLC Method Development:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Stock & Working Standards hplc_system Set Up HPLC System (Column, Mobile Phase, Flow Rate, etc.) prep_std->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system injection Inject Standards & Samples hplc_system->injection detection UV Detection injection->detection calibration Generate Calibration Curve detection->calibration quantification Quantify Analyte in Sample calibration->quantification validation Method Validation (Accuracy, Precision, LOD, LOQ) quantification->validation

Caption: General workflow for HPLC analysis of this compound.

Experimental Protocol:

a. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

b. Reagents and Materials:

  • This compound reference standard.

  • HPLC grade acetonitrile and water.

  • Phosphoric acid or formic acid (for mobile phase modification).[1]

  • 0.45 µm syringe filters.

c. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water. A common starting point is a 50:50 (v/v) mixture, which can be optimized. The aqueous phase can be acidified with 0.1% phosphoric acid or formic acid to improve peak shape.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Thiourea derivatives typically have a UV absorbance maximum between 230-280 nm. The optimal wavelength for this compound should be determined by running a UV scan of a standard solution. A wavelength of 240 nm is a reasonable starting point.

  • Injection Volume: 10 µL.

d. Preparation of Standard Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of the mobile phase.

  • Working Standards: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to obtain concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

e. Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

f. Quantification:

  • Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.

  • Inject the sample solution and determine the peak area for this compound.

  • Calculate the concentration of the analyte in the sample using the calibration curve.

Data Presentation: HPLC Method Validation Parameters (Hypothetical Data)

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Precision (RSD%) < 2%
Accuracy (Recovery %) 98 - 102%

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds that absorb light in the UV-Vis region. For compounds with low absorptivity or in complex matrices, derivatization with a coloring agent can be employed. A common method for thiourea derivatives involves reaction with p-dimethylaminobenzaldehyde to form a colored product.

Workflow for UV-Visible Spectrophotometric Analysis:

UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_reaction Colorimetric Reaction cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis prep_std Prepare Stock & Working Standards add_reagent Add Derivatizing Agent (e.g., p-dimethylaminobenzaldehyde) prep_std->add_reagent prep_sample Prepare Sample Solution prep_sample->add_reagent incubation Incubate for Color Development add_reagent->incubation set_wavelength Set Wavelength of Maximum Absorbance incubation->set_wavelength measure_absorbance Measure Absorbance of Standards & Samples set_wavelength->measure_absorbance calibration Generate Calibration Curve measure_absorbance->calibration quantification Calculate Analyte Concentration calibration->quantification

Caption: General workflow for UV-Vis spectrophotometric analysis of this compound.

Experimental Protocol:

a. Instrumentation:

  • UV-Visible Spectrophotometer.

  • 1 cm quartz cuvettes.

b. Reagents and Materials:

  • This compound reference standard.

  • Ethanol or Methanol.

  • p-dimethylaminobenzaldehyde reagent: Dissolve 1 g of p-dimethylaminobenzaldehyde in 100 mL of ethanol containing 1 mL of concentrated hydrochloric acid.

c. Determination of Wavelength of Maximum Absorbance (λmax):

  • Prepare a standard solution of the this compound-p-dimethylaminobenzaldehyde complex.

  • Scan the solution in the spectrophotometer from 400 to 600 nm to determine the wavelength of maximum absorbance. Thiourea-p-dimethylaminobenzaldehyde complexes typically show a yellowish-green color with an absorbance maximum around 430-450 nm.

d. Preparation of Standard Solutions:

  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 100 mL of ethanol.

  • Working Standards: Prepare a series of working standards (e.g., 2, 5, 10, 15, 20, 25 µg/mL) by diluting the stock solution with ethanol.

e. Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of ethanol.

  • Dilute the sample solution as necessary to bring the concentration within the linear range of the assay.

f. Procedure:

  • Pipette 1 mL of each working standard and sample solution into separate test tubes.

  • Add 2 mL of the p-dimethylaminobenzaldehyde reagent to each tube.

  • Allow the reaction to proceed for 15 minutes at room temperature for color development.

  • Measure the absorbance of each solution at the predetermined λmax against a reagent blank.

g. Quantification:

  • Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

  • Determine the concentration of this compound in the sample from the calibration curve.

Data Presentation: UV-Visible Spectrophotometry Method Validation Parameters (Hypothetical Data)

ParameterResult
λmax 440 nm
Linearity Range 2 - 25 µg/mL
Correlation Coefficient (r²) > 0.998
Molar Absorptivity (ε) To be determined experimentally
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Precision (RSD%) < 3%
Accuracy (Recovery %) 97 - 103%

Disclaimer: The quantitative data and specific experimental conditions provided in this document are hypothetical and should be optimized and validated for the specific instrumentation and sample matrix used in your laboratory.

References

Application of Thiourea Derivatives in Medicinal Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiourea derivatives have emerged as a versatile and privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. Their unique structural features, including the ability to form multiple hydrogen bonds and coordinate with metal ions, contribute to their diverse biological targets. This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of novel therapeutics based on thiourea derivatives. The applications covered include anticancer, anti-inflammatory, antimicrobial, and antiviral activities.

Anticancer Applications

Thiourea derivatives have shown significant promise as anticancer agents by targeting various critical pathways involved in tumor growth, proliferation, and survival. Their mechanisms of action are diverse and include the inhibition of key enzymes such as protein tyrosine kinases (e.g., EGFR and VEGFR-2) and the disruption of microtubule polymerization.[1][2]

Inhibition of Receptor Tyrosine Kinases (RTKs)

Many thiourea derivatives have been designed to target the ATP-binding site of receptor tyrosine kinases, playing a crucial role in cancer cell signaling.

Aberrant EGFR signaling is a hallmark of several cancers. Thiourea derivatives have been developed as potent EGFR inhibitors.[3][4]

Signaling Pathway:

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 P PI3K PI3K EGFR->PI3K P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Thiourea Thiourea Derivative Thiourea->EGFR Inhibition

Caption: EGFR signaling pathway and inhibition by thiourea derivatives.

Quantitative Data: EGFR Inhibitory Activity of Thiourea Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Sorafenib Analog 10m EGFR Kinase0.01[3]
Sorafenib Analog 10q EGFR Kinase0.01[3]
Benzodioxole Derivative 7 HCT1161.11[5]
Benzodioxole Derivative 7 HepG21.74[5]
Benzodioxole Derivative 7 MCF-77.0[5]

Experimental Protocol: In Vitro EGFR Kinase Assay (TR-FRET)

This protocol is adapted from a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibitory effect of a test compound on EGFR kinase activity.[6]

  • Reagent Preparation:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

    • Enzyme Solution: Dilute recombinant human EGFR kinase domain to the desired concentration (e.g., 2-5 nM) in Kinase Buffer.

    • Substrate/ATP Solution: Prepare a solution containing a biotinylated peptide substrate (e.g., 200 nM) and ATP (at Km concentration, e.g., 10 µM) in Kinase Buffer.

    • Test Compound: Prepare serial dilutions of the thiourea derivative in 100% DMSO, followed by a further dilution in Kinase Buffer to achieve the final desired concentrations (final DMSO concentration ≤1%).

  • Assay Procedure:

    • Add 2.5 µL of the diluted test compound to the wells of a low-volume 384-well plate.

    • Add 2.5 µL of the EGFR enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the Substrate/ATP Solution.

    • Incubate the reaction for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of a stop/detection solution containing EDTA, a europium-labeled anti-phosphotyrosine antibody, and a streptavidin-allophycocyanin (SA-APC) conjugate.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

    • Calculate the ratio of the emission at 665 nm to that at 620 nm.

    • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the normalized activity versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

VEGFR-2 is a key mediator of angiogenesis, a critical process for tumor growth and metastasis. Thiourea derivatives have been identified as potent inhibitors of VEGFR-2.[3]

Signaling Pathway:

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg P PI3K PI3K VEGFR2->PI3K P PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Thiourea Thiourea Derivative Thiourea->VEGFR2 Inhibition

Caption: VEGFR-2 signaling pathway and inhibition by thiourea derivatives.

Quantitative Data: VEGFR-2 Inhibitory Activity of Thiourea Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Sorafenib Analog 10b VEGFR-2 Kinase0.05[3]
Sorafenib Analog 10m VEGFR-2 Kinase0.06[3]
Sorafenib Analog 10q VEGFR-2 Kinase0.07[3]

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay (Luminescence-based)

This protocol is for a luminescence-based kinase assay that measures the amount of ATP remaining after the kinase reaction.[7][8]

  • Reagent Preparation:

    • 1x Kinase Buffer: Prepare by diluting a 5x Kinase Buffer stock with nuclease-free water. DTT can be added to a final concentration of 1 mM.

    • Enzyme Solution: Dilute recombinant human VEGFR-2 kinase to the desired concentration (e.g., 1 ng/µL) in 1x Kinase Buffer.

    • Substrate/ATP Master Mix: For each reaction, mix 6 µL of 5x Kinase Buffer, 1 µL of 500 µM ATP, 1 µL of PTK substrate (e.g., Poly(Glu,Tyr) 4:1), and 17 µL of distilled water.

    • Test Compound: Prepare serial dilutions in 1x Kinase Buffer containing a constant percentage of DMSO (final DMSO concentration ≤1%).

  • Assay Procedure:

    • Add 25 µL of the Substrate/ATP Master Mix to each well of a solid white 96-well plate.

    • Add 5 µL of the diluted test compound to the "Test Inhibitor" wells.

    • Add 5 µL of 1x Kinase Buffer with DMSO to the "Positive Control" (100% activity) and "Blank" (no enzyme) wells.

    • Initiate the reaction by adding 20 µL of the diluted VEGFR-2 enzyme to the "Test Inhibitor" and "Positive Control" wells. Add 20 µL of 1x Kinase Buffer to the "Blank" wells.

    • Incubate the plate at 30°C for 45 minutes.

  • Data Acquisition and Analysis:

    • After incubation, add 50 µL of a kinase detection reagent (e.g., Kinase-Glo® MAX) to each well.

    • Incubate at room temperature for 15 minutes to stabilize the luminescent signal.

    • Read the luminescence using a microplate reader.

    • Subtract the "Blank" reading from all other readings.

    • Calculate the percentage of inhibition and determine the IC50 value as described for the EGFR assay.

Disruption of Microtubule Polymerization

Thiourea derivatives can also exert their anticancer effects by interfering with the dynamics of microtubule assembly, leading to mitotic arrest and apoptosis.[9]

Signaling Pathway:

Microtubule_Dynamics cluster_polymerization Microtubule Dynamics cluster_cellcycle Cell Cycle Tubulin αβ-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization MitoticArrest Mitotic Arrest Microtubule->MitoticArrest Thiourea Thiourea Derivative Thiourea->Tubulin Inhibition of Polymerization Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Inhibition of microtubule polymerization by thiourea derivatives.

Quantitative Data: Tubulin Polymerization Inhibition by Thiourea Derivatives

Compound IDIC50 (µM)Reference
Compound 41J 9 (1:4 molar ratio to tubulin)[9]
Compound 3b 13.29[10]
Compound 3d 13.58[10]

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-based)

This protocol utilizes a fluorescent reporter that binds to polymerized microtubules.[11][12]

  • Reagent Preparation:

    • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.

    • Tubulin Reaction Mix: Prepare on ice to a final tubulin concentration of 2 mg/mL in GTB supplemented with 1 mM GTP, 15% glycerol, and a fluorescent reporter (e.g., DAPI).

    • Test Compound: Prepare 10x stocks of the thiourea derivative in GTB.

  • Assay Procedure:

    • Pre-warm a black, 96-well half-area microplate to 37°C.

    • Add 5 µL of the 10x test compound, positive controls (e.g., 100 µM Nocodazole as inhibitor, 100 µM Paclitaxel as enhancer), or vehicle control to the appropriate wells.

    • To initiate polymerization, add 45 µL of the ice-cold Tubulin Reaction Mix to each well.

    • Immediately place the plate in a pre-warmed microplate reader.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm for DAPI) every minute for 60-90 minutes at 37°C.

    • Plot the fluorescence intensity versus time to generate polymerization curves.

    • Determine the maximum rate of polymerization (Vmax) and the steady-state polymer mass (plateau fluorescence).

    • Calculate the IC50 value by plotting the Vmax or plateau fluorescence against the logarithm of the compound concentration.

General Cytotoxicity Assessment

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[13][14]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the thiourea derivative in culture medium.

    • Remove the old medium and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Formazan Solubilization:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Anti-inflammatory Applications

Thiourea derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[14][15]

Signaling Pathway:

Inflammation_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid PLA2 COX COX ArachidonicAcid->COX LOX LOX ArachidonicAcid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Thiourea Thiourea Derivative Thiourea->COX Inhibition Thiourea->LOX Inhibition

Caption: Arachidonic acid metabolism and inhibition by thiourea derivatives.

Quantitative Data: Anti-inflammatory Activity of Thiourea Derivatives

Compound IDAssayResultReference
Naproxen Derivative 4 Carrageenan-induced paw edema (% inhibition at 4h)54.01%[14]
Naproxen Derivative 7 Carrageenan-induced paw edema (% inhibition at 4h)54.12%[14]
Naproxen Derivative 4 5-LOX Inhibition (IC50)0.30 µM[16]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model for evaluating acute inflammation.[1][7]

  • Animal Handling and Grouping:

    • Use healthy adult Wistar or Sprague-Dawley rats (150-200g).

    • Acclimatize the animals for at least one week.

    • Divide the animals into groups (n=6 per group): Control (vehicle), Standard (e.g., Indomethacin 10 mg/kg), and Test groups (thiourea derivatives at various doses).

  • Dosing and Induction of Edema:

    • Administer the test compounds or control substances orally or intraperitoneally.

    • After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume:

    • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 h).

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Antimicrobial Applications

Thiourea derivatives exhibit broad-spectrum antimicrobial activity against various bacteria and fungi, often by inhibiting essential microbial enzymes.[17][18]

Quantitative Data: Antimicrobial Activity of Thiourea Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Thiourea Derivative TD4 S. aureus (MRSA)2-16[18]
Triazole Derivative 1 S. aureus4-32[19]
Triazole Derivative 2 S. epidermidis4-32[19]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17][20]

  • Preparation of Reagents:

    • Prepare a stock solution of the thiourea derivative in a suitable solvent (e.g., DMSO).

    • Prepare a bacterial inoculum by suspending a few colonies from an overnight culture in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the test compound stock solution to the first well of a row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well.

    • Include a positive control (bacteria, no compound) and a negative control (medium only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth, which can be assessed visually or by measuring the optical density at 600 nm.

Antiviral Applications

Thiourea derivatives have also been investigated for their antiviral activities against a range of viruses, including HIV and hepatitis viruses.[13][21]

Quantitative Data: Antiviral Activity of Thiourea Derivatives

| Compound ID | Virus | Cell Line | EC50 (µM) | Reference | | :--- | :--- | :--- | :--- | | DSA-00 | Hepatitis B Virus | HepG2.2.15 | Not specified, but potent |[13] | | DSA-02 | Hepatitis B Virus | HepG2.2.15 | Not specified, but potent |[13] | | DSA-09 | Hepatitis B Virus | HepG2.2.15 | Not specified, but potent |[13] |

Experimental Protocol: Plaque Reduction Assay

This assay measures the ability of a compound to inhibit the formation of viral plaques in a cell monolayer.[17][22]

  • Cell Culture and Virus Infection:

    • Seed a susceptible cell line (e.g., MDCK for influenza virus) in 12-well plates and grow to confluency.

    • Wash the cell monolayer with sterile PBS and infect with a known concentration of the virus (to produce 50-100 plaques per well).

    • Incubate for 1 hour at 37°C to allow for virus adsorption.

  • Overlay and Compound Treatment:

    • Prepare an overlay medium (e.g., 0.6% agarose in DMEM) containing various concentrations of the thiourea derivative.

    • Aspirate the virus inoculum and add 1 mL of the overlay medium to each well.

    • Allow the overlay to solidify at room temperature.

  • Incubation and Plaque Visualization:

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until plaques are visible.

    • Fix the cells with 4% formaldehyde.

    • Remove the overlay and stain the cell monolayer with crystal violet solution.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

    • Determine the EC50 (50% effective concentration) value by plotting the percentage of plaque reduction against the logarithm of the compound concentration.

Experimental Workflow

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Optimization Synthesis Synthesis of Thiourea Derivatives Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization Anticancer Anticancer Assays (MTT, Kinase Inhibition, Tubulin Polymerization) Characterization->Anticancer AntiInflammatory Anti-inflammatory Assays (Carrageenan-induced Paw Edema) Characterization->AntiInflammatory Antimicrobial Antimicrobial Assays (Broth Microdilution) Characterization->Antimicrobial Antiviral Antiviral Assays (Plaque Reduction) Characterization->Antiviral DataAnalysis IC50/EC50/MIC Determination Anticancer->DataAnalysis AntiInflammatory->DataAnalysis Antimicrobial->DataAnalysis Antiviral->DataAnalysis SAR Structure-Activity Relationship (SAR) Studies DataAnalysis->SAR LeadOptimization Lead Optimization SAR->LeadOptimization

Caption: General workflow for the development of thiourea derivatives.

References

Application Notes and Protocols: Enzyme Inhibition Studies of Novel Thiourea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the enzyme inhibitory potential of novel thiourea derivatives. Thiourea-based compounds have emerged as a versatile class of molecules with a wide range of biological activities, including the inhibition of various key enzymes implicated in disease.[1][2] This document outlines detailed protocols for common enzyme assays, presents representative quantitative data, and illustrates relevant signaling pathways to facilitate research and development in this area.

Overview of Thiourea Derivatives as Enzyme Inhibitors

Thiourea derivatives, characterized by the presence of an SC(NH2)2 core structure, are known to interact with numerous biological targets.[3][4] Their ability to form hydrogen bonds and coordinate with metal ions in enzyme active sites contributes to their inhibitory activity.[5] These compounds have been successfully developed as inhibitors of several enzyme classes, including:

  • Carbonic Anhydrases (CAs): Involved in pH regulation and implicated in diseases like glaucoma and cancer.[6][7]

  • Urease: A key enzyme for pathogens like Helicobacter pylori, making it a target for treating ulcers and related complications.[8][9]

  • Cholinesterases (AChE and BChE): Important targets in the management of neurodegenerative diseases such as Alzheimer's disease.[10][11]

  • Tyrosinase: A crucial enzyme in melanin biosynthesis, its inhibitors are relevant for treating hyperpigmentation.[10][12]

  • α-Amylase and α-Glucosidase: Key enzymes in carbohydrate metabolism, their inhibition is a strategy for managing diabetes mellitus.[10][13]

Quantitative Inhibition Data

The inhibitory potency of novel thiourea derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ). The following tables summarize representative inhibition data for various thiourea derivatives against different enzyme targets.

Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isozymes by Novel Thiourea Derivatives

Compound IDhCA I (Kᵢ, µM)hCA II (Kᵢ, µM)Reference
5a 7.68.7[6]
5b 3.49.2[6]
5c 4.510.4[6]
9b 73.644.2[6]
9c 45.231.5[6]
9d 33.822.4[6]
Acetazolamide (Standard) --[6]
Phenol (Standard) -5.5[6]

Data from an esterase assay using 4-nitrophenylacetate as a substrate. All compounds exhibited competitive inhibition.[6]

Table 2: Urease Inhibition by Novel Thiourea and Urea Derivatives

Compound IDUrease Inhibition (IC₅₀, µM)Reference
Compound 1 10.11 ± 0.11[9]
b19 0.16 ± 0.05 (extracted urease)[8]
b19 3.86 ± 0.10 (intact cell urease)[8]
5a 1.83 ± 0.79[14]
5b 2.48 ± 0.21[14]
5c 2.11 ± 0.53[14]
UP-1 1.55 ± 0.0288[5]
UP-2 1.66 ± 0.0179[5]
UP-3 1.69 ± 0.0162[5]
Acetohydroxamic Acid (Standard) 27.0 ± 0.5[9]
Thiourea (Standard) 22.8 ± 1.31[14]

Table 3: Cholinesterase Inhibition by Novel Thiourea Derivatives

Compound IDAChE Inhibition (IC₅₀, µg/mL)BChE Inhibition (IC₅₀, µg/mL)Reference
Compound 3 5060[11]
Compound 4 5863[11]
Galantamine (Standard) --[10]

Experimental Protocols

The following are detailed protocols for assaying the inhibitory activity of novel thiourea derivatives against key enzymes.

General Workflow for Enzyme Inhibition Screening

A generalized workflow for screening and characterizing enzyme inhibitors is presented below. This workflow can be adapted for various enzymes and inhibitor classes.

G cluster_prep Preparation cluster_assay Assay Execution cluster_kinetics Kinetic Studies cluster_analysis Data Analysis prep_inhibitor Prepare Stock Solutions of Thiourea Derivatives initial_screen Initial Screening at a Single Concentration prep_inhibitor->initial_screen prep_enzyme Prepare Enzyme and Substrate Solutions prep_enzyme->initial_screen prep_buffer Prepare Assay Buffer prep_buffer->initial_screen dose_response Dose-Response Assay for Active Compounds initial_screen->dose_response determine_ic50 Determine IC50 Values dose_response->determine_ic50 kinetic_assay Enzyme Kinetics Assay (Varying Substrate and Inhibitor Concentrations) determine_ic50->kinetic_assay data_analysis Data Analysis and Visualization determine_ic50->data_analysis determine_ki Determine Ki and Inhibition Type kinetic_assay->determine_ki determine_ki->data_analysis sar_study Structure-Activity Relationship (SAR) Study data_analysis->sar_study

Caption: A generalized workflow for determining the inhibitory activity of a test compound against a target enzyme.

Carbonic Anhydrase Inhibition Assay

This assay is based on the esterase activity of carbonic anhydrase, using p-nitrophenyl acetate (p-NPA) as a substrate.[6]

Materials:

  • Human carbonic anhydrase (hCA I or hCA II)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • p-Nitrophenyl acetate (p-NPA)

  • Thiourea derivative stock solutions (in DMSO)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare working solutions of the enzyme and substrate in Tris-HCl buffer.

  • In a 96-well plate, add 140 µL of Tris-HCl buffer, 10 µL of the thiourea derivative solution (or DMSO for control), and 20 µL of the enzyme solution.

  • Incubate the mixture at 25°C for 10 minutes.

  • Initiate the reaction by adding 30 µL of the p-NPA solution.

  • Immediately measure the absorbance at 400 nm at regular intervals for 5-10 minutes.

  • Calculate the rate of reaction (change in absorbance per minute).

  • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] * 100

  • Determine the IC₅₀ value by plotting the percentage of inhibition against different concentrations of the thiourea derivative.

Urease Inhibition Assay

This assay measures the production of ammonia from the hydrolysis of urea, which is quantified using the indophenol method.[8][9]

Materials:

  • Jack bean urease

  • Urea solution

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Phenol reagent (phenol and sodium nitroprusside)

  • Alkali reagent (sodium hydroxide and sodium hypochlorite)

  • Thiourea derivative stock solutions (in DMSO)

  • 96-well microplate

  • Microplate reader

Protocol:

  • In a 96-well plate, add 25 µL of the enzyme solution, 55 µL of buffer containing 100 mM urea, and 5 µL of the thiourea derivative solution.

  • Incubate the mixture at 30°C for 15 minutes.

  • Add 45 µL of phenol reagent and 70 µL of alkali reagent to each well.

  • Incubate at 37°C for 50 minutes for color development.

  • Measure the absorbance at 630 nm.

  • Calculate the percentage of inhibition as described for the CA assay.

  • Determine the IC₅₀ value.

Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is based on the reaction of thiocholine, a product of substrate hydrolysis, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[10]

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)

  • Phosphate buffer (100 mM, pH 8.0)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine chloride (BTCI) as substrate

  • DTNB solution

  • Thiourea derivative stock solutions (in DMSO)

  • 96-well microplate

  • Microplate reader

Protocol:

  • In a 96-well plate, add 130 µL of phosphate buffer, 10 µL of the thiourea derivative solution, and 20 µL of the enzyme solution (AChE or BChE).

  • Incubate at 25°C for 15 minutes.[10]

  • Add 20 µL of DTNB solution.

  • Initiate the reaction by adding 20 µL of the substrate solution (ATCI or BTCI).

  • Measure the absorbance at 412 nm for 5 minutes.[10]

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Signaling Pathways

The inhibition of target enzymes can modulate various cellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of the inhibitor.

Carbonic Anhydrase IX and Tumor Hypoxia

Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is highly expressed in many types of tumors. It plays a critical role in maintaining the pH homeostasis of cancer cells in the hypoxic tumor microenvironment, thereby promoting tumor cell survival and proliferation.

G cluster_env Tumor Microenvironment cluster_cell Cancer Cell hypoxia Hypoxia hif1a HIF-1α Stabilization hypoxia->hif1a ca9_expr CA IX Expression hif1a->ca9_expr ca9 CA IX ca9_expr->ca9 leads to co2 CO2 co2->ca9 h2o H2O h2o->ca9 hco3 HCO3- (extracellular) ca9->hco3 h_plus H+ (extracellular) ca9->h_plus ph_in Intracellular pH Maintenance ca9->ph_in acidosis Extracellular Acidosis h_plus->acidosis survival Cell Survival & Proliferation acidosis->survival ph_in->survival thiourea Thiourea Derivative (Inhibitor) thiourea->ca9

Caption: Inhibition of CA IX by thiourea derivatives disrupts pH regulation in cancer cells, leading to reduced survival.

Urease and Helicobacter pylori Pathogenesis

Urease produced by H. pylori is essential for its survival in the acidic environment of the stomach. The enzyme hydrolyzes urea to produce ammonia, which neutralizes gastric acid and allows the bacterium to colonize the gastric mucosa.

G cluster_stomach Stomach Lumen urea Urea urease Urease urea->urease h_pylori H. pylori h_pylori->urease produces ammonia Ammonia (NH3) urease->ammonia thiourea Thiourea Derivative (Inhibitor) thiourea->urease neutralization Neutralization of Gastric Acid ammonia->neutralization colonization Mucosal Colonization neutralization->colonization ulcer Gastric Ulcer colonization->ulcer

Caption: Thiourea derivatives inhibit urease, preventing gastric acid neutralization and H. pylori colonization.

References

Troubleshooting & Optimization

Technical Support Center: (3,4-Dimethylphenyl)thiourea Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions to optimize the synthesis of (3,4-Dimethylphenyl)thiourea.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common methods for synthesizing N-aryl thioureas like this compound include:

  • Reaction of 3,4-Dimethylaniline with a Thiocyanate Salt: This is a prevalent method where 3,4-dimethylaniline reacts with a thiocyanate source, such as ammonium thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN), often under acidic conditions to generate the corresponding isothiocyanate in situ, which then reacts with another molecule of the aniline.

  • Reaction with Carbon Disulfide (CS₂): Symmetrical diaryl thioureas can be prepared by reacting the primary amine (3,4-dimethylaniline) with carbon disulfide, often in the presence of a base or a coupling reagent.[1][2]

  • Reaction with Thiophosgene (CSCl₂): 3,4-Dimethylaniline can react with thiophosgene to form 3,4-dimethylphenyl isothiocyanate. This intermediate is then reacted with ammonia or another amine to yield the target thiourea.[3]

  • Thionation of (3,4-Dimethylphenyl)urea: The corresponding urea can be converted to thiourea using a thionating agent like Lawesson's reagent.[1]

Q2: What are the key starting materials for this synthesis?

A2: The key precursors are typically 3,4-dimethylaniline (also known as 3,4-xylidine) and a source for the thiocarbonyl group.[4] Common sources include ammonium thiocyanate, potassium thiocyanate, and carbon disulfide.[2][5] The purity of the 3,4-dimethylaniline is crucial for obtaining a high yield and clean product.

Q3: What are the typical physical properties of the starting material, 3,4-dimethylaniline?

A3: 3,4-Dimethylaniline is a solid at room temperature with a melting point of 49-51 °C and a boiling point of 226 °C.[4] It may need to be purified before use, which can be done by crystallization from ligroin or vacuum distillation.[4]

Q4: Are there any green or solvent-free methods available for this type of synthesis?

A4: Yes, recent advancements include mechanochemical methods using ball-milling.[6] This technique can be used for the thiocyanation of anilines using ammonium thiocyanate and an oxidizing agent like ammonium persulfate, often with silica as a grinding auxiliary.[6] These methods are solvent-free, have short reaction times, and often involve simpler workups.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Q1: My reaction yield is very low. What are the potential causes and solutions?

A1: Low yields can stem from several factors related to reactants, reaction conditions, or side reactions. Refer to the table below for specific causes and solutions.

Potential CauseRecommended SolutionExpected Outcome
Impure 3,4-Dimethylaniline Purify the starting amine by recrystallization or vacuum distillation before use.[4] Ensure it is free from oxidized impurities.Improved reaction rate and yield by ensuring accurate stoichiometry and preventing side reactions.
Low Nucleophilicity of Amine Aromatic amines can be poor nucleophiles.[7] Increase the reaction temperature or prolong the reaction time. The use of microwave irradiation can also be effective.[1]Increased conversion to the desired thiourea product.[1]
Decomposition of Reagents If using an in situ generated isothiocyanate, ensure conditions are optimal. For methods involving thiocyanogen, keep the temperature low (below 20°C) to prevent the formation of polymer byproducts.[8]Minimized side product formation and improved yield of the target compound.
Sub-optimal Reaction Conditions Optimize the solvent, temperature, and reaction time. For reactions with carbon disulfide, ensure the use of an appropriate base or coupling agent to facilitate the reaction.[9]Enhanced reaction efficiency and higher product yield.

Q2: The reaction is not starting or is proceeding very slowly. What should I check?

A2: If the reaction fails to initiate, consider the following:

  • Reactant Activity: Confirm the purity and reactivity of your 3,4-dimethylaniline. Old or improperly stored aniline can oxidize.

  • Catalyst/Reagent Issues: If using a catalyst or a coupling agent (like DCC in CS₂ methods), ensure it is active and added correctly.[9]

  • Temperature: Some methods require initial heating to overcome the activation energy. Check the recommended temperature for your specific protocol. Steric hindrance can sometimes be overcome by increasing the reaction temperature.[1]

Q3: My final product is impure, showing multiple spots on TLC. How can I improve its purity?

A3: Product impurity is a common issue.

  • Side Reactions: A primary cause is the formation of byproducts. For instance, when using ammonium thiocyanate with an oxidizing agent, side reactions on the aromatic ring can occur.[8] Consider adjusting the stoichiometry or temperature to minimize these.

  • Purification Method: The most common purification techniques for thiourea derivatives are recrystallization and column chromatography.[1]

    • Recrystallization: Use a suitable solvent system (e.g., ethanol, ligroin) to crystallize the product. This is effective for removing minor impurities.[8]

    • Column Chromatography: If recrystallization is ineffective, use silica gel column chromatography with an appropriate solvent gradient (e.g., hexane/ethyl acetate) to separate the product from closely related impurities.

Q4: I am observing the formation of an unexpected, insoluble yellow polymer. What is it and how can I prevent it?

A4: In syntheses that generate thiocyanogen ((SCN)₂) as an intermediate, especially at higher temperatures, it can polymerize into a yellow, insoluble solid known as parathiocyanogen.[8] To prevent this, maintain a low reaction temperature (typically 10-20°C) during the addition of reagents that generate thiocyanogen.[8]

Experimental Protocols

Protocol 1: Synthesis from 3,4-Dimethylaniline and Ammonium Thiocyanate

This method is based on the generation of an isothiocyanate intermediate in situ.

Materials:

  • 3,4-Dimethylaniline

  • Ammonium Thiocyanate (NH₄SCN)

  • Hydrochloric Acid (concentrated)

  • Water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-dimethylaniline (1.0 equivalent) in a mixture of water and concentrated hydrochloric acid.

  • Add a solution of ammonium thiocyanate (1.1 equivalents) in water to the flask.

  • Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. A solid precipitate should form.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any unreacted salts.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol to obtain pure N,N'-bisthis compound.

Visualizations

Reaction Pathway

ReactionPathway cluster_reactants Reactants cluster_intermediate Intermediate (in situ) cluster_product Product Amine 3,4-Dimethylaniline Isothiocyanate 3,4-Dimethylaniline Amine->Isothiocyanate + NH4SCN, H+ Amine_copy 3,4-Dimethylaniline Thiocyanate Ammonium Thiocyanate (NH4SCN) Thiourea This compound Isothiocyanate->Thiourea Amine_copy->Thiourea TroubleshootingWorkflow start Low Yield or No Reaction check_reactants Check Reactant Quality start->check_reactants check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Work-up & Purification start->check_workup sol_purify_amine Purify 3,4-Dimethylaniline (Distillation/Recrystallization) check_reactants->sol_purify_amine Impure? sol_fresh_reagents Use Fresh/Dry Thiocyanate Source & Solvents check_reactants->sol_fresh_reagents Old? sol_temp_time Adjust Temperature & Reaction Time check_conditions->sol_temp_time Sub-optimal? sol_catalyst Verify Catalyst/Base Activity & Amount check_conditions->sol_catalyst Catalyzed? sol_atmosphere Ensure Inert Atmosphere (if required) check_conditions->sol_atmosphere Sensitive? sol_purification_method Optimize Purification: Recrystallization Solvent or Column Chromatography check_workup->sol_purification_method Impure Product? sol_side_reactions Identify Byproducts (NMR, MS) & Adjust Conditions check_workup->sol_side_reactions Byproducts? end_node Yield Improved sol_purify_amine->end_node sol_fresh_reagents->end_node sol_temp_time->end_node sol_catalyst->end_node sol_atmosphere->end_node sol_purification_method->end_node sol_side_reactions->end_node

References

Technical Support Center: Purification of Crude (3,4-Dimethylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the purification of crude (3,4-Dimethylphenyl)thiourea. Below you will find troubleshooting guides in a question-and-answer format to address common issues encountered during experiments, detailed experimental protocols, and quantitative data to facilitate your research and development efforts.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may arise during the purification of crude this compound.

Q1: My recrystallized product is an oil, not a solid. What should I do?

A1: Oiling out during recrystallization can be caused by several factors:

  • Cooling too rapidly: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can cause the compound to precipitate as an oil rather than forming crystals.

  • High concentration of impurities: If the crude product is very impure, it can lower the melting point of the mixture and lead to oiling out. Consider a preliminary purification step, such as a quick filtration through a silica plug or an initial extraction, to remove some of the impurities.

  • Inappropriate solvent: The boiling point of your solvent might be too high. Try switching to a solvent with a lower boiling point.

Q2: After recrystallization, my yield is very low. How can I improve it?

A2: Low recovery can be a common issue. Here are some potential causes and solutions:

  • Using too much solvent: The most common reason for low yield is using an excessive amount of solvent to dissolve the crude product. Use the minimum amount of hot solvent necessary to fully dissolve the solid.

  • Incomplete precipitation: Ensure the solution is sufficiently cooled to maximize crystal formation. An ice-salt bath can be used to achieve lower temperatures if needed.

  • Premature crystallization: If the product crystallizes in the funnel during hot filtration, preheat your funnel and filter paper to prevent this.

Q3: My purified this compound still shows impurities on a TLC plate. What are the likely impurities and how can I remove them?

A3: Common impurities in the synthesis of N-aryl thioureas often include unreacted starting materials and side products.

  • Unreacted 3,4-dimethylaniline: This is a common basic impurity. It can often be removed by washing the crude product with a dilute acid solution (e.g., 1M HCl) during an extraction procedure before recrystallization.

  • Unreacted isothiocyanate precursor (e.g., ammonium thiocyanate): These are often water-soluble and can be removed by washing the crude product with water.

  • Symmetrical N,N'-bisthis compound: This can form as a byproduct. Careful recrystallization or column chromatography should separate this less polar impurity.

  • Other byproducts: Depending on the synthetic route, other byproducts may be present. Column chromatography is generally the most effective method for separating a mixture of closely related compounds.

Q4: What is a good starting point for developing a column chromatography method for this compound?

A4: A good starting point is to use thin-layer chromatography (TLC) to determine a suitable solvent system.

  • Stationary Phase: Silica gel is the most common and effective stationary phase for purifying thiourea derivatives.

  • Mobile Phase (Eluent): Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane. A typical starting gradient could be from 100% hexane to a 9:1 or 8:2 mixture of hexane:ethyl acetate. The ideal solvent system should give your desired product a retention factor (Rf) of around 0.3-0.4 on the TLC plate.

Quantitative Data

The following table presents representative data for the purification of a crude N-aryl thiourea, which can be used as a general guideline for the purification of this compound.

ParameterCrude ProductAfter RecrystallizationAfter Column Chromatography
Appearance Off-white to yellowish solidWhite crystalline solidWhite powder
Purity (by HPLC) ~85%>98%>99%
Melting Point 168-172 °C173-175 °C174-176 °C
Typical Yield -70-85%50-70%

Note: The melting point of a closely related compound, 1-(6-(3,4-dimethylphenyl)-4-(2-phenyl-1H-indol-3-yl) pyridazin-3-yl) thiourea, has been reported to be 173°C.

Experimental Protocols

Recrystallization Protocol

This protocol outlines a general procedure for the purification of crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, or acetonitrile)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. Ethanol or acetonitrile are often good starting points.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If some solid remains, add small portions of the hot solvent until a clear solution is obtained.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution and filtration apparatus hot to prevent premature crystallization.

  • Crystallization: Allow the clear, hot solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

Column Chromatography Protocol

This protocol provides a general method for purifying crude this compound using column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • TLC Analysis: Develop a TLC method to find a solvent system that separates this compound from its impurities. The target compound should have an Rf value of approximately 0.3-0.4.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully apply the sample solution to the top of the silica gel.

    • Alternatively, for less soluble compounds, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions as the solvent flows through the column.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the purified this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Workflow and Decision Making

The following diagram illustrates the general workflow for the purification of crude this compound.

Purification_Workflow crude Crude this compound analysis Initial Analysis (TLC, Melting Point) crude->analysis recrystallization Recrystallization analysis->recrystallization High initial purity column Column Chromatography analysis->column Low initial purity / Multiple impurities waste Impurities/Waste recrystallization->waste Mother liquor check_purity1 Check Purity recrystallization->check_purity1 check_purity2 Check Purity column->check_purity2 pure_product Pure Product check_purity1->column Purity <98% check_purity1->pure_product Purity >98% check_purity2->pure_product Purity >99% check_purity2->waste Impure fractions

Caption: Purification workflow for crude this compound.

optimizing reaction conditions for N-acylation of thioureas

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-acylation of thioureas. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing N-acylthioureas?

A1: The most common method involves the reaction of an acyl chloride with a thiocyanate salt (such as potassium, sodium, or ammonium thiocyanate) to form an acyl isothiocyanate intermediate in situ. This reactive intermediate is then immediately treated with a primary or secondary amine to yield the desired N-acylthiourea.[1] This two-step, one-pot synthesis is widely used due to its efficiency.[2]

Q2: How do the electronic properties of the amine affect the reaction?

A2: The nucleophilicity of the amine is a critical factor. Amines with electron-donating groups (EDGs) are more nucleophilic and react faster with the electrophilic acyl isothiocyanate.[3] Conversely, amines bearing electron-withdrawing groups (EWGs), like nitroanilines, are less nucleophilic, which can lead to slower reaction rates and lower yields.[3][4]

Q3: What are the typical solvents used for this reaction?

A3: Anhydrous acetone and acetonitrile are the most frequently used solvents for the N-acylation of thioureas.[2][5][6] Other common solvents include tetrahydrofuran (THF) and dichloromethane (DCM).[3] The choice of solvent is crucial as the presence of moisture can lead to the degradation of the acyl isothiocyanate intermediate and other side reactions.[7]

Q4: What role does a phase-transfer catalyst play in this synthesis?

A4: A phase-transfer catalyst (PTC), such as tetra-n-butylammonium bromide (TBAB), can significantly improve the reaction yield, especially when dealing with heterogeneous reaction mixtures. The PTC facilitates the transfer of the thiocyanate anion from the solid phase to the organic phase, enhancing its reaction with the acyl chloride.[6][8] In one optimization study, the use of TBAB increased the product yield from 41% to 76%.[6][8]

Q5: How can I monitor the progress of the reaction?

A5: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[7] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. This allows for the determination of the optimal reaction time and helps to prevent the formation of side products due to prolonged reaction times or excessive heating.[7]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the N-acylation of thioureas.

Low or No Product Yield

Q: My reaction has resulted in a very low yield or no product at all. What are the potential causes and how can I fix this?

A: Low yields can be attributed to several factors, from reagent quality to reaction conditions. A systematic approach is needed to identify and resolve the issue.

Possible Causes & Solutions:

  • Moisture in Reagents or Glassware: The acyl isothiocyanate intermediate is highly sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous. Thiocyanate salts should also be thoroughly dried before use.[7]

  • Poor Reagent Quality: The purity of the starting materials is critical. Acyl chlorides can hydrolyze over time, and amines can oxidize. Use freshly distilled or purified reagents if their quality is questionable.[7]

  • Low Amine Nucleophilicity: If the amine has strong electron-withdrawing groups, it may be too weakly nucleophilic to react efficiently.[4] In such cases, increasing the reaction temperature or extending the reaction time may be necessary.[9]

  • Steric Hindrance: Bulky substituents on either the amine or the acyl chloride can impede the reaction. Increasing the temperature or prolonging the reaction time can help overcome steric barriers.[4]

  • Suboptimal Temperature: The reaction may require heating to proceed at a reasonable rate. Gentle reflux is often employed, but excessive heat can cause decomposition.[7] Monitor the reaction by TLC to find the optimal temperature.[7]

Product is Impure or Difficult to Purify

Q: The crude product is a dark, oily substance, and I'm struggling with purification. What should I do?

A: The formation of an impure, often colored, product is a common problem. Purification strategies depend on the nature of the impurities.

Possible Causes & Solutions:

  • Side Reactions from Overheating: Excessive heat can lead to the formation of tarry byproducts. If the reaction is highly exothermic, especially during the addition of the acyl chloride, use an ice bath to control the temperature.[7]

  • Impure Starting Materials: Using impure or oxidized aniline can result in a dark reaction mixture.[7] Always use freshly distilled aniline for cleaner reactions.

  • "Oiling Out" During Recrystallization: This occurs when the product separates as an oil instead of crystals. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated.[10]

    • Solution: Choose a recrystallization solvent with a lower boiling point. To avoid supersaturation, try adding a seed crystal or scratching the inside of the flask to induce crystallization.[10]

  • Ineffective Recrystallization: If recrystallization fails to remove impurities, column chromatography is the recommended alternative.[10][11]

Workflow & Troubleshooting Logic

The following diagram illustrates a general workflow for the synthesis and a logical approach to troubleshooting low yield issues.

G Troubleshooting Logic for Low Yield in N-Acylation start Start: Low or No Yield Observed check_moisture Check for Moisture (Reagents, Solvents, Glassware) start->check_moisture dry_materials Action: Thoroughly Dry All Materials & Use Anhydrous Solvents check_moisture->dry_materials Moisture Suspected check_reagents Check Reagent Purity (Acyl Chloride, Amine) check_moisture->check_reagents No dry_materials->check_reagents purify_reagents Action: Purify/Distill Starting Materials check_reagents->purify_reagents Impurity Suspected check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) check_reagents->check_conditions No purify_reagents->check_conditions optimize_conditions Action: Optimize Conditions - Increase Temperature/Time - Use Catalyst (e.g., TBAB) - Adjust Stoichiometry check_conditions->optimize_conditions Suboptimal rerun_reaction Re-run Reaction check_conditions->rerun_reaction Optimal optimize_conditions->rerun_reaction success Success: Improved Yield rerun_reaction->success

Caption: Troubleshooting workflow for low product yield.

Data Presentation

Table 1: Optimization of Reaction Conditions

This table summarizes key reaction parameters and their impact on the synthesis of N-acylthioureas.

ParameterVariationEffect on ReactionRecommendationCitation(s)
Solvent Acetone, AcetonitrileGenerally good solvents for dissolving reactants.Use anhydrous grade to prevent hydrolysis of intermediates.[2][5]
THF, DCMAlternative solvents, choice may depend on reactant solubility.Ensure solvent is dry and non-coordinating if needed.[3]
Temperature Room TemperatureSufficient for highly reactive amines and acyl chlorides.Start at room temperature and monitor via TLC.[3]
RefluxIncreases reaction rate for less reactive or sterically hindered substrates.Apply gentle heat and monitor closely to avoid side product formation.[7]
Catalyst NoneStandard condition for many syntheses.Often sufficient for high yields.[2]
TBAB (PTC)Significantly improves yield in heterogeneous systems (e.g., from 41% to 76%).Consider for reactions with poor solubility or slow rates.[6][8]
Reagents Thiocyanate SaltKSCN, NaSCN, NH₄SCN are commonly used.Ensure the salt is thoroughly dried before use.[5][7]
AmineElectron-donating groups increase rate; electron-withdrawing groups decrease it.For slow reactions, increase temperature or reaction time.[3][4]

Experimental Protocols

Protocol 1: General Synthesis of N-acylthiourea

This protocol describes a general two-step, one-pot procedure for the synthesis of N-acylthioureas.[2]

Materials:

  • Acyl chloride (1.0 eq)

  • Sodium thiocyanate (NaSCN) or Potassium thiocyanate (KSCN) (1.0-1.2 eq)

  • Primary or Secondary Amine (1.0 eq)

  • Anhydrous Acetone (or other suitable dry solvent)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add the thiocyanate salt (1.0-1.2 eq) and anhydrous acetone.

  • Formation of Acyl Isothiocyanate: Stir the suspension and add the acyl chloride (1.0 eq) dropwise from the dropping funnel over 10-30 minutes at room temperature. A milky white precipitate of NaCl or KCl may form.[2] Allow the mixture to stir for an additional 30-60 minutes.

  • Addition of Amine: To the same flask, add a solution of the amine (1.0 eq) dissolved in a minimal amount of anhydrous acetone. The addition should be controlled to manage any exothermic reaction.

  • Reaction Completion: Stir the mixture at room temperature. Monitor the reaction progress using TLC. If the reaction is slow, gently heat the mixture to reflux for a period determined by TLC monitoring (e.g., 1-8 hours).[3][7]

  • Workup and Isolation: Once the reaction is complete, pour the mixture into a beaker of ice-cold water to precipitate the crude product.[2][7]

  • Purification: Collect the crude solid by vacuum filtration and wash it with cold water.[7] The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by silica gel column chromatography.[10][11]

Protocol 2: Purification by Recrystallization

This is a general procedure for purifying the crude solid N-acylthiourea product.[10]

Procedure:

  • Transfer the crude solid product to an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethanol) to just dissolve the solid.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration.

  • Filter the hot solution through a pre-heated funnel to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

  • Dry the crystals under vacuum to remove residual solvent. The purity should be assessed by melting point determination and spectroscopic analysis (NMR, IR).[11]

Synthesis and Purification Workflow

The following diagram outlines the typical experimental workflow from synthesis to characterization.

G General Experimental Workflow for N-Acylthiourea Synthesis setup 1. Reaction Setup (Dry Glassware, Anhydrous Solvent) intermediate 2. Form Acyl Isothiocyanate (Acyl Chloride + KSCN) setup->intermediate addition 3. Add Amine intermediate->addition reaction 4. Stir/Reflux Reaction (Monitor by TLC) addition->reaction workup 5. Workup (Precipitate in Ice Water) reaction->workup filtration 6. Filter Crude Solid workup->filtration purification 7. Purification (Recrystallization or Chromatography) filtration->purification characterization 8. Characterization (NMR, IR, MP, MS) purification->characterization final_product Pure N-Acylthiourea characterization->final_product

Caption: Workflow for the synthesis of N-acylthiourea.

References

Technical Support Center: Overcoming Solubility Challenges of (3,4-Dimethylphenyl)thiourea in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with (3,4-Dimethylphenyl)thiourea in biological assays.

Frequently Asked Questions (FAQs)

Q1: I am observing precipitation of this compound when I add my stock solution to the aqueous assay buffer. What is the likely cause?

A1: This is a common issue for poorly soluble compounds. The precipitation is likely due to the low aqueous solubility of this compound. Organic solvents like dimethyl sulfoxide (DMSO) are often used to prepare concentrated stock solutions, but their final concentration in the assay medium must be kept low (typically below 0.5% to 1%) to avoid solvent toxicity and compound precipitation.[1][2][3] When the stock solution is diluted into the aqueous buffer, the compound may crash out of solution if its concentration exceeds its solubility limit in the final assay medium.

Q2: What is the maximum recommended concentration of DMSO in a cell-based assay?

A2: The maximum tolerable concentration of DMSO is cell-line dependent.[2] For most cell lines, a final concentration of 0.5% DMSO is generally considered safe, with some robust cell lines tolerating up to 1%.[3] However, it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line, as even low concentrations of DMSO can sometimes affect cell proliferation and gene expression.[2]

Q3: My compound is not soluble enough even at the maximum tolerable DMSO concentration. What are my other options?

A3: If DMSO alone is insufficient, several other strategies can be employed to enhance the solubility of this compound. These include the use of co-solvents, surfactants, or cyclodextrins.[4][5] It is essential to test the biocompatibility of any new excipient in your specific assay system.

Q4: How do co-solvents, surfactants, and cyclodextrins improve solubility?

A4:

  • Co-solvents: These are water-miscible organic solvents that, when added to water, can increase the solubility of nonpolar compounds by reducing the overall polarity of the solvent system.[4]

  • Surfactants: These molecules form micelles in aqueous solutions. Hydrophobic compounds like this compound can be encapsulated within these micelles, increasing their apparent solubility.[4]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule and increasing its water solubility.[6][7][8]

Q5: Are there any other advanced techniques to improve the solubility of highly challenging compounds?

A5: Yes, for compounds with very poor solubility, more advanced formulation strategies can be considered. These include reducing the particle size of the compound to the nanoscale (nanosuspensions) to increase the surface area for dissolution, or creating amorphous solid dispersions where the compound is molecularly dispersed within a hydrophilic polymer matrix.[9][10][11]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Compound precipitates upon addition to aqueous buffer. Exceeding solubility limit in the final assay medium.1. Decrease the final concentration of this compound. 2. Increase the concentration of the stock solution to minimize the volume added. 3. Explore the use of co-solvents, surfactants, or cyclodextrins (see Experimental Protocols).
Inconsistent assay results. Incomplete dissolution of the compound.1. Ensure the stock solution is fully dissolved before use (gentle warming or sonication may help). 2. Vortex the assay plate immediately after adding the compound. 3. Consider filtration of the stock solution through a 0.22 µm filter to remove any undissolved particles.
High background or off-target effects in the assay. The solubilizing agent (e.g., DMSO, surfactant) is interfering with the assay.1. Run a vehicle control with the same concentration of the solubilizing agent to assess its effect. 2. Reduce the concentration of the solubilizing agent to the lowest effective level. 3. Screen alternative, less toxic solubilizing agents.
Cell toxicity observed. The concentration of the solvent or the compound itself is too high.1. Determine the maximum tolerable concentration of the solvent for your cell line.[2][12] 2. Perform a dose-response curve for this compound to determine its cytotoxic concentration.

Quantitative Data Summary

The following table provides an illustrative summary of the potential solubility of a poorly soluble compound, like this compound, in various solvent systems. Note: This is hypothetical data for illustrative purposes.

Solvent System Solubility (µg/mL) Remarks
Water< 1Practically insoluble.
0.5% DMSO in PBS5 - 10Marginal improvement. May be sufficient for low concentration assays.
10% Ethanol in PBS15 - 25Moderate improvement. Ethanol concentration may affect some biological systems.
5% Tween 80 in PBS30 - 50Significant improvement due to micellar encapsulation.[4]
10% HP-β-CD in Water50 - 100High solubility enhancement through inclusion complex formation.[6][8]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using a Co-solvent (DMSO)
  • Weigh out a precise amount of this compound.

  • Add a minimal amount of high-purity DMSO to dissolve the compound completely. Gentle warming (to 37°C) or brief sonication can aid dissolution.

  • Once fully dissolved, add more DMSO to reach the desired final stock concentration (e.g., 10 mM, 50 mM).

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • When preparing working solutions, ensure the final concentration of DMSO in the assay medium does not exceed the tolerated level for your specific assay (typically ≤ 0.5%).[3]

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Prepare a stock solution of HP-β-CD (e.g., 20% w/v) in your aqueous assay buffer.

  • Add an excess amount of this compound powder directly to the HP-β-CD solution.

  • Incubate the mixture at room temperature with constant agitation (e.g., on a shaker or rotator) for 24-48 hours to allow for the formation of the inclusion complex.

  • After incubation, centrifuge the solution at high speed to pellet the undissolved compound.

  • Carefully collect the supernatant, which contains the solubilized this compound/HP-β-CD complex.

  • Determine the concentration of the solubilized compound using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • It is crucial to include a vehicle control with the same concentration of HP-β-CD in your biological assay.

Visualizations

Solubility Troubleshooting Workflow start Start: Solubility Issue with this compound check_dmso Is the compound soluble in 100% DMSO? start->check_dmso prepare_stock Prepare a concentrated stock solution in DMSO check_dmso->prepare_stock Yes troubleshoot Troubleshoot Solubility check_dmso->troubleshoot No dilute Dilute stock into aqueous buffer prepare_stock->dilute precipitate Does it precipitate? dilute->precipitate no_precipitate Proceed with assay precipitate->no_precipitate No precipitate->troubleshoot Yes cosolvent Try Co-solvents (e.g., Ethanol, PEG) troubleshoot->cosolvent surfactant Use Surfactants (e.g., Tween 80) troubleshoot->surfactant cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) troubleshoot->cyclodextrin advanced Advanced Formulation (e.g., Nanosuspension) troubleshoot->advanced vehicle_control Run vehicle controls for all excipients cosolvent->vehicle_control surfactant->vehicle_control cyclodextrin->vehicle_control vehicle_control->no_precipitate

Caption: A workflow for troubleshooting solubility issues.

Hypothetical Signaling Pathway ligand External Signal receptor Receptor Tyrosine Kinase ligand->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factor erk->transcription_factor gene_expression Gene Expression (e.g., Proliferation, Survival) transcription_factor->gene_expression compound This compound (Hypothetical Inhibitor) compound->raf

Caption: A hypothetical signaling pathway.

References

identifying and removing impurities from (3,4-Dimethylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3,4-Dimethylphenyl)thiourea. The following information is designed to help you identify and remove impurities encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter when synthesizing this compound?

A1: Impurities in this compound synthesis typically arise from unreacted starting materials or side reactions. The most common synthesis involves reacting 3,4-dimethylphenyl isothiocyanate with ammonia, or 3,4-dimethylaniline with a source of thiocyanate. Potential impurities include:

  • Unreacted 3,4-dimethylaniline: If the reaction does not go to completion.

  • Unreacted 3,4-dimethylphenyl isothiocyanate: A common starting material that may persist.

  • N,N'-bisthis compound: Formed if the isothiocyanate reacts with unreacted 3,4-dimethylaniline instead of the intended amine.

  • Byproducts from isothiocyanate degradation: Aryl isothiocyanates can be sensitive to heat and moisture, leading to decomposition products.

  • Thiuram disulfides: These can be significant byproducts if carbon disulfide is used in the synthesis.

Q2: What is the most straightforward method for purifying crude this compound?

A2: Recrystallization is generally the most effective and common primary purification technique for N-aryl thiourea derivatives like this compound. It is a cost-effective method that can yield high-purity crystalline material if a suitable solvent is chosen.

Q3: How do I select an appropriate solvent for recrystallization?

A3: An ideal recrystallization solvent will dissolve this compound well at elevated temperatures but poorly at room temperature. Conversely, the impurities should either be very soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration). A good starting point for solvent screening includes ethanol, isopropanol, acetonitrile, toluene, or mixtures such as ethanol/water.[1][2]

Q4: When should I consider using column chromatography for purification?

A4: Column chromatography is a more powerful purification technique that should be considered in the following scenarios:

  • Recrystallization is ineffective: If you are unable to obtain a sharp melting point or a clean analytical profile (e.g., by TLC or HPLC) after multiple recrystallization attempts.

  • Oily impurities are present: If your crude product is an oil or contains oily impurities that "oil out" during recrystallization.

  • Multiple impurities with similar solubility: When Thin Layer Chromatography (TLC) shows multiple impurity spots with Rf values close to your product, making separation by recrystallization difficult.

Q5: How can I assess the purity of my this compound sample?

A5: Purity can be assessed using several methods:

  • Melting Point: A sharp melting point range of 1-2°C is indicative of a pure compound. The reported melting point for this compound is in the range of 185-187°C.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for quantifying purity and detecting trace impurities. A reversed-phase C8 or C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like TFA or formic acid for better peak shape) is a common setup.

  • Spectroscopic Methods (NMR, IR): 1H and 13C NMR spectroscopy can confirm the structure and identify impurities by the presence of unexpected signals. Infrared (IR) spectroscopy can confirm the presence of key functional groups.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible CauseSolution
Low or No Crystal Formation - Too much solvent was used.- The compound is too soluble in the chosen solvent at low temperatures.- Evaporate some of the solvent to concentrate the solution and try cooling again.- Choose a different solvent or a mixed solvent system (e.g., add a poor solvent like water or hexane to a solution in a good solvent like ethanol or acetone until cloudy, then heat to redissolve and cool slowly).
"Oiling Out" (Formation of an oil instead of crystals) - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too rapidly.- High concentration of impurities depressing the melting point.- Select a solvent with a lower boiling point.- Allow the solution to cool more slowly (e.g., by insulating the flask).- Try to remove some impurities by a preliminary purification step like a simple filtration or a wash before recrystallization. If the problem persists, column chromatography may be necessary.
Colored Product - The presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can adsorb some of your product, so use it sparingly.
Column Chromatography Issues
ProblemPossible CauseSolution
Poor Separation of Compound and Impurities - Inappropriate solvent system (eluent).- Optimize the eluent system using TLC. Aim for an Rf value of 0.2-0.4 for your compound of interest. A common starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.
Compound is not Eluting from the Column - The eluent is not polar enough.- Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.
Compound Elutes too Quickly with Impurities - The eluent is too polar.- Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, acetonitrile, toluene) to find a suitable one.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary for complete dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.

  • Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Column Chromatography of this compound
  • Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. Develop a suitable mobile phase (eluent) using TLC. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.3 for the desired compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system, starting with a lower polarity (higher hexane content). Gradually increase the polarity (increase ethyl acetate content) if necessary to move the compound down the column.

  • Fraction Collection: Collect the eluting solvent in fractions and monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Purity Assessment Data

The following table presents representative data for the purification of this compound.

Purification MethodPurity Before (%)Purity After (%)Melting Point Before (°C)Melting Point After (°C)
Recrystallization (Ethanol)85>98178-184185-187
Column Chromatography (Silica, Hexane/EtOAc)70>99175-182186-187

Note: These are typical values and may vary depending on the nature and amount of impurities.

Visual Troubleshooting Workflow

Purification_Workflow Troubleshooting Workflow for this compound Purification start Crude this compound assess_purity_initial Assess Purity (TLC, MP) start->assess_purity_initial is_pure Is Purity >98% and MP Sharp? assess_purity_initial->is_pure recrystallize Recrystallization is_pure->recrystallize No end_pure Pure Product is_pure->end_pure Yes assess_purity_recryst Assess Purity (TLC, MP, HPLC) recrystallize->assess_purity_recryst is_pure_recryst Is Purity >98% and MP Sharp? assess_purity_recryst->is_pure_recryst column_chrom Column Chromatography is_pure_recryst->column_chrom No is_pure_recryst->end_pure Yes assess_purity_column Assess Purity (TLC, HPLC, NMR) column_chrom->assess_purity_column is_pure_column Is Purity >99%? assess_purity_column->is_pure_column is_pure_column->end_pure Yes end_impure Further Purification / Re-evaluate Synthesis is_pure_column->end_impure No

Caption: A flowchart outlining the decision-making process for the purification of this compound.

References

stability of (3,4-Dimethylphenyl)thiourea under different experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of (3,4-Dimethylphenyl)thiourea under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The most common degradation pathways for thiourea derivatives like this compound are oxidation and hydrolysis.[1] Oxidation can lead to the formation of the corresponding urea, disulfides, or various sulfur oxides.[1] Hydrolysis, particularly under basic conditions, can result in the formation of ureas and the release of sulfide.[1]

Q2: What are the key factors that influence the stability of this compound in solution?

A2: Several factors can significantly impact the stability of this compound:

  • pH: Stability is highly pH-dependent. Many thiourea derivatives show increased degradation at both acidic and alkaline pH.[1][2]

  • Temperature: Higher temperatures generally accelerate the rate of degradation.[1]

  • Oxidizing Agents: The presence of oxidizing agents, such as hydrogen peroxide or even dissolved oxygen, can lead to rapid degradation.[1]

  • Light: Exposure to light, particularly UV light, can induce photolytic degradation. It is crucial to protect solutions from light.[1]

Q3: What is a forced degradation study and why is it necessary for this compound?

A3: A forced degradation study, or stress testing, intentionally subjects the compound to harsh conditions to accelerate its degradation.[1][3][4][5] This is crucial for:

  • Identifying potential degradation products.[1]

  • Elucidating degradation pathways.[1]

  • Developing and validating stability-indicating analytical methods that can separate the active pharmaceutical ingredient (API) from its degradation products.[1]

Q4: How should I prepare and store stock solutions of this compound for stability studies?

A4: To ensure the stability of stock solutions, it is recommended to store them at low temperatures (-20°C or -80°C) in tightly sealed, amber vials to protect from light.[6] It is also advisable to prepare smaller aliquots to avoid repeated freeze-thaw cycles.[6] For aqueous solutions, the pH should be controlled, and the use of degassed solvents can minimize oxidation.

Q5: What are the visible signs of this compound degradation?

A5: Degradation of solid this compound, which is typically a white or off-white solid, may be indicated by:

  • Color Change: Development of a yellowish tint.[2]

  • Odor: Emission of ammonia or sulfurous odors.[2]

  • Clumping: Due to moisture absorption.[2]

  • Insolubility: Formation of insoluble degradation products.[2]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Loss of compound over time in solution (observed by HPLC, etc.) Degradation of the compound.- Investigate the effect of pH, temperature, and light on stability.- Use fresh solutions for experiments.- Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protect from light.- Degas solvents to remove dissolved oxygen.[6]
Appearance of new peaks in chromatogram Formation of degradation products.- Characterize the new peaks using techniques like LC-MS/MS or NMR.- Adjust solution conditions (pH, solvent) to minimize degradation.- Purify the compound if degradation is significant.[6]
Precipitation or cloudiness in solution Poor solubility or formation of insoluble degradants.- Verify the solubility of the compound in your solvent.- Consider using a co-solvent system.- Gently warm the solution to aid dissolution (if thermally stable).[6]
Inconsistent experimental results Instability of the compound under experimental conditions.- Ensure consistent and appropriate storage and handling of the compound and its solutions.- Prepare fresh solutions before each experiment.
No or very little degradation observed in forced degradation studies Stress conditions are too mild or the compound is highly stable.- Increase the severity of the stress conditions (e.g., higher acid/base concentration, higher temperature, longer exposure time).[1]
Degradation is too fast or complete in forced degradation studies Stress conditions are too harsh.- Reduce the severity of the stress conditions (e.g., use a lower concentration of acid/base, decrease the temperature, or shorten the exposure time).[1]

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

Objective: To generate potential degradation products and assess the intrinsic stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC-grade methanol, acetonitrile, and water

  • pH meter

  • Calibrated oven and photostability chamber

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat the solution at 60°C for 8 hours.

    • Cool to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for 24 hours.

    • Neutralize with an appropriate volume of 0.1 M HCl.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 12 hours, protected from light.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Place a known amount of solid this compound in a vial.

    • Heat in an oven at 80°C for 48 hours.

    • After the specified time, dissolve the solid in a suitable solvent and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Photolytic Degradation:

    • Expose a solution of this compound (e.g., 100 µg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Prepare a control sample wrapped in aluminum foil to protect it from light.

    • After exposure, analyze the solution.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Parameter Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile:Water gradient (e.g., starting with 30:70 and increasing to 80:20 over 20 minutes)
Flow Rate 1.0 mL/min
Detection UV detector at an appropriate wavelength (e.g., 240 nm)
Column Temperature 30°C
Injection Volume 10 µL

Quantitative Data Summary

The following tables present hypothetical quantitative data on the degradation of this compound under various conditions. This data is for illustrative purposes to demonstrate how results from stability studies can be presented.

Table 1: Degradation of this compound in Solution under Forced Degradation Conditions.

Stress Condition Duration Temperature % Degradation (Example) Major Degradation Product (Hypothetical)
0.1 M HCl8 hours60°C15.2(3,4-Dimethylphenyl)urea
0.1 M NaOH24 hoursRoom Temp25.8(3,4-Dimethylphenyl)urea
3% H₂O₂12 hoursRoom Temp45.5This compound S-oxide
Photolytic1.2 million lux hoursAmbient8.7Not Identified

Table 2: Solid-State Thermal Degradation of this compound.

Temperature Duration % Degradation (Example)
80°C48 hours5.3
100°C48 hours12.1

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, RT) stock->base oxidative Oxidation (3% H₂O₂) stock->oxidative photo Photolytic stock->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidative->hplc thermal Thermal (Solid) (80°C) thermal->hplc photo->hplc lcms LC-MS for Degradant ID hplc->lcms If new peaks

Caption: Experimental workflow for forced degradation studies.

degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent This compound urea (3,4-Dimethylphenyl)urea parent->urea H₂O / H⁺ or OH⁻ h2s Hydrogen Sulfide parent->h2s H₂O / H⁺ or OH⁻ soxide This compound S-oxide parent->soxide [O] disulfide Disulfide Dimer parent->disulfide [O]

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Refining Analytical Methods for Trace Detection of (3,4-Dimethylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on refining analytical methods for the trace detection of (3,4-Dimethylphenyl)thiourea. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative quantitative data to assist in your analytical endeavors.

Troubleshooting Guides

This section addresses common challenges that may arise during the High-Performance Liquid Chromatography (HPLC) analysis of this compound and related aromatic thiourea compounds.

HPLC Analysis Troubleshooting
ProblemPotential CauseSuggested Solution
No Peak or Very Small Peak Incorrect mobile phase composition.Verify the mobile phase is prepared accurately. For reverse-phase HPLC of aromatic thioureas, a mobile phase of acetonitrile and water is a common starting point.[1]
Column temperature instability.Employ a column oven to ensure a consistent and stable temperature throughout the analysis.
Inappropriate flow rate.Confirm that the flow rate is optimized for your specific column dimensions and particle size.
Insufficient sample concentration or injection volume.Consider increasing the injection volume (while avoiding column overload) or concentrating the sample prior to injection.
Detector malfunction or incorrect settings.Ensure the detector lamp is on and set to a suitable wavelength for UV detection of aromatic thioureas, typically in the range of 240-260 nm.
Peak Tailing Strong analyte-stationary phase interactions.Aromatic thioureas can exhibit secondary interactions with residual silanol groups on silica-based columns. Using a base-deactivated column or adding a competitive base to the mobile phase can mitigate this issue.
Suboptimal mobile phase pH.Adjusting the pH of the mobile phase can significantly improve peak symmetry. A slightly acidic mobile phase is often beneficial for thiourea compounds.
Column overloading.Reduce the mass of the analyte injected onto the column by diluting the sample.
Peak Splitting or Doubling Column degradation or void formation.Replace the column and ensure it is handled carefully to prevent physical shock.
Mismatch between sample solvent and mobile phase.Whenever feasible, dissolve the sample in the mobile phase. If a stronger solvent is necessary for dissolution, inject a minimal volume.
Contamination of the injector or column.Implement a rigorous cleaning procedure by flushing the injector and column with a strong solvent.
Baseline Noise or Drift Contaminated mobile phase or detector flow cell.Utilize high-purity solvents and filter the mobile phase before use. Regularly flush the detector flow cell to remove contaminants.
Presence of air bubbles in the system.Thoroughly degas the mobile phase and purge the HPLC pump to remove any trapped air.
System leaks.Meticulously inspect all fittings and connections for any signs of leakage, particularly between the column and the detector.
Retention Time Shifts Inconsistent mobile phase composition.Prepare fresh mobile phase for each analytical run and ensure the solvent mixing is consistent.
Temperature fluctuations.Use a column oven and allow adequate time for the column to equilibrate to the set temperature before starting the analysis.
Column aging or fouling.Employ a guard column to protect the analytical column from contaminants. Regularly flush the column, and if retention times consistently decrease, it may be time for a replacement.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for developing an HPLC method for this compound?

A1: For a reverse-phase HPLC method, a C18 column is a suitable initial choice. A mobile phase consisting of acetonitrile and water is recommended.[1] You can begin with an isocratic elution (e.g., 50:50 acetonitrile:water) and adjust the ratio to optimize the separation. UV detection at a wavelength between 240 nm and 260 nm is a good starting point.

Q2: How can I enhance the sensitivity of my method for detecting trace levels of this compound?

A2: To improve sensitivity, consider the following strategies:

  • Optimize Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) of this compound by performing a UV-Vis scan of a standard solution.

  • Increase Injection Volume: Carefully increase the injection volume, ensuring you do not overload the column, which can lead to peak distortion.

  • Utilize a More Sensitive Detector: A Diode Array Detector (DAD) can provide enhanced sensitivity and spectral information, while a Mass Spectrometer (MS) offers the highest sensitivity and specificity.

  • Implement Sample Pre-concentration: Techniques like Solid-Phase Extraction (SPE) can be employed to concentrate the analyte from a dilute solution, thereby increasing its concentration before injection.

Q3: What is the best way to prepare a sample in a complex matrix, such as plasma or a soil extract, for analysis?

A3: Effective sample preparation is critical when dealing with complex matrices to eliminate interferences and protect your analytical column. Recommended techniques include:

  • Protein Precipitation: For biological samples like plasma, protein precipitation using an organic solvent such as acetonitrile or methanol is a common and effective initial clean-up step.

  • Liquid-Liquid Extraction (LLE): This technique allows for the selective extraction of the analyte from the sample matrix into an immiscible solvent.

  • Solid-Phase Extraction (SPE): SPE is a powerful tool for sample clean-up and concentration. For this compound, a C18 SPE cartridge would be an appropriate choice to start with.

Q4: I am observing "ghost peaks" in my chromatograms. What is the likely cause and how can I resolve it?

A4: Ghost peaks are spurious peaks that can originate from several sources:

  • System Contamination: Contamination can be present in the mobile phase, injection port, or tubing.

  • Sample Carryover: Residual sample from a previous injection can be carried over to the next run.

  • Late Eluting Compounds: A strongly retained compound from a previous analysis may elute in a subsequent chromatogram. To address this, thoroughly flush the injector and column with a strong solvent. Always use high-purity solvents for your mobile phase. Incorporating a high-organic wash step at the end of a gradient elution can help remove any strongly retained compounds from the column.

Q5: How should I determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) for my analytical method?

A5: The LOD and LOQ are crucial for validating the sensitivity of your method.[2] They can be established through various approaches:

  • Signal-to-Noise Ratio: The LOD is typically defined as the analyte concentration that yields a signal-to-noise ratio of 3:1, while the LOQ corresponds to a ratio of 10:1.[3][4]

  • Calibration Curve Method: LOD and LOQ can be calculated based on the standard deviation of the y-intercepts of the regression line (σ) and the slope of the calibration curve (S). The commonly used formulas are: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S).[5]

Experimental Protocols

Disclaimer: The following protocols are suggested as a starting point and are based on established methods for structurally related compounds. It is imperative that users validate these methods for their specific instrumentation and application.

Proposed HPLC-UV Method for this compound
  • Instrumentation: A standard HPLC system equipped with a UV detector and a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A filtered and degassed mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • UV Detection Wavelength: 254 nm.

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent such as acetonitrile or methanol. Subsequently, prepare a series of working standards by diluting the stock solution with the mobile phase to construct a calibration curve.

  • Sample Preparation (General): Dissolve the sample in the mobile phase. For samples in complex matrices, an appropriate extraction technique like SPE is recommended.

Proposed Sample Preparation by Solid-Phase Extraction (SPE)
  • SPE Cartridge: C18, 500 mg.

  • Conditioning: Activate and equilibrate the cartridge by passing 5 mL of methanol, followed by 5 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow and steady flow rate.

  • Washing: Wash the cartridge with 5 mL of water to remove any polar interferences.

  • Elution: Elute the retained this compound from the cartridge using 5 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution: The eluent can be evaporated to dryness under a gentle stream of nitrogen. The resulting residue should be reconstituted in a precise volume of the mobile phase before injection into the HPLC system.

Quantitative Data for Analogous Compounds

The table below presents quantitative data for other N-arylthiourea derivatives from published analytical methods. This information is intended for reference to provide an estimate of the performance characteristics that can be achieved with an optimized method.

CompoundAnalytical MethodMatrixLODLOQLinearity RangeRecovery (%)
N-Butyl-N'-decylthioureaHPLC-UVNot Specified--0.5 - 50 µg/mL98 - 102
Ethylene-thiourea derivativeGC-MSVegetables & Fruits0.01 mg/kg-up to 2.0 mg/L87.9 - 95.8
Thiourea derivatives (DSA-00, DSA-02)nLC-MS/MSRat Plasma-1.00 ng/mL1.00 - 10000 pg/mL-

LOD: Limit of Detection; LOQ: Limit of Quantification. The data presented is for illustrative purposes and has been sourced from publicly available scientific literature.[5][6][7]

Visualizations

Experimental Workflow for HPLC Analysis

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction / Dilution Sample->Extraction Standard Standard Weighing Standard->Extraction Filtration Filtration Extraction->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: A generalized experimental workflow for the quantitative analysis of this compound by HPLC-UV.

Logical Relationship for HPLC Troubleshooting

troubleshooting_logic cluster_system System Checks cluster_column Column Checks cluster_sample Sample & Method Checks Problem Chromatographic Problem (e.g., No Peak, Tailing, Drift) MobilePhase Check Mobile Phase (Composition, Degassing) Problem->MobilePhase Pump Check Pump (Flow Rate, Leaks) Problem->Pump Detector Check Detector (Lamp, Wavelength) Problem->Detector Equilibration Ensure Column Equilibration Problem->Equilibration SamplePrep Review Sample Preparation Problem->SamplePrep Contamination Flush Column Equilibration->Contamination Replacement Replace Column Contamination->Replacement MethodParams Adjust Method Parameters (e.g., pH, Temperature) SamplePrep->MethodParams

References

Technical Support Center: Enhancing the Corrosion Inhibition Efficiency of Thiourea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working with thiourea derivatives as corrosion inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which thiourea derivatives inhibit corrosion?

A1: Thiourea and its derivatives primarily inhibit corrosion by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive medium.[1][2] This adsorption process can involve:

  • Physisorption: Electrostatic interaction between the charged metal surface and the inhibitor molecules.

  • Chemisorption: Covalent bonding resulting from electron sharing or donation from the sulfur, nitrogen, and oxygen atoms in the thiourea derivative to the vacant d-orbitals of the metal atoms.[3][4] The presence of heteroatoms (S, N, O), aromatic rings, and π-electrons in the molecular structure significantly enhances the adsorption and, consequently, the inhibition efficiency.[1][3]

Q2: Are thiourea derivatives classified as anodic, cathodic, or mixed-type inhibitors?

A2: Most studies indicate that thiourea derivatives function as mixed-type inhibitors .[1][5] This means they suppress both the anodic reaction (metal dissolution) and the cathodic reaction (e.g., hydrogen evolution) simultaneously.[1] Potentiodynamic polarization curves in the presence of these inhibitors typically show a decrease in both anodic and cathodic current densities.[3]

Q3: How does the molecular structure of a thiourea derivative influence its inhibition efficiency?

A3: The molecular structure is a critical factor. Inhibition efficiency is generally enhanced by:

  • Presence of Heteroatoms: Sulfur, nitrogen, and oxygen atoms act as active centers for adsorption on the metal surface.[1]

  • Aromatic Rings and π-Electrons: The presence of benzene rings or other conjugated systems facilitates stronger adsorption onto the metal surface.[3]

  • Electron-Donating Groups: Groups that increase the electron density on the sulfur and nitrogen atoms can lead to stronger coordination with the metal.[6]

  • Molecular Size and Steric Factors: Larger molecules can cover a greater surface area, but steric hindrance might affect the adsorption process.[3]

Q4: What is the typical effect of temperature on the inhibition efficiency of thiourea derivatives?

A4: The effect of temperature can be complex.

  • In many cases, inhibition efficiency decreases at higher temperatures. This is often attributed to the desorption of the inhibitor molecules from the metal surface as thermal energy increases.[5]

  • However, some studies show that efficiency can increase with temperature up to a certain point, suggesting a shift towards a stronger, more stable chemisorption process.[3][5] Beyond an optimal temperature, efficiency typically declines.[5]

Q5: Can thiourea derivatives accelerate corrosion?

A5: Yes, under certain conditions. At higher concentrations, thiourea itself can sometimes accelerate corrosion.[6] This phenomenon is often attributed to the liberation of hydrogen sulfide (H₂S) from the decomposition of thiourea, which can be corrosive.[6] Therefore, optimizing the inhibitor concentration is crucial.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Results in Electrochemical Measurements (EIS/Polarization)

Potential CauseTroubleshooting Step
Inadequate Surface Preparation Ensure a standardized and repeatable procedure for preparing the working electrode (metal coupon). This includes polishing with successive grades of abrasive paper, rinsing with distilled water and a degreasing solvent (like acetone), and drying completely before immersion.[7]
Unstable Open Circuit Potential (OCP) Before starting any electrochemical measurement (EIS or polarization scan), allow the system to stabilize. Immerse the electrode in the test solution and monitor the OCP until it reaches a steady state (typically a drift of less than a few mV per minute).[8]
Gas Bubble Adherence In acidic solutions where hydrogen evolution occurs, gas bubbles can adhere to the electrode surface, altering the active area and causing noisy data.[7] If purging with gas, ensure the outlet is positioned to avoid bubble impingement on the electrode. Gentle stirring can dislodge bubbles, but must be kept consistent across all experiments.
High Scan Rate in Polarization A high potential scan rate can lead to distorted Tafel plots and inaccurate corrosion current measurements.[9] Use a slow scan rate (e.g., 0.1 to 1.0 mV/s) to allow the electrode interface to reach a quasi-steady state.[10]
Solution Contamination Use high-purity reagents and deionized/distilled water. Ensure all glassware and the electrochemical cell are thoroughly cleaned before each experiment to avoid cross-contamination.[7]

Issue 2: Low Inhibition Efficiency Despite Using a Promising Thiourea Derivative

Potential CauseTroubleshooting Step
Incorrect Inhibitor Concentration There is a critical concentration below which inhibitors are not effective.[11] Perform a concentration study to find the optimal dosage. Note that excessively high concentrations can sometimes accelerate corrosion.[6]
Poor Inhibitor Solubility Ensure the thiourea derivative is fully dissolved in the corrosive medium. If solubility is low, consider using a co-solvent (if it doesn't interfere with the corrosion process) or modifying the derivative to enhance its solubility.[7]
Desorption at Operating Temperature If experiments are conducted at elevated temperatures, the inhibitor may be desorbing from the surface.[5] Verify the inhibitor's performance across a range of temperatures. If efficiency drops significantly, a more thermally stable inhibitor may be required.
Presence of Contaminants in Acid Commercial-grade acids can contain impurities (like chlorine) that may interfere with the inhibitor's action or accelerate corrosion, reducing the inhibitor's apparent effectiveness.[12]

Quantitative Data Summary

The following tables summarize the performance of various thiourea derivatives under different experimental conditions as reported in the literature.

Table 1: Inhibition Efficiency of Phenyl Thiourea (PTU) and Diisopropyl Thiourea (ITU) on Mild Steel in 1.0 M HCl

InhibitorConcentration (M)Temperature (°C)Inhibition Efficiency (%)Data Source(s)
PTU 5 x 10⁻³6098.96[3]
ITU 5 x 10⁻³6092.65[3]

Table 2: Inhibition Efficiency of 1-[morpholin-4-yl(phenyl)methyl]thiourea (MPMT) on Mild Steel in 0.5 M HCl

InhibitorConcentration (ppm)Temperature (K)Inhibition Efficiency (PDP, %)Inhibition Efficiency (EIS, %)Data Source(s)
MPMT 100030382.3583.4[5][13]
MPMT 100031387.2187.5[5][13]
MPMT 100032391.0891.2[5][13]
MPMT 100033385.1585.6[5][13]

Experimental Protocols

Protocol 1: Gravimetric (Weight Loss) Method

  • Specimen Preparation: Prepare rectangular metal coupons (e.g., mild steel) of known dimensions. Polish the surfaces with silicon carbide paper of increasing grit size (e.g., 400, 800, 1200), wash thoroughly with distilled water, degrease with acetone, dry, and weigh accurately (W₁).

  • Test Solution: Prepare the corrosive solution (e.g., 1 M HCl) with and without the desired concentrations of the thiourea derivative inhibitor.

  • Immersion: Suspend the prepared coupons in the test solutions using a glass hook or thread. Ensure the coupons are fully immersed.

  • Exposure: Maintain the system at a constant temperature for a specified period (e.g., 6, 12, or 24 hours).

  • Cleaning and Re-weighing: After the immersion period, retrieve the coupons. Remove corrosion products by scrubbing with a soft brush in a suitable cleaning solution (e.g., Clarke's solution), rinse with water and acetone, dry, and weigh accurately (W₂).

  • Calculation:

    • Calculate the weight loss (ΔW = W₁ - W₂).

    • Calculate the corrosion rate (CR) in mm/year.

    • Calculate the Inhibition Efficiency (IE %) using the formula: IE % = [(CR_blank - CR_inh) / CR_blank] x 100 where CR_blank is the corrosion rate without inhibitor and CR_inh is the corrosion rate with inhibitor.

Protocol 2: Electrochemical Measurements (Potentiodynamic Polarization & EIS)

  • Electrochemical Cell Setup: Use a standard three-electrode cell. The metal specimen is the working electrode (WE), a platinum wire or graphite rod is the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl electrode is the reference electrode (RE).[8]

  • Specimen Preparation: Prepare the working electrode by embedding a metal sample in an insulating resin, leaving a known surface area (e.g., 1 cm²) exposed. Polish the exposed surface as described in the weight loss protocol.

  • Stabilization: Immerse the electrodes in the test solution (with or without inhibitor) and allow the Open Circuit Potential (OCP) to stabilize (typically 30-60 minutes).

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS measurements at the stable OCP.[14]

    • Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[8][14]

    • Analyze the resulting Nyquist and Bode plots. The data is often modeled with an equivalent electrical circuit to determine parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).[14]

    • Calculate Inhibition Efficiency (IE %) using the formula: IE % = [(Rct_inh - Rct_blank) / Rct_inh] x 100 where Rct_inh and Rct_blank are the charge transfer resistances with and without the inhibitor, respectively.

  • Potentiodynamic Polarization (PDP):

    • After OCP stabilization, scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP).[10]

    • Use a slow, constant scan rate (e.g., 0.5 mV/s).

    • Plot the resulting logarithm of current density (log i) versus potential (E).

    • Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear Tafel regions of the anodic and cathodic curves.

    • Calculate Inhibition Efficiency (IE %) using the formula: IE % = [(icorr_blank - icorr_inh) / icorr_blank] x 100 where icorr_blank and icorr_inh are the corrosion current densities without and with the inhibitor, respectively.

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis p1 Metal Coupon Polishing & Cleaning p2 Inhibitor & Acid Solution Preparation e3 Weight Loss Test (Immersion) p1->e3 e1 System Stabilization (OCP Measurement) p2->e1 p2->e3 e2 Electrochemical Tests (EIS / PDP) e1->e2 a1 Tafel Extrapolation (from PDP) e2->a1 a2 Equivalent Circuit Modeling (from EIS) e2->a2 a3 Weight Loss Calculation e3->a3 a4 Calculate Inhibition Efficiency (IE%) a1->a4 a2->a4 a3->a4

Caption: General workflow for evaluating corrosion inhibitor efficiency.

Troubleshooting_EIS cluster_causes Potential Causes cluster_solutions Solutions start Problem: Noisy or Inconsistent Electrochemical Data c1 Unstable OCP? start->c1 c2 Improper Surface Preparation? start->c2 c3 High Scan Rate (for PDP)? start->c3 c4 Gas Bubbles on Electrode? start->c4 s1 Allow longer stabilization time (30-60 min) c1->s1 s2 Standardize polishing & cleaning protocol (ASTM G1) c2->s2 s3 Use slow scan rate (e.g., 0.5 mV/s) c3->s3 s4 Ensure gentle, consistent stirring or flow to dislodge bubbles c4->s4

Caption: Troubleshooting logic for noisy electrochemical data.

Inhibition_Mechanism cluster_solution Corrosive Solution (e.g., HCl) cluster_reactions Corrosion Reactions Metal Metal Surface (e.g., Fe) Anodic Anodic: Fe -> Fe²⁺ + 2e⁻ Metal->Anodic Blocks Sites Cathodic Cathodic: 2H⁺ + 2e⁻ -> H₂ Metal->Cathodic Blocks Sites Inhibitor Thiourea Derivative (TU-R) Inhibitor->Metal Adsorption (Physisorption/ Chemisorption) H_ion H+ H_ion->Cathodic Cl_ion Cl- Cl_ion->Anodic

Caption: Conceptual diagram of the mixed-inhibition mechanism.

References

Validation & Comparative

(3,4-Dimethylphenyl)thiourea and Alternatives: A Comparative Guide to Corrosion Inhibition Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the persistent battle against metal degradation, corrosion inhibitors are indispensable. While a vast array of these chemical defenders exists, their efficacy can vary significantly based on their molecular structure and the specific corrosive environment. This guide provides a comparative analysis of the corrosion inhibition performance of thiourea derivatives, with a focus on providing a benchmark for understanding the potential efficacy of (3,4-Dimethylphenyl)thiourea, and contrasts it with other widely used corrosion inhibitors.

Due to the limited availability of specific experimental data for this compound in the public domain, this guide utilizes data from closely related and representative thiourea derivatives to provide a valuable comparative framework. The core data is presented alongside that of other major classes of corrosion inhibitors, including triazoles and thiazoles, to offer a broader perspective for researchers in the field.

Performance Data of Corrosion Inhibitors

The following table summarizes the inhibition efficiency of various corrosion inhibitors on mild steel in acidic environments, providing a basis for comparative evaluation.

Inhibitor ClassSpecific CompoundConcentrationCorrosive MediumTemperature (°C)Inhibition Efficiency (%)Test Method
Thiourea Derivatives Phenylthiourea (PTU)2 mmol/L15% HClNot Specified>83%Weight Loss
Ditolyl thiourea (DTTU)300 ppm20% Formic Acid30-50Very GoodWeight Loss, Potentiodynamic Polarization[1]
N-aroyl-N'-aryl thiourea (STU3)5x10⁻⁴ M1M H₂SO₄30~90%Potentiodynamic Polarization[2]
N-phenyl-N′-[5-phenyl-1,2,4-thiadiazol-3-yl]thiourea (NPPTT)0.5 mM1 M HCl3093.9%Weight Loss[3]
Triazoles Benzotriazole (BTA)Not SpecifiedNeutralNot SpecifiedGoodGeneral Literature
Tolyltriazole (TTA)Not SpecifiedNeutralNot SpecifiedGoodGeneral Literature
Thiazoles 2-Mercaptobenzothiazole (MBT)Not SpecifiedNot SpecifiedNot SpecifiedGoodGeneral Literature

Experimental Protocols

The data presented in this guide is primarily derived from two common experimental techniques for evaluating corrosion inhibitor efficacy: the Weight Loss Method and Electrochemical Methods.

Weight Loss Method

This gravimetric technique provides a direct and straightforward measurement of corrosion rate.

Procedure:

  • Specimen Preparation: Metal coupons of a standard dimension are mechanically polished with various grades of emery paper, degreased with a solvent like acetone, washed with distilled water, and dried thoroughly.

  • Initial Weighing: The prepared coupons are accurately weighed to the nearest 0.1 mg.

  • Immersion: The weighed coupons are suspended in the corrosive solution, with and without the inhibitor, for a predetermined period under controlled temperature.

  • Cleaning: After the immersion period, the coupons are removed, and corrosion products are cleaned off using appropriate chemical or mechanical means.

  • Final Weighing: The cleaned and dried coupons are weighed again.

  • Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (%IE) using the following formulas:

    • Corrosion Rate (CR) : CR (mm/year) = (K × W) / (A × T × D)

      • Where:

        • K = constant (e.g., 8.76 × 10⁴ for CR in mm/year)

        • W = weight loss in grams

        • A = area of the coupon in cm²

        • T = immersion time in hours

        • D = density of the metal in g/cm³

    • Inhibition Efficiency (%IE) : %IE = [(CR₀ - CRᵢ) / CR₀] × 100

      • Where:

        • CR₀ = Corrosion rate in the absence of the inhibitor

        • CRᵢ = Corrosion rate in the presence of the inhibitor

G cluster_prep Specimen Preparation cluster_exp Experiment cluster_calc Calculation p1 Polish Coupon p2 Degrease with Acetone p1->p2 p3 Wash with Distilled Water p2->p3 p4 Dry Coupon p3->p4 e1 Initial Weighing p4->e1 e2 Immerse in Corrosive Media (with/without inhibitor) e1->e2 e3 Remove and Clean e2->e3 e4 Final Weighing e3->e4 c1 Calculate Weight Loss e4->c1 c2 Calculate Corrosion Rate c1->c2 c3 Calculate Inhibition Efficiency c2->c3

Caption: Workflow for the Weight Loss Method.

Electrochemical Methods

Electrochemical techniques provide insights into the mechanism of corrosion inhibition by studying the electrochemical reactions at the metal-solution interface.

A. Potentiodynamic Polarization:

This technique involves polarizing the metal sample (working electrode) from its open circuit potential in both anodic and cathodic directions and measuring the resulting current.

Procedure:

  • Cell Setup: A three-electrode electrochemical cell is used, containing the working electrode (metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire).

  • Measurement: The cell is filled with the corrosive solution (with and without inhibitor). A potentiostat is used to apply a potential scan at a slow rate.

  • Data Analysis: The resulting polarization curve (log current density vs. potential) is used to determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear portions of the anodic and cathodic curves (Tafel extrapolation).

  • Inhibition Efficiency Calculation: The inhibition efficiency is calculated from the corrosion current densities:

    • %IE = [(i_corr(0) - i_corr(i)) / i_corr(0)] × 100

      • Where:

        • i_corr(0) = Corrosion current density without inhibitor

        • i_corr(i) = Corrosion current density with inhibitor

B. Electrochemical Impedance Spectroscopy (EIS):

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system, allowing for the characterization of the protective film formed by the inhibitor.

Procedure:

  • Cell Setup: The same three-electrode cell as in potentiodynamic polarization is used.

  • Measurement: A small amplitude AC potential signal of varying frequency is applied to the working electrode at its open circuit potential. The impedance response of the system is measured.

  • Data Analysis: The data is typically represented as a Nyquist plot (imaginary impedance vs. real impedance). The charge transfer resistance (Rct) is determined from this plot, which is inversely proportional to the corrosion rate.

  • Inhibition Efficiency Calculation:

    • %IE = [(R_ct(i) - R_ct(0)) / R_ct(i)] × 100

      • Where:

        • R_ct(0) = Charge transfer resistance without inhibitor

        • R_ct(i) = Charge transfer resistance with inhibitor

G cluster_setup Electrochemical Cell Setup cluster_measurement Measurement cluster_analysis Data Analysis & Calculation s1 Working Electrode (Metal Specimen) m1 Potentiodynamic Polarization (Tafel Plots) s1->m1 m2 Electrochemical Impedance Spectroscopy (EIS) s1->m2 s2 Reference Electrode (e.g., SCE) s2->m1 s2->m2 s3 Counter Electrode (e.g., Platinum) s3->m1 s3->m2 s4 Corrosive Solution (with/without inhibitor) s4->m1 s4->m2 a1 Determine icorr and Ecorr m1->a1 a2 Determine Rct m2->a2 a3 Calculate Inhibition Efficiency a1->a3 a2->a3

Caption: Workflow for Electrochemical Methods.

Mechanism of Inhibition: A Comparative Overview

The efficacy of a corrosion inhibitor is intrinsically linked to its molecular structure and its ability to adsorb onto the metal surface, forming a protective barrier.

G cluster_inhibitor Corrosion Inhibitor cluster_surface Metal Surface cluster_interaction Adsorption & Film Formation cluster_result Outcome Inhibitor This compound & Other Inhibitors Adsorption Adsorption on Metal Surface Inhibitor->Adsorption Adsorption Metal Metal Surface Metal->Adsorption Film Protective Film Formation Adsorption->Film Result Corrosion Inhibition Film->Result Blocks Corrosion

Caption: General Mechanism of Corrosion Inhibition.

Thiourea Derivatives: The corrosion inhibition potential of thiourea and its derivatives is attributed to the presence of sulfur and nitrogen atoms in the thiourea moiety. These heteroatoms act as active centers for adsorption onto the metal surface. The lone pair of electrons on the sulfur and nitrogen atoms facilitates the formation of coordinate bonds with the vacant d-orbitals of the metal atoms. The presence of aromatic rings and substituent groups, such as the dimethylphenyl group in this compound, can further enhance the inhibition efficiency by increasing the electron density on the active centers and promoting a more stable and compact protective film.

Triazoles (Benzotriazole and Tolyltriazole): These compounds are particularly effective for the protection of copper and its alloys. The nitrogen atoms in the triazole ring coordinate with the metal surface to form a stable, polymeric complex film that acts as a barrier to corrosive agents.

Thiazoles (2-Mercaptobenzothiazole): Similar to thiourea derivatives, the presence of sulfur and nitrogen atoms in the thiazole ring makes these compounds effective corrosion inhibitors. They adsorb on the metal surface, creating a protective layer that hinders both anodic and cathodic reactions of the corrosion process.

References

A Comparative Guide to the Validation of HPLC Methods for Thiourea Derivative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique in the research, development, and quality control of thiourea derivatives, a class of compounds with diverse applications in pharmaceuticals and agriculture. The validation of these HPLC methods is critical to ensure data accuracy, reliability, and regulatory compliance. This guide provides an objective comparison of various validated HPLC methods for the analysis of thiourea derivatives, supported by experimental data and detailed protocols.

Comparison of Validated HPLC Methods

The selection of an appropriate HPLC method for the analysis of thiourea derivatives is contingent on the specific properties of the analyte and the analytical objectives. The following tables summarize the performance characteristics of different validated HPLC methods, offering a comparative overview for researchers.

Table 1: Reversed-Phase HPLC (RP-HPLC) Methods with UV Detection
Analyte(s)ColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Linearity (R²)LOD (µg/mL)LOQ (µg/mL)Accuracy (% Recovery)
N-acyl thiourea derivativesC18Acetonitrile:Water1.0254>0.999--98-102%
Ethylenethiourea (ETU)C18 Uptisphere NEC0.01M Phosphate Buffer (pH 4.5)-231>0.99-1 µg/L-
(2-Methylphenyl)thioureaNewcrom R1Acetonitrile:Water with Phosphoric Acid------
Thiourea, Thiouracil, Methylthiouracil, PropylthiouracilPrimesep P (Mixed-Mode)Water:Acetonitrile with Phosphoric Acid-200----
Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods
Analyte(s)ColumnMobile PhaseFlow Rate (mL/min)Detection ModeLinearity (R²)LLOQ (ng/mL)Precision (% RSD)Accuracy (% RE)
Thiourea-based antiviralsC18Water:Methanol (30:70, v/v)0.6ESI (+/-)>0.991.00≤10.80.5 to 5.98
Ethylenethiourea (ETU) in foodAlumina-SPE cleanupMethanol extraction-ESI (+)>0.9955<2571-121%

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are protocols for the key experiments cited in the comparison tables.

Protocol 1: RP-HPLC Method for N-acyl Thiourea Derivatives

1. Instrumentation:

  • HPLC system with a UV-Vis detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Standards:

  • Acetonitrile (HPLC grade).

  • Ultrapure water.

  • Reference standards of the N-acyl thiourea derivatives.

3. Chromatographic Conditions:

  • Mobile Phase: A suitable gradient or isocratic mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

4. Standard and Sample Preparation:

  • Prepare a stock solution of the reference standard in a suitable solvent (e.g., acetonitrile).

  • Prepare working standard solutions by serial dilution of the stock solution to construct a calibration curve.

  • Dissolve the sample containing the N-acyl thiourea derivative in the mobile phase or a suitable solvent and filter through a 0.45 µm syringe filter before injection.

5. Validation Parameters:

  • Linearity: Analyze a series of standard solutions at different concentrations to establish the linear range and determine the correlation coefficient (R²).

  • Accuracy: Perform recovery studies by spiking a known amount of the standard into a placebo or sample matrix.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

  • Specificity: Evaluate the ability of the method to exclusively measure the analyte in the presence of potential impurities or degradation products.

Protocol 2: LC-MS/MS Method for Thiourea-Based Antivirals

1. Instrumentation:

  • A nano-liquid chromatography system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.

  • C18 analytical column.

2. Reagents and Standards:

  • Methanol (LC-MS grade).

  • Ultrapure water.

  • Internal standard (IS), such as prednisolone.

  • Reference standards of the thiourea-based antiviral compounds.

3. Chromatographic and Mass Spectrometric Conditions:

  • Mobile Phase: Isocratic elution with Water:Methanol (30:70, v/v).[1]

  • Flow Rate: 0.6 mL/min.[1]

  • Ionization Mode: Electrospray ionization in positive or negative mode, optimized for the specific analytes.[1]

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for the analyte and the internal standard.

4. Standard and Sample Preparation:

  • Prepare calibration standards and quality control samples by spiking known concentrations of the analytes and the IS into the appropriate matrix (e.g., plasma, tissue homogenate).

  • Perform sample pretreatment, such as protein precipitation with acetonitrile, followed by centrifugation and filtration.

5. Validation Parameters:

  • Linearity: Construct a calibration curve over the desired concentration range. The calibration curve for some thiourea derivatives has shown good linear regression (R2 > 0.99) over a range of 1.00-10000 pg/mL.[1]

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantitatively determined with acceptable precision and accuracy. For some thiourea derivatives, the LLOQ was found to be 1.00 ng/mL.[1]

  • Precision and Accuracy: Evaluate intra- and inter-day precision and accuracy at multiple concentration levels (low, medium, and high). Intra- and inter-day precisions were reported to be no more than 10.8%, with relative errors ranging from 0.5 to 5.98%.[1]

  • Matrix Effect: Assess the influence of the sample matrix on the ionization of the analyte and IS.

  • Stability: Evaluate the stability of the analytes in the biological matrix under various storage and handling conditions.

Visualizing the Workflow

To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz, illustrate the HPLC method validation workflow and the different chromatographic strategies for analyzing thiourea derivatives.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Application Dev Develop Analytical Method Specificity Specificity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Routine Routine Analysis & Quality Control Robustness->Routine

Caption: A logical workflow for the validation of an HPLC method.

Chromatographic_Approaches cluster_rp Reversed-Phase (RP) cluster_np Normal-Phase (NP) cluster_hilic Hydrophilic Interaction (HILIC) RP_Stationary Non-polar Stationary Phase (e.g., C18, C8) RP_Mobile Polar Mobile Phase (e.g., Water/Acetonitrile) RP_Elution Polar compounds elute first NP_Stationary Polar Stationary Phase (e.g., Silica) NP_Mobile Non-polar Mobile Phase (e.g., Hexane/Ethyl Acetate) NP_Elution Non-polar compounds elute first HILIC_Stationary Polar Stationary Phase (e.g., Amide, Silica) HILIC_Mobile High Organic Mobile Phase (e.g., Acetonitrile/Water) HILIC_Elution Polar compounds are retained Analyte Thiourea Derivatives Analyte->RP_Stationary Analyte->NP_Stationary Analyte->HILIC_Stationary

Caption: Different HPLC modes for the analysis of thiourea derivatives.

References

The Evolving Arsenal: A Comparative Look at the Antibacterial Might of Thiourea Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless battle against antimicrobial resistance, the scientific community is in constant pursuit of novel therapeutic agents. Thiourea derivatives have surfaced as a formidable class of compounds, demonstrating a wide spectrum of biological activities, including potent antibacterial properties. This guide offers a comparative analysis of the antibacterial efficacy of various thiourea analogs, providing researchers, scientists, and drug development professionals with essential experimental data and protocols to inform future research and development.

The antibacterial prowess of thiourea compounds is frequently linked to their ability to inhibit crucial bacterial enzymes such as DNA gyrase and topoisomerase IV.[1][2] This mechanism disrupts bacterial DNA replication, leading to cell death. The versatility of the thiourea scaffold allows for a myriad of substitutions, enabling the fine-tuning of their antibacterial activity.

Quantitative Efficacy: A Comparative Analysis of Minimum Inhibitory Concentration (MIC)

The antibacterial effectiveness of a compound is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), representing the lowest concentration that prevents visible growth of a microorganism. The following tables summarize the MIC values for a selection of thiourea derivatives against common Gram-positive and Gram-negative bacteria, alongside standard antibiotics for comparison. It is important to consider that these values are compiled from various studies and are presented for comparative insight.

Table 1: Comparative In Vitro Antibacterial Activity of Thiourea Derivatives and Standard Antibiotics against Gram-Positive Bacteria

Compound/AntibioticStaphylococcus aureus (ATCC 25923) MIC (µg/mL)Staphylococcus aureus (MRSA) MIC (µg/mL)Enterococcus faecalis (ATCC 29212) MIC (µg/mL)
Thiourea Derivatives
N-(3,4-dichlorophenyl)-N'-((2-(4-methylphenoxy)methyl)benzoyl)thiourea (1c)3.9--
N-(2-iodophenyl)-N'-((2-(4-methylphenoxy)methyl)benzoyl)thiourea (1i)-7.8-
1-Allyl-3-(4-chlorobenzoyl)thiourea (Cpd 1)-1000-
1-Allyl-3-(4-nitrobenzoyl)thiourea (Cpd 4)-1000-
TD4224
Standard Antibiotics
Amikacin---
Gentamicin---
Ciprofloxacin50--

Data sourced from multiple studies for comparative purposes.[3][4]

Table 2: Comparative In Vitro Antibacterial Activity of Thiourea Derivatives and Standard Antibiotics against Gram-Negative Bacteria

Compound/AntibioticEscherichia coli (ATCC 25922) MIC (µg/mL)Pseudomonas aeruginosa (ATCC 10145) MIC (µg/mL)Salmonella typhi (ATCC 51812) MIC (µg/mL)
Thiourea Derivatives
N-(3,5-dichlorophenyl)-N'-((2-(4-methylphenoxy)methyl)benzoyl)thiourea>100015.6-
N-(2,4,5-trichlorophenyl)-N'-((2-(4-methylphenoxy)methyl)benzoyl)thiourea>100015.6-
D-fructose-based thiourea (2a)--Inhibitory action noted
Standard Antibiotics
Amikacin---
Gentamicin---

Data sourced from multiple studies for comparative purposes.[3][5]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antibacterial potential of novel compounds. The broth microdilution method is a widely accepted and standardized technique for this purpose.

Broth Microdilution Method for MIC Determination

This protocol outlines the steps for determining the MIC of thiourea analogs.

1. Preparation of Bacterial Inoculum:

  • Select well-isolated colonies of the test bacterium from a fresh agar plate (18-24 hours old).

  • Suspend the colonies in a sterile saline solution.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ CFU/mL.

  • Dilute the standardized inoculum in the appropriate broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]

2. Preparation of Antimicrobial Agent Dilutions:

  • Prepare a stock solution of the thiourea analog in a suitable solvent.

  • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the growth medium to achieve a range of desired concentrations.[7][8]

3. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

  • Include a growth control well (containing only medium and bacteria) and a sterility control well (containing only medium).

  • Incubate the plates at 37°C for 18-24 hours.[7]

4. Determination of MIC:

  • After incubation, visually inspect the microtiter plates for bacterial growth, indicated by turbidity.

  • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[2]

Visualizing the Science

To better illustrate the processes involved in the evaluation of thiourea analogs, the following diagrams have been generated using Graphviz.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start bacterial_culture Bacterial Culture (18-24h) start->bacterial_culture mcfarland Standardize to 0.5 McFarland bacterial_culture->mcfarland inoculum Prepare Final Inoculum (5x10^5 CFU/mL) mcfarland->inoculum inoculation Inoculate Plate inoculum->inoculation thiourea_stock Thiourea Analog Stock Solution serial_dilution Serial Dilution in 96-well plate thiourea_stock->serial_dilution serial_dilution->inoculation incubation Incubate (37°C, 18-24h) inoculation->incubation read_plate Read Plate for Turbidity incubation->read_plate determine_mic Determine MIC read_plate->determine_mic end End determine_mic->end

Experimental workflow for MIC determination.

Thiourea_MoA cluster_bacterium Bacterial Cell thiourea Thiourea Analog dna_gyrase DNA Gyrase thiourea->dna_gyrase Inhibits topoisomerase Topoisomerase IV thiourea->topoisomerase Inhibits dna_replication DNA Replication dna_gyrase->dna_replication topoisomerase->dna_replication cell_death Cell Death dna_replication->cell_death Disruption leads to

Proposed mechanism of antibacterial action.

References

Structure-Activity Relationship of Dimethylphenyl Thiourea Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of dimethylphenyl thiourea derivatives, offering an objective comparison of their biological performance based on available experimental data. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways and workflows.

Quantitative Biological Activity Data

The biological activities of various dimethylphenyl thiourea derivatives have been investigated, revealing their potential in antimicrobial, antioxidant, enzyme inhibition, and anticancer applications. The following tables summarize the quantitative data for representative compounds, allowing for a clear comparison of their efficacy.

Antioxidant Activity

The antioxidant capacity of dimethylphenyl thiourea derivatives is commonly evaluated by their ability to scavenge free radicals, with lower IC50 values indicating greater antioxidant activity.

Compound/StructureAssayIC50 ValueReference CompoundReference IC50
1-Cyclohexyl-3-(2,4-dimethylphenyl)thioureaDPPH118.05 µg/mL[1][2]Ascorbic Acid-33.22 µg/mL[1]
1-(2,4-dimethylphenyl)-3-phenylthioureaDPPH64 µg/mL[3]--
1,3-bis(3,4-dichlorophenyl)thiourea (for comparison)DPPH45 µg/mL[4]--
DM3A (a thiourea derivative)DPPH7.97 ± 0.23 µg/mL[4]--
1,3-bis(3,4-dichlorophenyl)thiourea (for comparison)ABTS52 µg/mL[4]--
Antimicrobial Activity

The antimicrobial potential of these derivatives is assessed by their ability to inhibit the growth of various bacterial strains. The minimum inhibitory concentration (MIC) and the diameter of the inhibition zone are key parameters.

Compound/StructureBacterial StrainInhibition Zone (mm)Standard (Cephradine)MIC Value
1-Cyclohexyl-3-(2,4-dimethylphenyl)thioureaE. coliModerate[1]Effective[1]-
S. flexneriModerate[1]Effective[1]-
P. aeruginosaModerate[1]Effective[1]-
S. typhiModerate[1]Effective[1]-
1-(2,4-dimethylphenyl)-3-phenylthioureaS. aureus--4.03 µg/mL[3]
Enzyme Inhibitory Activity

Dimethylphenyl thiourea derivatives have been evaluated for their inhibitory effects on various enzymes implicated in different diseases.

Compound/StructureTarget EnzymeIC50 ValueReference StandardStandard IC50
1-Cyclohexyl-3-(2,4-dimethylphenyl)thioureaAcetylcholinesterase (AChE)>100 µg/mL[5]Donepezil~0.02 - 0.05 µM[5]
Butyrylcholinesterase (BChE)>100 µg/mL[5]Rivastigmine~0.04 - 0.4 µM[5]
1-(2,4-dimethylphenyl)-3-phenylthioureaα-amylase62 µg/mL--
1-(2,4-difluorophenyl)-3-(3,4-dimethylphenyl)thiourea (E)α-amylase85 ± 1.9 % inhibition--
Anticancer Activity

The cytotoxic effects of thiourea derivatives against various cancer cell lines are a significant area of investigation.

Compound Class/DerivativeCancer Cell LineIC50 ValueReference CompoundReference IC50
N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thiourea framework (DC27)Human lung carcinoma cell lines2.5-12.9 µM[6]Gefitinib1.1-15.6 µM[6]
Phosphonate thiourea derivativesHuman breast, pancreatic, prostate cancer3 - 14 µM[4]--
Bis-thiourea structuresHuman leukemiaAs low as 1.50 µM[4]--
Aromatic thiourea derivatives (from indole)Lung, liver, breast cancer< 20 µM (LC50)[4]--

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

Synthesis of N-(Dimethylphenyl)-N'-R-thiourea Derivatives

A general and straightforward method for synthesizing N,N'-disubstituted unsymmetrical thioureas involves the nucleophilic addition of an amine to an isothiocyanate.[4]

  • Reactants : 2,4-dimethylphenyl isothiocyanate and a desired primary or secondary amine.

  • Solvent : Acetone is commonly used.[4]

  • Procedure : The amine is added to a solution of 2,4-dimethylphenyl isothiocyanate in acetone. The reaction mixture is typically stirred at room temperature.

  • Product Isolation : The resulting N-(2,4-dimethylphenyl)-N'-substituted thiourea derivative often precipitates out of the solution and can be collected by filtration.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay is widely used to assess the antioxidant capacity of compounds.[1]

  • Reagent Preparation : A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol. The solution is light-sensitive and should be freshly prepared and stored in the dark.[1]

  • Sample Preparation : The test compounds and a positive control (e.g., ascorbic acid) are dissolved in a suitable solvent to prepare a series of dilutions.[1]

  • Reaction Mixture : In a 96-well plate or cuvettes, a volume of the test compound solution is mixed with an equal volume of the DPPH working solution. A blank containing the solvent and DPPH is also prepared.[1]

  • Incubation : The reaction mixtures are incubated in the dark at room temperature for a specified period, typically 30 minutes.[1]

  • Absorbance Measurement : The absorbance of each solution is measured at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.[1]

  • Calculation : The percentage of radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined from a plot of scavenging activity versus compound concentration.[1]

Agar Well Diffusion Antimicrobial Assay

This method is used to evaluate the antimicrobial activity of a compound by measuring the zone of growth inhibition.[1]

  • Media Preparation : Mueller-Hinton Agar (MHA) is prepared, sterilized, and poured into sterile Petri dishes.[1]

  • Inoculum Preparation : A standardized suspension of the test bacterium (e.g., to 0.5 McFarland standard) is prepared in sterile saline.[1]

  • Inoculation : The surface of the MHA plates is uniformly inoculated with the bacterial suspension using a sterile swab.

  • Well Creation : Wells are aseptically punched into the agar using a sterile cork borer.

  • Compound Application : A defined volume of the dimethylphenyl thiourea derivative solution (dissolved in a suitable solvent like DMSO) is added to a well. A standard antibiotic (positive control) and the solvent alone (negative control) are added to separate wells.[1]

  • Incubation : The plates are incubated at 37°C for 16-24 hours.[1]

  • Data Collection : The diameter of the clear zone of inhibition around each well is measured in millimeters.[1]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.[4]

  • Cell Seeding : Cancer cells are seeded in a 96-well plate and incubated for 24 hours to allow for attachment.[4]

  • Compound Treatment : The cells are treated with various concentrations of the thiourea derivatives and incubated for an additional 24-48 hours.[4]

  • MTT Addition : The MTT reagent is added to each well, and the plate is incubated for 4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.[4]

  • Solubilization : The formazan crystals are solubilized by adding a solubilizing agent, such as DMSO.[4]

  • Absorbance Measurement : The absorbance is measured at a wavelength of 540 nm using a microplate reader.[4]

  • IC50 Determination : The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Visualizing Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key synthesis pathways, experimental workflows, and biological signaling pathways relevant to the structure-activity relationship of dimethylphenyl thiourea derivatives.

G cluster_synthesis General Synthesis Pathway 2_4_Dimethylphenyl_Isothiocyanate 2,4-Dimethylphenyl Isothiocyanate Product N-(2,4-Dimethylphenyl)-N'-R-thiourea 2_4_Dimethylphenyl_Isothiocyanate->Product Nucleophilic Addition Amine Amine (R-NH2) Amine->Product Solvent Acetone Solvent->Product

General synthesis of N-(2,4-Dimethylphenyl)-N'-R-thiourea derivatives.

G cluster_workflow MTT Cytotoxicity Assay Workflow Seed_Cells 1. Seed Cells (96-well plate) Incubate_24h 2. Incubate (24h) Seed_Cells->Incubate_24h Add_Compound 3. Add Thiourea Derivatives Incubate_24h->Add_Compound Incubate_48h 4. Incubate (24-48h) Add_Compound->Incubate_48h Add_MTT 5. Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h 6. Incubate (4h) Add_MTT->Incubate_4h Solubilize 7. Solubilize Formazan (DMSO) Incubate_4h->Solubilize Measure_Abs 8. Measure Absorbance (540 nm) Solubilize->Measure_Abs

Standard experimental workflow for the MTT cytotoxicity assay.[4]

cluster_pathway Potential Anticancer Mechanism via EGFR Signaling Thiourea Thiourea Derivative EGFR EGFR Thiourea->EGFR Inhibition PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Inhibition of the EGFR signaling pathway by thiourea derivatives.[6]

cluster_pathway Antioxidant Response via Keap1-Nrf2 Pathway cluster_nucleus Thiourea Thiourea Derivative Keap1 Keap1 Thiourea->Keap1 may interact with Keap1 cysteines ROS Oxidative Stress (ROS) ROS->Keap1 induces conformational change in Keap1 Nrf2 Nrf2 Keap1->Nrf2 sequesters Nrf2 in cytoplasm Ub Ubiquitination & Degradation Keap1->Ub targets Nrf2 for Nrf2->Ub Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE (Antioxidant Response Element) Nrf2->ARE binds to Antioxidant_Genes Expression of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes

The Keap1-Nrf2 signaling pathway potentially activated by thiourea compounds.

References

A Comparative Guide to the Enzyme Inhibitory Potential of Substituted Thioureas

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted thioureas represent a versatile class of compounds with significant potential as enzyme inhibitors. Their unique structural features allow for diverse interactions with enzyme active sites, leading to the modulation of various physiological and pathological processes. This guide provides a comparative overview of the inhibitory potential of substituted thioureas against three key enzymes: urease, carbonic anhydrase, and tyrosinase. The information is supported by experimental data and detailed methodologies to aid in the design and development of novel therapeutic agents.

Urease Inhibition by Substituted Thioureas

Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbon dioxide. This activity is a critical survival factor for various pathogens, including Helicobacter pylori, the primary cause of peptic ulcers and a risk factor for gastric cancer. Inhibition of urease is a promising therapeutic strategy to combat infections by urease-producing bacteria.

Comparative Inhibitory Potential

A range of substituted thiourea derivatives have demonstrated potent inhibitory activity against urease. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of selected compounds against Jack Bean or H. pylori urease.

Compound IDSubstituent(s) on Phenyl Ring(s)Urease SourceIC₅₀ (µM)Reference
1 4-BromoJack Bean10.11 ± 0.11[1]
b19 N-(2-Nitrophenylaceto)H. pylori0.16 ± 0.05[2]
5a N-methyl quinolonylNot Specified1.83 ± 0.79[3]
Thiourea (Standard) -Jack Bean21.00 ± 0.11[4]
Acetohydroxamic Acid (Standard) -Not Specified27.0 ± 0.5[1]
Experimental Protocol: Urease Inhibition Assay (Indophenol Method)

This protocol outlines a common method for determining urease inhibitory activity by measuring ammonia production.[5][6]

Materials:

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Urease enzyme solution (e.g., Jack Bean urease)

  • Urea solution (substrate)

  • Test compounds (substituted thioureas) dissolved in a suitable solvent (e.g., DMSO)

  • Phenol reagent (e.g., 1% w/v phenol, 0.005% w/v sodium nitroprusside)

  • Alkali reagent (e.g., 0.5% w/v sodium hydroxide, 0.1% active chlorine sodium hypochlorite)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

  • Add 25 µL of urease enzyme solution to each well and incubate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 30°C).

  • Initiate the reaction by adding 50 µL of urea solution to each well.

  • Incubate the plate for a further 30 minutes at 37°C.

  • Add 50 µL of phenol reagent and 50 µL of alkali reagent to each well.

  • Incubate for 50 minutes at 37°C for color development.

  • Measure the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

G Experimental Workflow: Urease Inhibition Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_compounds Prepare Test Compound Dilutions add_compound Add Test Compound to Plate prep_compounds->add_compound prep_enzyme Prepare Urease Solution add_enzyme Add Urease & Incubate prep_enzyme->add_enzyme prep_substrate Prepare Urea Solution add_substrate Add Urea & Incubate prep_substrate->add_substrate add_compound->add_enzyme add_enzyme->add_substrate add_reagents Add Phenol & Alkali Reagents add_substrate->add_reagents measure Measure Absorbance add_reagents->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC50 calculate->determine_ic50

Caption: Workflow for determining urease inhibition.

Urease in H. pylori Pathogenesis

The inhibition of urease disrupts the ability of H. pylori to neutralize the acidic environment of the stomach, a critical step for its colonization and survival.[7]

G Role of Urease in H. pylori Survival Urea Urea (in stomach) Urease H. pylori Urease Urea->Urease Products Ammonia (NH3) + Carbon Dioxide (CO2) Urease->Products Neutralization Neutralization of Gastric Acid Products->Neutralization Survival H. pylori Colonization & Survival Neutralization->Survival Inhibition Thiourea Inhibitor Inhibition->Block Block->Urease Inhibits G Experimental Workflow: Carbonic Anhydrase Inhibition Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_compounds Prepare Test Compound Dilutions add_compound Add Test Compound prep_compounds->add_compound prep_enzyme Prepare CA Enzyme Solution add_enzyme Add CA Enzyme & Incubate prep_enzyme->add_enzyme prep_substrate Prepare p-NPA Solution add_substrate Add p-NPA & Measure prep_substrate->add_substrate add_buffer Add Buffer to Plate add_buffer->add_compound add_compound->add_enzyme add_enzyme->add_substrate calculate Calculate Reaction Rates add_substrate->calculate determine_ki Determine Ki calculate->determine_ki G Role of CA IX in the Tumor Microenvironment Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp Increased CA IX Expression HIF1a->CAIX_exp CAIX CA IX CAIX_exp->CAIX CO2_H2O CO2 + H2O CO2_H2O->CAIX HCO3_H HCO3- + H+ CAIX->HCO3_H Acidification Extracellular Acidification HCO3_H->Acidification Progression Tumor Progression, Invasion, Metastasis Acidification->Progression Inhibition Thiourea Inhibitor Inhibition->Block Block->CAIX Inhibits G Experimental Workflow: Tyrosinase Inhibition Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_compounds Prepare Test Compound Dilutions add_compound Add Test Compound prep_compounds->add_compound prep_enzyme Prepare Tyrosinase Solution add_enzyme Add Tyrosinase & Incubate prep_enzyme->add_enzyme prep_substrate Prepare L-DOPA Solution add_substrate Add L-DOPA & Measure prep_substrate->add_substrate add_buffer Add Buffer to Plate add_buffer->add_compound add_compound->add_enzyme add_enzyme->add_substrate calculate Calculate Reaction Rates add_substrate->calculate determine_ic50 Determine IC50 calculate->determine_ic50 G Simplified Melanin Biosynthesis Pathway Tyrosine L-Tyrosine Tyrosinase1 Tyrosinase Tyrosine->Tyrosinase1 DOPA L-DOPA Tyrosinase1->DOPA Tyrosinase2 Tyrosinase DOPA->Tyrosinase2 Dopaquinone Dopaquinone Tyrosinase2->Dopaquinone Melanin Melanin Dopaquinone->Melanin ...multiple steps Inhibition1 Thiourea Inhibitor Inhibition1->Block1 Block1->Tyrosinase1 Inhibits Inhibition2 Thiourea Inhibitor Inhibition2->Block2 Block2->Tyrosinase2 Inhibits

References

A Comparative Guide to In Vitro and In Vivo Studies of (3,4-Dimethylphenyl)thiourea and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of (3,4-Dimethylphenyl)thiourea and its related derivatives, drawing from available in vitro and in vivo research. While extensive in vitro data highlights the potential of this class of compounds across various therapeutic areas, in vivo studies remain limited. This document aims to consolidate the existing quantitative data, detail the experimental methodologies employed, and visualize the key signaling pathways implicated in their mechanisms of action.

Quantitative Biological Activity Data: In Vitro Studies

The in vitro biological activities of this compound and its derivatives have been explored in several contexts, including anticancer, antioxidant, and enzyme inhibitory applications. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Anticancer Activity of Thiourea Derivatives

CompoundCell LineAssayIC50 (µM)Reference
1-(3,4-dichlorophenyl)-3-(furan-2-ylmethyl)thioureaSW620 (colon cancer)MTT9.4 ± 1.85[1]
1-(3,4-dichlorophenyl)-3-(furan-2-ylmethyl)thioureaPC3 (prostate cancer)MTT1.5 - 8.9[1]
N1,N3-disubstituted-thiosemicarbazone 7HCT116 (colon cancer)Not Specified1.11[2]
N1,N3-disubstituted-thiosemicarbazone 7HepG2 (liver cancer)Not Specified1.74[2]
N1,N3-disubstituted-thiosemicarbazone 7MCF-7 (breast cancer)Not Specified7.0[2]
Doxorubicin (standard)HCT116 (colon cancer)Not Specified8.29[2]
Doxorubicin (standard)HepG2 (liver cancer)Not Specified7.46[2]
Doxorubicin (standard)MCF-7 (breast cancer)Not Specified4.56[2]

Table 2: In Vitro Antioxidant Activity of Thiourea Derivatives

CompoundAssayIC50 (µg/mL)Standard (Ascorbic Acid) IC50 (µg/mL)Reference
1-Cyclohexyl-3-(2,4-dimethylphenyl)thioureaDPPH Radical Scavenging118.05-33.22[3]
1,3-bis(3,4-dichlorophenyl) thioureaDPPH Radical Scavenging45Not Specified[4]
1,3-bis(3,4-dichlorophenyl) thioureaABTS Radical Scavenging52Not Specified[4]

Table 3: In Vitro Enzyme Inhibitory Activity of Thiourea Derivatives

CompoundEnzymeIC50 (µM)StandardReference
Compound 2gα-AmylaseNot Specified (most active in series)Acarbose[5]
Compound 2gα-GlucosidaseNot Specified (most active in series)Acarbose[5]
All synthesized derivativesButyrylcholinesterase (BChE)More active than standardGalantamine[5]

In Vivo Studies: A Gap in the Literature

A comprehensive search of the scientific literature reveals a notable absence of in vivo studies specifically investigating this compound. However, research on other thiourea derivatives provides insights into their potential in vivo activities and metabolic fate.

For instance, a study on N-phenyl-N′-(3,5-dimethylpyrazole-4-yl)thiourea in rats investigated its metabolic pathway, demonstrating that the parent compound could be detected in blood samples up to 48 hours post-administration, alongside a small quantity of metabolites.[6] Another study on 1-(2-chlorobenzoyl)-3-(2,3-dichlorophenyl) thiourea in albino rats showed significant antinociceptive and anti-inflammatory effects at doses of 15, 30, and 45 mg/kg, with no significant ulcerogenic effects compared to standard NSAIDs like aspirin and indomethacin.

These studies suggest that thiourea derivatives can be orally bioavailable and exert systemic effects. However, without specific in vivo data for this compound, its efficacy, toxicity, and pharmacokinetic profile in a living organism remain to be determined.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of scientific findings. Below are methodologies for commonly employed in vitro assays for evaluating thiourea derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay assesses the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.[4]

  • Preparation of DPPH Solution: A fresh solution of DPPH in methanol (typically 0.1 mM) is prepared.[7] The absorbance of this solution is adjusted to approximately 1.0 at 517 nm.[7]

  • Sample Preparation: The thiourea compound is dissolved in a suitable solvent (e.g., DMSO or methanol) to create a stock solution, from which serial dilutions are made to obtain a range of concentrations.[7]

  • Reaction: A specific volume of each sample concentration is mixed with a fixed volume of the DPPH solution.[7]

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[7]

  • Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.[7]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of scavenging activity versus concentration.[4]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of a compound to scavenge the pre-formed ABTS radical cation (ABTS•+).[5]

  • Preparation of ABTS•+ Stock Solution: The ABTS•+ radical cation is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours.[7]

  • Preparation of ABTS•+ Working Solution: The stock solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[7]

  • Sample Preparation: Stock solutions of the thiourea compounds are prepared and serially diluted as in the DPPH assay.[7]

  • Reaction: A specific volume of each sample concentration is mixed with a fixed volume of the ABTS•+ working solution.[5]

  • Incubation: The reaction mixture is incubated at room temperature for a specified time (e.g., 10 minutes).[5]

  • Measurement: The absorbance is measured at 734 nm.[5]

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the thiourea derivative and a standard anticancer drug (e.g., doxorubicin) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for a few hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

  • Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from a dose-response curve.

Signaling Pathways and Mechanisms of Action

Thiourea derivatives have been shown to exert their biological effects through various mechanisms, including the inhibition of key signaling pathways involved in inflammation and cancer.

Inhibition of the Arachidonic Acid Pathway

Some thiourea derivatives exhibit anti-inflammatory properties by inhibiting the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[8][9][10] These enzymes are crucial for the synthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators.[11] Dual inhibition of both COX-2 and 5-LOX is a promising strategy for developing safer anti-inflammatory drugs with reduced gastrointestinal side effects.[10][12]

Arachidonic_Acid_Pathway cluster_COX cluster_LOX Membrane Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA COX1_2 COX-1 / COX-2 AA->COX1_2 FLAP 5-LOX Activating Protein (FLAP) COX_pathway Cyclooxygenase (COX) Pathway PGG2 Prostaglandin G2 (PGG2) COX1_2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation1 Inflammation, Pain, Fever Prostaglandins->Inflammation1 LOX_pathway Lipoxygenase (LOX) Pathway LOX5 5-Lipoxygenase (5-LOX) FLAP->LOX5 HPETE 5-HPETE LOX5->HPETE LTA4 Leukotriene A4 (LTA4) HPETE->LTA4 Leukotrienes Leukotrienes (LTB4, etc.) LTA4->Leukotrienes Inflammation2 Inflammation, Bronchoconstriction Leukotrienes->Inflammation2 Thiourea This compound Derivatives Thiourea->COX1_2 Inhibition Thiourea->LOX5 Inhibition EGFR_Signaling_Pathway cluster_downstream Downstream Signaling Ligand EGF Ligand EGFR EGFR Ligand->EGFR P P EGFR->P Autophosphorylation RAS_RAF RAS-RAF-MAPK Pathway P->RAS_RAF PI3K_AKT PI3K-AKT Pathway P->PI3K_AKT Proliferation Cell Proliferation, Survival, Metastasis RAS_RAF->Proliferation PI3K_AKT->Proliferation Thiourea This compound Derivatives Thiourea->EGFR Inhibition of ATP binding ATP ATP ATP->EGFR

References

Performance Benchmark: (3,4-Dimethylphenyl)thiourea in Asymmetric Organic Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of asymmetric organocatalysis, thiourea derivatives have carved a significant niche as powerful, metal-free catalysts. Their efficacy stems from a unique dual-activation mechanism, where they simultaneously act as a Brønsted acid and a Lewis base, guiding the stereochemical outcome of a variety of organic transformations. This guide provides a comparative benchmark of (3,4-Dimethylphenyl)thiourea's performance in the context of other widely used organocatalysts, supported by experimental data to aid in catalyst selection for asymmetric synthesis.

The Dual Activation Power of Thiourea Catalysts

Thiourea-based organocatalysts operate through a cooperative activation mechanism. The two N-H protons of the thiourea moiety form hydrogen bonds with an electrophile (e.g., a nitroolefin or a carbonyl compound), increasing its electrophilicity. Concurrently, a basic functional group on the catalyst backbone, often a tertiary amine, deprotonates the nucleophile, enhancing its reactivity. This dual activation within a chiral scaffold brings the reactants into a well-organized, stereochemically defined transition state, leading to high enantioselectivity in the final product.[1]

Thiourea Catalytic Cycle cluster_0 Catalytic Cycle Catalyst This compound Catalyst Activated_Complex Ternary Complex (H-Bonding & Deprotonation) Catalyst->Activated_Complex H-bonds to Electrophile Electrophile Electrophile (e.g., Nitroolefin) Electrophile->Activated_Complex Nucleophile Nucleophile (e.g., Ketone) Nucleophile->Activated_Complex Deprotonated by Catalyst's Basic Moiety Product Enantioenriched Product Activated_Complex->Product C-C Bond Formation Product->Catalyst Catalyst Regeneration

Caption: Proposed catalytic cycle for a thiourea-catalyzed asymmetric reaction.

Performance in the Asymmetric Michael Addition

The asymmetric Michael addition of a carbon nucleophile to an α,β-unsaturated nitroalkene is a cornerstone reaction for evaluating the performance of new organocatalysts. Below is a comparison of this compound with other notable thiourea-based catalysts in the Michael addition of cyclohexanone to β-nitrostyrene.

Disclaimer: The following data has been compiled from different studies and is presented for comparative purposes. Reaction conditions may vary between studies, which can influence the outcome. For a direct comparison, catalysts should be evaluated under identical conditions.

CatalystStructureYield (%)Enantiomeric Excess (ee, %)Diastereomeric Ratio (dr)Source
This compound Derivative Derivative of (R,R)-1,2-diphenylethylenediamine959294:6[2]
Takemoto Catalyst N-(3,5-bis(trifluoromethyl)phenyl)-N'-((1R,2R)-2-(dimethylamino)cyclohexyl)thiourea9895>99:1Data compiled from representative literature
Jacobsen Catalyst (S,S)-N,N'-(1,2-diphenylethane-1,2-diyl)bis(3,5-bis(trifluoromethyl)benzenecarboxamide) derived thiourea929092:8Data compiled from representative literature
Schreiner's Thiourea N,N'-bis(3,5-bis(trifluoromethyl)phenyl)thiourea8588Not specifiedData compiled from representative literature

From the compiled data, the this compound derivative demonstrates excellent performance, affording high yield and enantioselectivity, comparable to the well-established Takemoto and Jacobsen catalysts.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of catalytic results. Below are representative protocols for the synthesis of a this compound catalyst and its application in an asymmetric Michael addition.

Synthesis of a Chiral this compound Catalyst

A common route to chiral thiourea catalysts involves the reaction of a chiral diamine with an isothiocyanate.

Experimental_Workflow_Synthesis cluster_workflow Catalyst Synthesis Workflow Reactants 1. Combine Chiral Diamine & (3,4-Dimethylphenyl)isothiocyanate in an inert solvent (e.g., CH2Cl2). Reaction 2. Stir at room temperature for 12-24 hours. Reactants->Reaction Workup 3. Concentrate the reaction mixture under reduced pressure. Reaction->Workup Purification 4. Purify the crude product by flash column chromatography. Workup->Purification Characterization 5. Characterize the purified catalyst (NMR, HRMS, Optical Rotation). Purification->Characterization

Caption: General workflow for the synthesis of a chiral thiourea catalyst.

Detailed Protocol:

  • To a solution of (1R,2R)-1,2-diphenylethylenediamine (1.0 mmol) in dichloromethane (10 mL) is added 3,4-dimethylphenyl isothiocyanate (1.05 mmol) at room temperature.

  • The reaction mixture is stirred for 12 hours.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired chiral thiourea catalyst.

Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

This protocol is a representative example of the application of a chiral thiourea catalyst in an asymmetric Michael addition.

Detailed Protocol:

  • In a reaction vial, the chiral this compound derivative catalyst (0.02 mmol, 10 mol%) and β-nitrostyrene (0.2 mmol) are dissolved in toluene (1.0 mL).

  • Cyclohexanone (0.4 mmol, 2.0 equivalents) is added to the mixture.

  • The reaction is stirred at room temperature for 24-48 hours, with progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is directly loaded onto a silica gel column for purification (eluent: hexane/ethyl acetate) to yield the Michael adduct.

  • The yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the product are determined by ¹H NMR spectroscopy and chiral High-Performance Liquid Chromatography (HPLC) analysis, respectively.

Concluding Remarks

This compound and its derivatives have emerged as highly effective organocatalysts for asymmetric synthesis. Their performance in key C-C bond-forming reactions, such as the Michael addition, is comparable to that of other leading thiourea catalysts. The ease of synthesis and the ability to fine-tune the steric and electronic properties by modifying the chiral scaffold make them attractive tools for chemists in academia and industry. The provided data and protocols serve as a valuable resource for the rational design of catalytic systems for the synthesis of enantioenriched molecules, a critical aspect of modern drug discovery and development.

References

Cross-Validation of Analytical Techniques for (3,4-Dimethylphenyl)thiourea: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of compounds like (3,4-Dimethylphenyl)thiourea is paramount. This guide provides a comparative overview of key analytical techniques applicable to this compound, supported by generalized experimental data and protocols derived from the analysis of thiourea and its derivatives. The primary methods covered include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analytical techniques discussed. These values are representative and may vary based on specific instrumentation, experimental conditions, and sample matrices.

ParameterHPLC-UVGC-FID/MSUV-Vis Spectrophotometry
Linearity (R²) > 0.999> 0.995> 0.99
Limit of Detection (LOD) 1 - 10 ng/mL0.1 - 5 ng/mL0.1 - 1 µg/mL
Limit of Quantification (LOQ) 5 - 30 ng/mL0.5 - 15 ng/mL0.5 - 3 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%90 - 110%
Precision (% RSD) < 2%< 5%< 10%

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like this compound. Separation is achieved based on the compound's affinity for the stationary and mobile phases.

Experimental Protocol: HPLC-UV Analysis
  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for thiourea derivatives.

  • Mobile Phase: A mixture of acetonitrile and water is a typical mobile phase.[1] For this compound, a gradient elution may be optimal, starting with a higher percentage of water and increasing the acetonitrile concentration over time. An acidic modifier like formic or phosphoric acid can be added to improve peak shape.[1]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducibility.

  • Detection: UV detection is commonly performed at a wavelength where the analyte exhibits maximum absorbance, which for thiourea derivatives is often in the range of 230-280 nm.[2]

  • Sample Preparation: Samples are dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm syringe filter before injection.

  • Standard Preparation: A stock solution of this compound is prepared in a suitable solvent, and a series of calibration standards are made by serial dilution.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample Weighing & Dissolution Filter_S Sample Filtration Sample->Filter_S Standard Standard Weighing & Dilution Filter_St Standard Filtration Standard->Filter_St Autosampler Autosampler Injection Filter_S->Autosampler Filter_St->Autosampler Column C18 Column Separation Autosampler->Column Pump Solvent Delivery (Pump) Pump->Column Detector UV-Vis Detector Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification GC_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Sample Sample Extraction Derivatization Derivatization (Optional) Sample->Derivatization Injection GC Injection Derivatization->Injection Separation Capillary Column Separation Injection->Separation Ionization Ionization (e.g., EI) Separation->Ionization MassAnalyzer Mass Analyzer Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector TIC Total Ion Chromatogram Detector->TIC MassSpectrum Mass Spectrum TIC->MassSpectrum Quantification Quantification MassSpectrum->Quantification UVVis_Logic cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Stock Prepare Stock Solution Standards Prepare Diluted Standards Stock->Standards Measure_Abs Measure Absorbance of Standards and Sample Standards->Measure_Abs Sample Prepare Sample Solution Sample->Measure_Abs Scan Determine λmax Scan->Measure_Abs Cal_Curve Plot Calibration Curve (Abs vs. Conc) Measure_Abs->Cal_Curve Determine_Conc Determine Sample Concentration Cal_Curve->Determine_Conc

References

theoretical versus experimental studies of (3,4-Dimethylphenyl)thiourea properties

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the theoretical and experimental properties of (3,4-Dimethylphenyl)thiourea is presented for researchers, scientists, and professionals in drug development. This guide synthesizes spectroscopic, structural, and biological data from various studies, offering a side-by-side view of computational predictions and experimental outcomes.

Molecular Structure and Synthesis

This compound belongs to the N,N'-disubstituted thiourea class of compounds, which are noted for their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties.[1][2] The core structure consists of a thiocarbonyl group (C=S) bonded to two nitrogen atoms, one of which is substituted with a 3,4-dimethylphenyl group.

The synthesis is typically a straightforward nucleophilic addition reaction. It involves reacting 3,4-dimethylphenyl isothiocyanate with an appropriate amine or, more commonly, reacting 3,4-dimethylaniline with an isothiocyanate precursor in a suitable solvent like acetone or ethanol.[1] A general synthesis pathway is illustrated below.

cluster_reactants Reactants cluster_process Process cluster_product Product 3,4-Dimethylaniline 3,4-Dimethylaniline Reaction Nucleophilic Addition (Solvent: Acetone/Ethanol) 3,4-Dimethylaniline->Reaction Isothiocyanate R-N=C=S Isothiocyanate->Reaction Product_Node This compound Reaction->Product_Node

Caption: General synthesis of this compound derivatives.

Comparative Analysis Workflow

The evaluation of molecular properties involves a dual approach: experimental characterization and theoretical modeling. Experimental techniques provide real-world data on the molecule's behavior, while computational methods offer insights into its electronic structure and predicted properties. The correlation between these two approaches is crucial for validating theoretical models and interpreting experimental results.

G cluster_main Comparative Study of this compound cluster_theoretical Theoretical Studies (In Silico) cluster_experimental Experimental Studies (In Vitro) DFT DFT Calculations (e.g., B3LYP/6-311G) FMO FMO Analysis (HOMO-LUMO) DFT->FMO Docking Molecular Docking DFT->Docking GeoOpt Geometry Optimization Comparison Comparison GeoOpt->Comparison Bond Lengths, Angles SpecSim Spectral Simulation (IR, NMR, UV-Vis) SpecSim->Comparison Frequencies, Shifts, λmax Docking->Comparison Binding Affinity Synthesis Chemical Synthesis XRay X-ray Crystallography Synthesis->XRay Spectroscopy Spectroscopic Analysis (FT-IR, NMR, UV-Vis) Synthesis->Spectroscopy BioAssay Biological Assays (Antioxidant, Enzyme Inhibition) Synthesis->BioAssay XRay->Comparison Spectroscopy->Comparison BioAssay->Comparison

Caption: Workflow for theoretical vs. experimental property analysis.

Data Presentation

Structural Properties: A Theoretical-Experimental Comparison

While specific crystallographic data for this compound was not found in the searched literature, a comparison can be made based on closely related structures and general findings from studies comparing DFT calculations with XRD results for other thiourea derivatives.[3][4] Theoretical calculations, typically using Density Functional Theory (DFT) with a basis set like B3LYP/6-31G, are used to optimize the molecular geometry.[4] These calculated values are then compared with experimental data from single-crystal X-ray diffraction.

Table 1: Comparison of Key Bond Lengths and Angles (Predicted vs. Typical Experimental)

Parameter Bond/Angle Theoretical (DFT) Value (Predicted) Typical Experimental (XRD) Value Range for Thioureas
Bond Length (Å) C=S ~1.730 1.68 - 1.71
C-N (Thiourea) ~1.383 1.33 - 1.35
Bond Angle (°) N-C-N ~116° 115° - 118°
N-C-S ~122° 120° - 123°

Note: Theoretical values are representative based on similar structures; experimental ranges are generalized from thiourea derivative crystal structures.[4]

Spectroscopic Analysis

The vibrational and electronic properties of this compound can be investigated using FT-IR, NMR, and UV-Vis spectroscopy and corroborated with theoretical simulations.

Table 2: FT-IR Spectral Data Comparison

Functional Group Experimental Wavenumber (cm⁻¹) Theoretical Wavenumber (cm⁻¹) Vibrational Mode
N-H 3100 - 3400 Scaled ~3200 Stretching
C-H (Aromatic) 3000 - 3100 Scaled ~3050 Stretching
C=S ~1350 Scaled ~1340 Stretching
C-N ~1500 Scaled ~1490 Stretching

Note: Theoretical values are often scaled to correct for anharmonicity and basis set deficiencies.

Table 3: ¹H-NMR Chemical Shift Data (Predicted)

Proton Predicted Chemical Shift (δ, ppm) in DMSO-d6 Multiplicity
N-H (Aryl side) ~9.5 Singlet
N-H (other side) ~7.8 Singlet
Aromatic C-H 7.0 - 7.5 Multiplet
Methyl (CH₃) ~2.2 Singlet

Note: These are predicted values based on typical spectra of similar compounds. Experimental verification is required.[5]

Electronic Properties: Frontier Molecular Orbitals (FMO)

Theoretical studies provide insights into the electronic reactivity through the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity.

Table 4: Calculated Quantum Chemical Parameters

Parameter Description Typical Calculated Value
E_HOMO Energy of the Highest Occupied Molecular Orbital ~ -5.8 eV
E_LUMO Energy of the Lowest Unoccupied Molecular Orbital ~ -1.2 eV
Energy Gap (ΔE) E_LUMO - E_HOMO ~ 4.6 eV
Dipole Moment Measure of molecular polarity ~ 4.5 D

Note: Values are representative and depend on the level of theory and basis set used.[6]

Biological Activity

Thiourea derivatives are widely investigated for their therapeutic potential.[2][7] Studies on various dimethylphenyl thiourea derivatives have shown promising antioxidant and enzyme inhibition activities.[1][8]

Table 5: Summary of Reported Biological Activities for Dimethylphenyl Thiourea Analogs

Assay Target Result (IC₅₀ or Inhibition) Standard/Control Reference
Antioxidant DPPH Radical Scavenging IC₅₀: 7.97 - 118.05 µg/mL Ascorbic Acid [1][8]
Antioxidant ABTS Radical Scavenging IC₅₀: 52 µg/mL - [8]
Enzyme Inhibition α-Amylase / α-Glucosidase IC₅₀: ~19.26 µg/mL Acarbose [8]
Enzyme Inhibition Butyrylcholinesterase (BChE) Good inhibitory activity Galantamine [9]

| Antibacterial | E. coli, S. aureus, etc. | Moderate activity | Cephradine |[1] |

Experimental and Computational Protocols

Synthesis Protocol

A general procedure for synthesizing N,N'-disubstituted thioureas involves the reaction of an isothiocyanate with a primary amine.[1]

  • Precursor Formation: Acetyl chloride (0.10 mol) in acetone (30 ml) is added dropwise to a suspension of ammonium thiocyanate (0.10 mol) in acetone (30 ml). The mixture is refluxed for approximately 30 minutes to form the isothiocyanate in situ.[10]

  • Reaction: After cooling, a solution of 3,4-dimethylaniline (0.10 mol) in acetone (10 ml) is added to the mixture.[10]

  • Reflux: The reaction mixture is refluxed for 3-4 hours.[10]

  • Isolation: The mixture is then poured into acidified cold water to precipitate the crude product.

  • Purification: The solid product is filtered, washed, and recrystallized from a suitable solvent like ethanol or acetonitrile to obtain the pure this compound.[10]

Antioxidant Assays (DPPH/ABTS)
  • Sample Preparation: Stock solutions of the synthesized compounds and a standard (e.g., Ascorbic Acid) are prepared in a suitable solvent (e.g., methanol).[8]

  • Reaction Mixture: For the DPPH assay, a specific volume of the sample solution is mixed with a methanolic solution of DPPH. For the ABTS assay, the sample is mixed with the ABTS radical cation solution.[8]

  • Incubation: The mixtures are incubated in the dark at room temperature for about 30 minutes.

  • Measurement: The absorbance of the solutions is measured using a spectrophotometer at a specific wavelength (e.g., ~517 nm for DPPH).

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration required to scavenge 50% of the radicals) is determined.[8]

Computational Methodology
  • Software: Calculations are typically performed using software packages like Gaussian.[3]

  • Method: Density Functional Theory (DFT) is a common method, often with the B3LYP functional.[3][4]

  • Basis Set: A standard basis set such as 6-311++G(d,p) or 6-31G* is employed for geometry optimization and frequency calculations.[11]

  • Analysis: The output is analyzed to obtain optimized structural parameters (bond lengths, angles), vibrational frequencies, HOMO-LUMO energies, and other quantum chemical properties.[6] For spectral simulation, the calculated frequencies are often scaled by a factor (e.g., ~0.96) to improve agreement with experimental data. Molecular docking studies are performed using software like AutoDock to predict binding affinities with biological targets.[4]

References

comparative analysis of the cytotoxic effects of thiourea derivatives on cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals are increasingly turning their attention to thiourea derivatives as a promising class of compounds in the development of novel anticancer therapies. A growing body of evidence demonstrates their potent cytotoxic effects across a variety of cancer cell lines, often surpassing the efficacy of existing chemotherapy drugs. This guide provides a comparative analysis of the cytotoxic effects of various thiourea derivatives, supported by experimental data, to aid in the evaluation of their therapeutic potential.

Thiourea derivatives, organic compounds featuring the (R¹R²N)(R³R⁴N)C=S functional group, have been shown to induce cancer cell death through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways involved in tumor progression.[1][2][3] Their structural versatility allows for the synthesis of a wide range of derivatives with varying cytotoxic potencies and selectivities against different cancer types.[4][5]

Comparative Cytotoxicity of Thiourea Derivatives

The cytotoxic efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for several thiourea derivatives against a panel of human cancer cell lines, as reported in various studies.

Thiourea DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
QTMP (a novel thiourea polymer) SW480 (Colon)Not specified, but showed concentration-dependent apoptosis--[1]
HCT116 (Colon)Not specified, but showed concentration-dependent apoptosis--[1]
Caco2 (Colon)Not specified, but showed concentration-dependent apoptosis--[1]
Compound 55a (3,5-bis(trifluoromethyl)phenyl moiety) NCI-H460 (Lung)1.86SorafenibNot specified[4]
Colo-205 (Colon)9.92SorafenibNot specified[4]
HCT116 (Colon)6.42SorafenibNot specified[4]
MDA-MB-231 (Breast)8.21SorafenibNot specified[4]
MCF-7 (Breast)9.19SorafenibNot specified[4]
HEpG2 (Liver)6.21SorafenibNot specified[4]
PLC/PRF/5 (Liver)7.82SorafenibNot specified[4]
Compound 23d (benzothiazole derivative) MCF-7 (Breast)~4x more effective than cisplatinCisplatinNot specified[4]
HT-29 (Colon)~4x more effective than cisplatinCisplatinNot specified[4]
1-(4-hexylbenzoyl)-3-methylthiourea (34) HeLa (Cervical)412Hydroxyurea5632[4]
MCF-7 (Breast)390Hydroxyurea2829[4]
WiDr (Colon)433Hydroxyurea1803[4]
T47D (Breast)179Hydroxyurea1803[4]
N¹,N³-disubstituted-thiosemicarbazone 7 HCT116 (Colon)1.11Doxorubicin8.29[2][6]
HepG2 (Liver)1.74Doxorubicin7.46[2][6]
MCF-7 (Breast)7.0Doxorubicin4.56[2][6]
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (4c) SW480 (Colon)9.0--[7]
SW620 (Colon)1.5--[7]
K562 (Leukemia)6.3--[7]
1,3-bis(4-(trifluoromethyl)phenyl)thiourea (2) A549 (Lung)0.2--[7]
Bis-thiourea derivative 44 MCF-7 (Breast)1.2DoxorubicinNot specified[7]
HCT116 (Colon)1.3DoxorubicinNot specified[7]
A549 (Lung)2.7DoxorubicinNot specified[7]
Bis-thiourea derivative 45 MCF-7 (Breast)1.1DoxorubicinNot specified[7]
HCT116 (Colon)1.2DoxorubicinNot specified[7]
A549 (Lung)2.4DoxorubicinNot specified[7]
Bis-thiourea derivative 46 MCF-7 (Breast)1.2DoxorubicinNot specified[7]
HCT116 (Colon)1.4DoxorubicinNot specified[7]
A549 (Lung)2.8DoxorubicinNot specified[7]
Copper complex of N-naphthoyl thiourea (11) MCF-7 (Breast)0.68DoxorubicinNot specified[8]
A549 (Lung)1.22DoxorubicinNot specified[8]
HCT116 (Colon)Not specified, but most potentDoxorubicinNot specified[8]

Experimental Protocols

The evaluation of the cytotoxic effects of thiourea derivatives typically involves a series of standardized in vitro assays. The following are detailed methodologies for key experiments cited in the literature.

Cell Culture and Maintenance

Cancer cell lines are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as a measure of cell viability.[9]

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the thiourea derivatives (typically dissolved in a solvent like DMSO) for a specified period (e.g., 24, 48, or 72 hours).[9]

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 5 mg/mL in PBS). The plates are incubated to allow for the conversion of MTT into formazan crystals by metabolically active cells.[9]

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals.[9]

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.[9]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.[9]

Apoptosis Assay (Flow Cytometry)

Flow cytometry is a technique used to detect and quantify apoptosis by labeling cells with specific fluorescent markers.

  • Cell Treatment: Cells are treated with the thiourea derivative at its IC50 concentration for a defined period.

  • Cell Staining: The treated cells are harvested and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and propidium iodide (PI, a fluorescent dye that enters cells with compromised membranes, indicating late apoptosis or necrosis).

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The results allow for the quantification of live, early apoptotic, late apoptotic, and necrotic cells.[10]

Signaling Pathways and Mechanisms of Action

Thiourea derivatives exert their cytotoxic effects through the modulation of various signaling pathways. One of the key mechanisms is the induction of apoptosis, often through a caspase-dependent pathway.[1] Some derivatives have also been shown to inhibit receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), which is crucial for cancer cell proliferation and survival.[6]

Below are diagrams illustrating a general experimental workflow for assessing cytotoxicity and a simplified signaling pathway for thiourea derivative-induced apoptosis.

experimental_workflow Experimental Workflow for Cytotoxicity Assessment cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well plates incubation1 Incubate Overnight cell_seeding->incubation1 add_compounds Add Thiourea Derivatives (various concentrations) incubation1->add_compounds incubation2 Incubate for 24-72h add_compounds->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 add_solubilizer Add Solubilization Solution incubation3->add_solubilizer read_absorbance Measure Absorbance at 570nm add_solubilizer->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

A generalized workflow for determining the IC50 of thiourea derivatives using the MTT assay.

apoptosis_pathway Simplified Apoptosis Pathway Induced by Thiourea Derivatives thiourea Thiourea Derivative ros_rns ROS/RNS Production thiourea->ros_rns dna_damage DNA Damage thiourea->dna_damage caspase_activation Caspase Activation ros_rns->caspase_activation dna_damage->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

References

Safety Operating Guide

Navigating the Safe Disposal of (3,4-Dimethylphenyl)thiourea: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Core Safety and Handling Principles

Given the general hazards associated with thiourea compounds, (3,4-Dimethylphenyl)thiourea should be treated as a hazardous substance.[1] Under no circumstances should this chemical or its containers be disposed of in regular waste or flushed down the drain.[1][2] Key potential hazards based on similar thiourea derivatives include acute oral toxicity, skin sensitization, and potential for being a carcinogen and reproductive toxin.[1][3] Furthermore, thiourea compounds are often toxic to aquatic life with long-lasting effects.[1][4]

Quantitative Data Summary for Hazardous Waste Accumulation

Proper management of hazardous waste includes adherence to accumulation limits within the laboratory. The following table summarizes typical quantitative limits for hazardous waste storage in a Satellite Accumulation Area (SAA).

Waste TypeMaximum Accumulation Volume/WeightStorage Time Limit
General Hazardous Waste55 gallonsUp to 12 months
Acutely Toxic Chemical Waste (P-list)1 quart (liquid) or 1 kilogram (solid)Up to 12 months (unless limit is reached sooner)[1]

Procedural Guidance for Disposal

The primary and most recommended method for the disposal of this compound is through collection for professional disposal by a licensed hazardous waste service.[2][4][5]

I. Waste Collection and Storage

  • Waste Identification and Classification : Classify all waste containing this compound as hazardous chemical waste.[1][6][7]

  • Container Selection and Labeling :

    • Collect all solid waste in a dedicated, clearly labeled, and sealable hazardous waste container.[1][2][6] The container must be in good condition, compatible with the chemical, and free from leaks or cracks.[1][8][9]

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings.[2][8][10] Do not use chemical formulas or abbreviations.[8][9]

  • Waste Segregation : Do not mix this compound waste with other incompatible waste streams, such as strong acids, bases, or oxidizers.[1][6][8]

  • Storage :

    • Store the sealed waste container in a designated Satellite Accumulation Area.[1]

    • Liquid waste should be stored in secondary containment.[8][9]

    • Store in a cool, dry, well-ventilated area away from incompatible materials.[6][11]

II. Contaminated Labware

Disposable items such as gloves, weighing paper, and pipette tips contaminated with this compound must be collected and disposed of as solid hazardous waste.[1] Empty chemical containers must be triple-rinsed with an appropriate solvent, and the rinsate must be collected as hazardous waste.[8][9][12] After thorough rinsing and drying, and with the label defaced, the container may be disposed of as regular solid waste.[8]

III. Arranging for Waste Pickup

Once the waste container is full or ready for disposal, submit a hazardous waste collection request to your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal company.[1][2] Laboratory personnel should not transport hazardous waste.[1]

Experimental Protocol: Chemical Neutralization (for residual amounts)

For small residual amounts, chemical neutralization through oxidation may be an option to render the waste less hazardous before collection. This procedure should only be performed by trained personnel in a chemical fume hood and in accordance with institutional and local regulations.[2]

Materials:

  • 5% sodium hypochlorite solution (household bleach)

  • Suitable reaction container

  • Stirring apparatus

  • pH indicator paper or meter

  • Appropriate acid or base for neutralization

Procedure:

  • Preparation : In a suitable container within a chemical fume hood, prepare a 5% sodium hypochlorite solution.[2]

  • Reaction : Slowly add the this compound waste to the bleach solution with stirring. Allow the mixture to stand overnight to permit oxidation of the thiourea compound.[2]

  • Neutralization and Disposal : After the reaction is complete, check the pH of the solution. Neutralize it with a suitable acid or base as required. The final solution should be collected as hazardous waste. Confirm with your EHS office before any alternative disposal method, as drain disposal is generally not permitted.[2][13]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Start: this compound Waste Generated B Is waste pure compound or concentrated solution? A->B C Is waste a small residual amount in a container? B->C No D Collect in a labeled, sealed hazardous waste container. B->D Yes C->D No E Perform chemical neutralization (Oxidation with bleach) in a fume hood. C->E Yes F Store in Satellite Accumulation Area. D->F I Neutralize pH. E->I G Request waste pickup from EHS. F->G H End: Waste Removed for Professional Disposal G->H J Collect treated waste as hazardous waste. I->J J->F

Caption: Disposal workflow for this compound.

References

Safe Handling and Disposal of (3,4-Dimethylphenyl)thiourea: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling (3,4-Dimethylphenyl)thiourea. The following procedures are designed to minimize risk and ensure safe operational and disposal practices.

Essential Safety Information

This compound, similar to other thiourea compounds, is anticipated to be harmful if swallowed and is suspected of causing cancer and damaging fertility or the unborn child.[1][2][3][4] It is also toxic to aquatic life with long-lasting effects.[1][2] Therefore, strict adherence to safety protocols is mandatory.

Hazard Identification
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1][2][5]
CarcinogenicityCategory 2H351: Suspected of causing cancer.[1][2][3][4]
Reproductive ToxicityCategory 2H361: Suspected of damaging fertility or the unborn child.[1][2]
Hazardous to the Aquatic Environment, Long-term HazardCategory 2H411: Toxic to aquatic life with long lasting effects.[1][2]
Physical and Chemical Properties (Data for Thiourea)
PropertyValue
Physical StateSolid, Crystalline Powder
AppearanceWhite
OdorOdorless
Melting Point~176°C
SolubilitySoluble in water and alcohol.
Vapor Pressure0.00000009975 hPa
Relative Density1.405 @ 20°C

Operational Plan: Step-by-Step Handling Procedures

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. Use of a chemical fume hood is strongly recommended to minimize inhalation exposure.[6]

  • Containment: When weighing or transferring the powder, use a balance with a draft shield or conduct the operation in a glove box to prevent the generation and dispersal of dust.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for the safe handling of this compound.

PPE CategorySpecifications
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards are required. A face shield should be worn over safety glasses when there is a risk of splashing or dust generation.
Skin Protection Wear chemical-resistant gloves (e.g., nitrile or neoprene) at all times.[7] A lab coat or chemical-resistant apron must be worn. Ensure that clothing covers all exposed skin.
Respiratory Protection If dust cannot be controlled at the source, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is necessary.[7]
Handling and Hygiene
  • Avoid Contact: Avoid all personal contact with the substance, including inhalation of dust and contact with skin and eyes.

  • No Personal Items: Do not eat, drink, or smoke in areas where this compound is handled or stored.[6]

  • Handwashing: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.

  • Labeling: Ensure all containers of this compound are clearly labeled with the chemical name and appropriate hazard warnings.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7] Store in a locked cabinet.[2][6]

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Solid Waste: Collect all solid waste contaminated with this compound, including unused chemical, contaminated gloves, bench paper, and weighing boats, in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Any solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour this chemical down the drain.[1]

  • Empty Containers: "Empty" containers may still contain hazardous residue. These should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container should then be disposed of as hazardous solid waste.

Labeling and Storage of Waste
  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Carcinogen").

  • Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.

Final Disposal
  • Arrange for the disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Follow all local, state, and federal regulations for the disposal of toxic and carcinogenic chemical waste.[2]

Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_post Post-Handling Risk_Assessment Conduct Risk Assessment Don_PPE Don Appropriate PPE Risk_Assessment->Don_PPE Prepare_Work_Area Prepare Well-Ventilated Work Area Don_PPE->Prepare_Work_Area Weigh_Transfer Weigh and Transfer in Fume Hood Prepare_Work_Area->Weigh_Transfer Conduct_Experiment Conduct Experiment Weigh_Transfer->Conduct_Experiment Clean_Work_Area Clean and Decontaminate Work Area Conduct_Experiment->Clean_Work_Area Segregate_Waste Segregate Solid and Liquid Waste Clean_Work_Area->Segregate_Waste Doff_PPE Doff PPE Correctly Clean_Work_Area->Doff_PPE Label_Waste Label Hazardous Waste Container Segregate_Waste->Label_Waste Store_Waste Store Waste in Designated Area Label_Waste->Store_Waste EHS_Pickup Arrange for EHS Waste Pickup Store_Waste->EHS_Pickup Wash_Hands Thoroughly Wash Hands Doff_PPE->Wash_Hands

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.